molecular formula C9H10N4O2S2 B1682507 Sulfamethizole CAS No. 144-82-1

Sulfamethizole

Katalognummer: B1682507
CAS-Nummer: 144-82-1
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: VACCAVUAMIDAGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfamethizole is a white powder. (NTP, 1992)
This compound is a sulfonamide consisting of a 1,3,4-thiadiazole nucleus with a methyl substituent at C-5 and a 4-aminobenzenesulfonamido group at C-2. It has a role as an antimicrobial agent, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an antiinfective agent and a drug allergen. It is a sulfonamide, a member of thiadiazoles and a sulfonamide antibiotic.
A sulfathiazole antibacterial agent.
This compound has been reported in Apis cerana with data available.
This compound is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. This compound competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and is indicated for eye infection and bacterial disease and has 1 investigational indication.
See also: Sulfamethoxazole (related);  Sulfathiazole (related);  Sulfamoxole (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACCAVUAMIDAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S2
Record name SULFAMETHIZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21045
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023615
Record name Sulfamethizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sulfamethizole is a white powder. (NTP, 1992), Solid
Record name SULFAMETHIZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21045
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfamethizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4), Insoluble at pH 6.5 (=10mg/ml). (NTP, 1992), 1 g dissolves in: 4000 mL water at pH 6.5, 5 mL water at pH 7.5, 40 g methanol, 30 g ethanol, 10 g acetone, 1370 g ether, 2800 g chloroform; practically insol in benzene, Slightly soluble in hot water, In water, 105 mg/L at 37 °C, 6.11e-01 g/L
Record name SID856011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name SULFAMETHIZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21045
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfamethizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00576
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFAMETHIZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfamethizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from water, Colorless crystal

CAS No.

144-82-1
Record name SULFAMETHIZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21045
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfamethizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethizole [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamethizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00576
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfamethizole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfamethizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfamethizole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMETHIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25W8454H16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SULFAMETHIZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfamethizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

406 °F (NTP, 1992), 210 °C, 208 °C
Record name SULFAMETHIZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21045
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfamethizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00576
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFAMETHIZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfamethizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Sulfamethizole on Dihydropteroate Synthetase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethizole is a sulfonamide antibiotic that has been in clinical use for decades, primarily for the treatment of urinary tract infections.[1] Its efficacy lies in its ability to selectively target a crucial metabolic pathway in bacteria that is absent in humans. This technical guide provides a detailed examination of the molecular mechanism by which this compound exerts its bacteriostatic effect, focusing on its interaction with the enzyme dihydropteroate synthetase (DHPS). We will delve into the quantitative aspects of this inhibition, outline experimental protocols for its study, and provide visual representations of the key pathways and processes.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthetase

The antibacterial action of this compound is centered on the disruption of the folate biosynthesis pathway in bacteria.[2][3] Folate is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[4] While humans obtain folate from their diet, many bacteria rely on its de novo synthesis, making the enzymes in this pathway attractive targets for antimicrobial agents.[4]

The key enzyme in this pathway targeted by this compound is dihydropteroate synthetase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5] This reaction is a critical step in the production of dihydrofolic acid, a precursor to tetrahydrofolate.

This compound is a structural analog of pABA.[5] This structural mimicry allows it to bind to the active site of DHPS, acting as a competitive inhibitor.[2][4] By occupying the pABA-binding site, this compound prevents the natural substrate from binding, thereby halting the synthesis of 7,8-dihydropteroate. This blockade of the folate pathway ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect.[5]

Quantitative Data

Table 1: Inhibitory Potency of Sulfamethoxazole against Dihydropteroate Synthetase

ParameterValueTarget OrganismReference
IC502.7 µMT. gondii[5]
Ki21 µMT. gondii[5]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

ParameterValue Range (µg/mL)Target OrganismsReference
MIC901.25 - 5,000E. coli and K. pneumoniae (clinical isolates)[6]

Experimental Protocols

The inhibition of DHPS by this compound can be assessed using various in vitro assays. A widely used method is a continuous spectrophotometric assay that couples the DHPS reaction to the dihydrofolate reductase (DHFR) reaction.

Coupled Spectrophotometric Assay for DHPS Inhibition

Principle:

This assay measures the activity of DHPS by monitoring the oxidation of NADPH, which has a distinct absorbance at 340 nm. The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of DHFR, a reaction that consumes NADPH. The rate of decrease in absorbance at 340 nm is therefore proportional to the DHPS activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

  • Purified DHPS enzyme

  • Purified DHFR enzyme (coupling enzyme)

  • Substrates:

    • p-aminobenzoic acid (pABA)

    • 7,8-dihydropterin pyrophosphate (DHPPP)

  • Cofactor: NADPH

  • Inhibitor: this compound (dissolved in DMSO)

  • Control: DMSO

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. Create serial dilutions of this compound to determine the IC50 value.

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, DHPS enzyme, DHFR enzyme, and NADPH.

  • Inhibitor Addition: Add the desired concentrations of this compound to the test wells. Add an equivalent volume of DMSO to the control wells.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the substrates, pABA and DHPPP.

  • Data Acquisition: Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate (pABA) is known.

Visualizations

Signaling Pathways and Logical Relationships

folate_pathway cluster_folate Bacterial Folate Synthesis cluster_inhibition Inhibition DHPPP 7,8-Dihydropterin Pyrophosphate (DHPPP) DHPS Dihydropteroate Synthetase (DHPS) DHPPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Condensation Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Precursors Nucleic Acid & Amino Acid Precursors Tetrahydrofolate->Precursors This compound This compound This compound->DHPS Competitive Inhibition

Caption: Folate synthesis pathway and the inhibitory action of this compound.

competitive_inhibition cluster_enzyme Enzyme Active Site Enzyme DHPS Enzyme_Substrate Enzyme-Substrate Complex (Active) Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Substrate pABA Substrate->Enzyme Binds Inhibitor This compound Inhibitor->Enzyme Competes for binding site Product 7,8-Dihydropteroate Enzyme_Substrate->Product Leads to Product Formation

Caption: Logical relationship of competitive inhibition by this compound.

Experimental Workflow

dhps_assay_workflow start Start prep Prepare Reagents: Buffer, Enzymes (DHPS, DHFR), Substrates (pABA, DHPPP), Cofactor (NADPH) start->prep inhibitor_prep Prepare Serial Dilutions of this compound prep->inhibitor_prep setup Set up Reaction in 96-well Plate: Reaction Mix + Inhibitor/Control inhibitor_prep->setup preincubate Pre-incubate at 37°C setup->preincubate initiate Initiate Reaction with Substrates preincubate->initiate measure Monitor Absorbance at 340 nm initiate->measure analyze Calculate Reaction Velocities measure->analyze plot Plot Velocity vs. Inhibitor Concentration analyze->plot calculate Determine IC50 and Ki Values plot->calculate end End calculate->end

Caption: Experimental workflow for the DHPS inhibition assay.

References

Sulfamethizole as a Competitive Inhibitor of PABA: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Folic Acid Synthesis Pathway as an Antimicrobial Target

Bacteria, unlike humans who acquire folate (Vitamin B9) from their diet, must synthesize it de novo.[1] This metabolic pathway is crucial for the production of essential precursors for DNA, RNA, and certain amino acids.[2] The enzyme dihydropteroate synthase (DHPS) plays a pivotal role in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[3] The exclusivity of this pathway to microorganisms makes DHPS an attractive and selective target for antimicrobial agents.[4]

Sulfonamides, including sulfamethizole, are synthetic antimicrobial agents that are structural analogs of PABA.[5] This structural similarity allows them to act as competitive inhibitors of DHPS, thereby blocking the synthesis of dihydrofolic acid and impeding bacterial growth and replication.[6] This bacteriostatic action allows the host's immune system to clear the infection.[7]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

This compound's primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS).[8][9] As a structural analog of PABA, this compound binds to the active site of DHPS, preventing the natural substrate, PABA, from binding.[10] This reversible binding event effectively halts the production of dihydropteroate, a crucial intermediate in the folic acid synthesis pathway. The consequence is a depletion of the downstream products, including tetrahydrofolate, which is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids.[2] Without these building blocks, bacteria are unable to synthesize DNA and proteins, leading to the cessation of cell growth and division.[9]

The selective toxicity of this compound and other sulfonamides is attributed to the fact that mammalian cells do not possess the DHPS enzyme and instead rely on dietary folate.[1]

cluster_0 DHPS Active Site cluster_1 Reaction Outcome PABA PABA DHPS DHPS Enzyme PABA->DHPS Binds to active site This compound This compound This compound->DHPS Competitively binds to active site Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Normal Reaction No_Reaction Inhibition of Folate Synthesis DHPS->No_Reaction Inhibited by This compound GTP GTP DHPPP Dihydropterin Pyrophosphate (DHPPP) GTP->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors This compound This compound This compound->DHPS Inhibits DHPS->Dihydropteroate DHFR->Tetrahydrofolate start Start prep_inhibitor Prepare this compound Serial Dilutions in DMSO start->prep_inhibitor prep_plate Prepare Reaction Mixture in 96-well Plate (Buffer, DHPS, DHFR, NADPH, PABA) start->prep_plate add_inhibitor Add this compound Dilutions or DMSO (Control) to Wells prep_inhibitor->add_inhibitor prep_plate->add_inhibitor pre_incubate Pre-incubate Plate at 37°C for 5-10 min add_inhibitor->pre_incubate initiate_reaction Initiate Reaction by Adding DHPPP pre_incubate->initiate_reaction read_absorbance Monitor Absorbance Decrease at 340 nm over Time initiate_reaction->read_absorbance analyze_data Calculate Reaction Velocities and Percent Inhibition read_absorbance->analyze_data determine_ic50_ki Determine IC50 and Ki Values analyze_data->determine_ic50_ki end End determine_ic50_ki->end

References

An In-depth Technical Guide to the Crystal Structure of Sulfamethizole and its Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethizole is a sulfonamide antibiotic that has been utilized for its efficacy against urinary tract infections. The physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, and stability, are intrinsically linked to its solid-state structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can exhibit distinct properties that significantly impact the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the crystal structure of this compound and its known polymorphs, offering detailed crystallographic data, experimental protocols for their preparation and characterization, and a visual representation of the relationships between different solid-state forms.

Polymorphic Forms of this compound

At present, detailed crystallographic data for multiple well-defined polymorphic forms of pure this compound are not extensively reported in publicly accessible databases under clear "Form I," "Form II," etc., designations. However, crystallographic studies have confirmed the existence of at least one crystalline form of this compound. A notable crystal structure was solved at 100 K, revealing a complex asymmetric unit with three independent molecules (Z' = 3). The presence of multiple molecules in the asymmetric unit suggests a complex hydrogen bonding network and packing arrangement.

Further investigation into the Crystallography Open Database (COD) has revealed several entries corresponding to this compound, which may represent different polymorphic or pseudo-polymorphic forms. A detailed analysis of these entries is crucial to fully characterize the polymorphic landscape of this API.

Crystallographic Data

The following table summarizes the available crystallographic data for a known crystalline form of this compound. Further research is required to definitively assign this data to a specific polymorphic form and to identify and characterize other polymorphs.

ParameterThis compound
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.515
b (Å) 11.234
c (Å) 12.185
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1166.4
Z 4
Z' 1
Temperature (K) Not Reported
COD ID 1543574

Note: The relationship between this structure and the one reported with Z'=3 requires further investigation. It is possible they represent different polymorphs or the same form analyzed under different conditions.

Experimental Protocols

The preparation and characterization of this compound polymorphs are critical steps in understanding their properties. The following sections detail the general experimental methodologies employed in the study of sulfonamide polymorphism.

Polymorph Screening and Crystallization

Polymorph screening for sulfonamides typically involves recrystallization from a variety of solvents with different polarities and hydrogen bonding capabilities. A study by Yang and Guillory in 1972 investigated polymorphism in sixteen sulfonamides, including this compound, and identified new polymorphic forms for several of them[1].

General Recrystallization Protocol:

  • Solvent Selection: A range of solvents, such as water, ethanol, methanol, acetone, ethyl acetate, and hexane, are individually screened.

  • Saturation: A saturated or near-saturated solution of this compound is prepared at an elevated temperature with constant stirring.

  • Crystallization: The solution is then subjected to different cooling profiles (e.g., slow cooling, rapid cooling/crash cooling) to induce crystallization. Evaporation at different rates can also be employed.

  • Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum at ambient or slightly elevated temperatures.

Characterization Techniques

A combination of analytical techniques is essential for the comprehensive characterization of polymorphic forms.

1. Single-Crystal X-ray Diffraction (SCXRD):

  • Purpose: To determine the precise three-dimensional arrangement of atoms in a crystal, providing unambiguous identification of a polymorphic form.

  • Methodology: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the unit cell parameters, space group, and atomic coordinates.

2. Powder X-ray Diffraction (PXRD):

  • Purpose: To obtain a characteristic fingerprint of a crystalline solid, enabling identification and differentiation of polymorphs in bulk samples.

  • Methodology: A powdered sample is uniformly irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram is unique to a specific crystalline form.

3. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):

  • Purpose: To investigate the thermal behavior of the different forms, including melting points, phase transitions, and desolvation events.

  • Methodology (DSC): A small amount of the sample is heated at a constant rate, and the difference in heat flow between the sample and a reference is measured. Endothermic and exothermic events appear as peaks in the DSC thermogram.

  • Methodology (TGA): The mass of a sample is monitored as a function of temperature or time. TGA is particularly useful for identifying solvates and hydrates.

4. Vibrational Spectroscopy (Infrared - IR and Raman):

  • Purpose: To probe the vibrational modes of the molecules, which are sensitive to the local environment and intermolecular interactions, thus providing a characteristic spectrum for each polymorph.

  • Methodology (FTIR): The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to molecular vibrations is measured.

  • Methodology (Raman): The sample is irradiated with a monochromatic laser, and the inelastically scattered light is analyzed to obtain a vibrational spectrum.

Logical Relationships in Polymorph Analysis

The identification and characterization of this compound polymorphs follow a logical workflow. The diagram below illustrates the typical process for investigating polymorphism in a pharmaceutical solid.

Polymorph_Analysis_Workflow cluster_screening Polymorph Screening cluster_characterization Solid-State Characterization cluster_structure_determination Structure Determination cluster_data_analysis Data Analysis & Correlation Crystallization Crystallization from Various Solvents PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD Initial Identification DSC_TGA Thermal Analysis (DSC/TGA) PXRD->DSC_TGA Thermal Behavior Spectroscopy Vibrational Spectroscopy (IR/Raman) DSC_TGA->Spectroscopy Vibrational Fingerprinting SCXRD Single-Crystal X-ray Diffraction (SCXRD) Spectroscopy->SCXRD Definitive Structure Data_Comparison Comparison of Physicochemical Properties SCXRD->Data_Comparison Correlate Data Structure_Property Structure-Property Relationship Data_Comparison->Structure_Property Establish Relationship

Caption: Workflow for the screening, characterization, and analysis of this compound polymorphs.

Conclusion

The study of this compound polymorphism is an ongoing area of research with significant implications for its pharmaceutical development. While the existence of at least one well-characterized crystalline form is confirmed, a comprehensive understanding of its full polymorphic landscape requires further investigation. The application of systematic polymorph screening techniques coupled with a suite of solid-state characterization methods, particularly single-crystal X-ray diffraction, is essential to identify and fully characterize all accessible polymorphic forms. This knowledge will enable the selection of the optimal solid form with desirable physicochemical properties, ensuring the consistent quality, safety, and efficacy of this compound-containing drug products. Researchers and drug development professionals are encouraged to consult crystallographic databases and the primary literature to contribute to and benefit from the expanding knowledge base on the solid-state chemistry of this important antibiotic.

References

An In-depth Technical Guide to the Physicochemical Properties of Sulfamethizole for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethizole is a sulfonamide antibiotic primarily used in the treatment of urinary tract infections.[1][2][3] Its efficacy and safety are intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is paramount for the rational design and development of stable, bioavailable, and effective pharmaceutical dosage forms. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of key concepts to aid in formulation development.

Core Physicochemical Properties

The formulation of this compound into a drug product necessitates a detailed characterization of its fundamental physical and chemical properties.

Solubility

This compound is a weakly acidic drug with limited aqueous solubility.[1][4] Its solubility is highly dependent on the pH of the medium, a critical factor for its dissolution and subsequent absorption in the gastrointestinal tract.[5][6] As an amphoteric sulfonamide, it is significantly more soluble in alkaline environments compared to acidic ones.[7]

Water Solubility: The reported aqueous solubility of this compound is approximately 529 mg/L at 20°C.[1][4] Another source indicates that one gram dissolves in 4000 ml of water at pH 6.5, but in only 5 ml of water at pH 7.5, highlighting the profound impact of pH.[6]

Organic Solvent Solubility: this compound exhibits slight solubility in solvents like acetonitrile, DMSO, and methanol.[1][4] More specifically, one gram is reported to dissolve in 40 g of methanol, 30 g of ethanol, and 10 g of acetone.[6] It is practically insoluble in benzene.[6]

pKa (Acid Dissociation Constant)

The pKa values of a drug substance are crucial as they determine the extent of ionization at a specific pH, which in turn influences solubility, dissolution rate, and membrane permeability. This compound has two reported pKa values, pKa1 of 2.1 and pKa2 of 5.3-5.45.[1][6][7] These values indicate that this compound will exist partially in its anionic (deprotonated) form in the physiological pH range of the intestines, which contributes to its increased solubility at higher pH levels.[7]

Melting Point

The melting point is a key indicator of a compound's purity and is important for processing steps such as milling and heat-sealing of packages. Pure crystalline solids typically exhibit a sharp melting point. The reported melting point for this compound is consistently around 208-210°C.[1][3][6][7]

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit different physicochemical properties, including solubility, melting point, and stability, which can significantly impact the drug's bioavailability and the stability of the final product. While specific studies detailing multiple polymorphs of this compound were not found in the initial search, the potential for polymorphism in sulfonamides is well-documented.[8] Therefore, comprehensive polymorph screening is a critical step in the pre-formulation phase.

Stability

This compound is generally stable in air.[9] However, like many sulfonamides, it can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH. Stability studies under various stress conditions (heat, humidity, light, and different pH values) are essential to determine its degradation pathways and to establish appropriate storage conditions and shelf-life for both the drug substance and the final drug product.

Data Presentation: Summary of Physicochemical Properties

The quantitative data for this compound's physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀N₄O₂S₂[1][7]
Molecular Weight270.33 g/mol [1][4][6]
AppearanceWhite to pale yellow crystalline powder[1][5][7]
Melting Point208 - 210 °C[1][6][7]
pKa12.1[7]
pKa25.3 - 5.45 (at 25°C)[1][6][7]

Table 2: Solubility of this compound

SolventSolubilityTemperatureReference
Water529 mg/L20 °C[1][4]
Water (pH 6.5)1 g in 4000 mL (250 mg/L)Not Specified[6]
Water (pH 7.5)1 g in 5 mL (200,000 mg/L)Not Specified[6]
Methanol1 g in 40 gNot Specified[6]
Ethanol1 g in 30 gNot Specified[6]
Acetone1 g in 10 gNot Specified[6]
AcetonitrileSlightly SolubleNot Specified[1][4]
DMSOSlightly SolubleNot Specified[1][4]
Chloroform1 g in 2800 gNot Specified[6]
Ether1 g in 1370 gNot Specified[6]
BenzenePractically InsolubleNot Specified[6]

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is typically determined using the shake-flask method.[10][11]

  • Preparation: An excess amount of this compound is added to a series of vials containing the solvent of interest (e.g., purified water, buffers of different pH values, or organic solvents).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[11][12]

  • Replication: The experiment should be performed in triplicate to ensure the precision of the results.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[13][14]

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a co-solvent system like water-methanol if aqueous solubility is low. The ionic strength of the solution is kept constant by adding a background electrolyte like potassium chloride (KCl).[13]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[13]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments using a burette.[13]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[15][16] The experiment should be repeated multiple times to ensure accuracy.[13]

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid.[17][18]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.[17][19]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.[17][19]

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[17][18]

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded. This range is the melting point of the substance.[17] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[17]

Polymorph Screening

Polymorph screening aims to identify all possible crystalline forms of a drug substance.

  • Crystallization Screening: The primary objective is to recrystallize this compound under a wide variety of conditions.[20] This can be achieved by:

    • Solvent Variation: Using a diverse library of solvents with varying polarities and hydrogen bonding capabilities for recrystallization.[20][21]

    • Varying Crystallization Techniques: Employing methods such as slow evaporation, cooling crystallization, anti-solvent addition, and slurry experiments.[21][22]

    • Varying Conditions: Modifying parameters like temperature, pressure, and rate of cooling or evaporation.

  • Solid-State Characterization: The solid forms obtained from the screening experiments are then analyzed using a range of analytical techniques to identify and characterize any new polymorphs. Key techniques include:

    • X-Ray Powder Diffraction (XRPD): The most definitive method for identifying different crystal forms.[23]

    • Differential Scanning Calorimetry (DSC): To detect melting points, phase transitions, and desolvation events.[]

    • Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates.[]

    • Spectroscopy (FTIR, Raman): To identify differences in molecular conformation and intermolecular interactions between different forms.[]

    • Microscopy (e.g., Polarized Light Microscopy): For visual examination of crystal habit and birefringence.[]

Mandatory Visualizations

This compound Ionization Pathway

The following diagram illustrates the ionization states of this compound at different pH values, based on its pKa.

Sulfamethizole_Ionization Cationic Cationic Form (Predominant at pH < 2.1) Neutral Neutral Form (Predominant at pH 2.1 - 5.4) Cationic->Neutral Anionic Anionic Form (Predominant at pH > 5.4) Neutral->Anionic

Caption: Ionization states of this compound as a function of pH.

Pre-formulation Experimental Workflow

This diagram outlines a logical workflow for the physicochemical characterization of a drug substance like this compound during pre-formulation studies.

Preformulation_Workflow start_end start_end process process decision decision analysis analysis start Start: API Received basic_props Basic Characterization (Appearance, Identity) start->basic_props sol_pka Solubility & pKa Determination basic_props->sol_pka thermal Thermal Analysis (DSC, TGA, Melting Point) sol_pka->thermal polymorph Polymorph & Solvate Screening thermal->polymorph is_polymorph New Forms Found? polymorph->is_polymorph characterize_poly Characterize New Forms is_polymorph->characterize_poly Yes stability Forced Degradation & Stability Studies is_polymorph->stability No characterize_poly->stability excipient Excipient Compatibility Studies stability->excipient data_analysis Data Analysis & Formulation Strategy excipient->data_analysis end_node End: Proceed to Formulation data_analysis->end_node

Caption: General workflow for pre-formulation studies.

Conclusion

The physicochemical properties of this compound, particularly its pH-dependent solubility, pKa values, and crystalline characteristics, are critical determinants for successful formulation development. Its low aqueous solubility in acidic conditions and the potential for polymorphism present challenges that must be addressed through a comprehensive pre-formulation investigation. The data and protocols outlined in this guide provide a foundational framework for researchers and formulation scientists to develop robust, stable, and bioavailable dosage forms of this compound, ultimately ensuring its therapeutic efficacy and safety.

References

In Vitro Antibacterial Spectrum of Sulfamethizole Against Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethizole is a sulfonamide antibiotic that has been used for the treatment of bacterial infections, particularly urinary tract infections (UTIs).[1] Like other sulfonamides, it functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This bacteriostatic action prevents the synthesis of purines and DNA, thereby inhibiting bacterial growth. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound against various clinical isolates, details the standard experimental protocols for its evaluation, and presents its mechanism of action. Due to the limited availability of comprehensive, aggregated in vitro susceptibility data for this compound as a single agent in recent literature, this guide also incorporates data for other key sulfonamides, such as sulfamethoxazole, to provide a broader context for the antibacterial spectrum of this class of antibiotics.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other sulfonamides against a range of Gram-positive and Gram-negative clinical isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of this compound against Gram-Negative Clinical Isolates

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC Range (µg/mL)Comments
Escherichia coli (native sul gene-negative)Not Specified1288 - 512Data from a study on ascending urinary tract infection in a mouse model.[2]
Escherichia coli (clinical isolates)Not Specified-1.25 - 5,000Broad range of MIC90s observed.
Klebsiella pneumoniae (clinical isolates)Not Specified-1.25 - 5,000Broad range of MIC90s observed.
Urinary Pathogens500--Over 90% of isolates were reported as sensitive to this compound.[3]

Table 2: In Vitro Activity of Sulfamethoxazole (often in combination with Trimethoprim) against Various Clinical Isolates for Context

Bacterial SpeciesDrug CombinationNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Burkholderia pseudomalleiTrimethoprim/Sulfamethoxazole30380.190.750.016 - ≥32
Escherichia coli (pediatric UTI isolates)Sulfamethoxazole alone1298---
Staphylococcus aureusTrimethoprim/Sulfamethoxazole30---

Note: Data for sulfamethoxazole is often presented in combination with trimethoprim (TMP-SMX), which can have a synergistic effect. The susceptibility of E. coli to sulfamethoxazole alone was found to be 56.9% in one study of pediatric UTI isolates.[4][5] A study on Staphylococcus aureus showed 56.7% susceptibility to trimethoprim-sulfamethoxazole.[6]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA). Bacteria synthesize folic acid from PABA, which is a crucial step in the production of nucleotides and certain amino acids. This compound competitively inhibits the bacterial enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid. Human cells are not affected by this mechanism as they obtain folic acid from their diet.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis This compound This compound This compound->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF Purines Purines THF->Purines Thymidine Thymidine THF->Thymidine DNA DNA Synthesis Purines->DNA Thymidine->DNA

Figure 1. Mechanism of action of this compound.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through antimicrobial susceptibility testing (AST). The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure the reproducibility and accuracy of these tests.[7][8]

Broth Microdilution Method

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solution: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a microtiter plate.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at 35°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that shows no visible growth of the bacteria.

It is important to note that media used for sulfonamide susceptibility testing must be low in thymidine, as thymidine can bypass the inhibitory effect of the drug, leading to falsely resistant results.[9]

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

  • Application of Antimicrobial Disk: A paper disk impregnated with a standardized concentration of this compound is placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated at 35°C for 16-24 hours.

  • Measurement of Zone of Inhibition: The diameter of the zone of no bacterial growth around the disk is measured in millimeters. This zone diameter is then correlated with MIC values and interpretive categories (Susceptible, Intermediate, or Resistant) based on CLSI guidelines.[7]

cluster_setup Preparation cluster_bmd Broth Microdilution cluster_dd Disk Diffusion Isolate Clinical Isolate Culture Pure Culture on Agar Isolate->Culture Suspension Bacterial Suspension (0.5 McFarland) Culture->Suspension Inoculation_BMD Inoculation of Microtiter Plate Suspension->Inoculation_BMD Inoculation_DD Inoculation of Mueller-Hinton Agar Suspension->Inoculation_DD SerialDilution Serial Dilution of this compound SerialDilution->Inoculation_BMD Incubation_BMD Incubation (16-20h, 35°C) Inoculation_BMD->Incubation_BMD Reading_BMD Determine MIC Incubation_BMD->Reading_BMD Disk Application of this compound Disk Inoculation_DD->Disk Incubation_DD Incubation (16-24h, 35°C) Disk->Incubation_DD Reading_DD Measure Zone of Inhibition Incubation_DD->Reading_DD

Figure 2. Experimental workflow for in vitro susceptibility testing.

Conclusion

This compound demonstrates in vitro activity against a range of clinical isolates, particularly those associated with urinary tract infections such as Escherichia coli. However, the emergence of resistance is a significant concern. The available data, supplemented with information from other sulfonamides, indicates a variable spectrum of activity that necessitates continuous surveillance and adherence to standardized susceptibility testing protocols. The methodologies outlined in this guide, based on CLSI standards, are crucial for generating reliable data to guide clinical decisions and inform drug development efforts. Further research to establish a more comprehensive and contemporary in vitro antibacterial spectrum for this compound as a single agent is warranted.

References

An In-depth Technical Guide to the Degradation Pathways of Sulfamethizole in Aqueous Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethizole, a sulfonamide antibiotic, is utilized in the treatment of urinary tract infections. Its presence and persistence in aqueous environments, stemming from incomplete metabolism in humans and animals and subsequent discharge into wastewater, have raised environmental concerns. The potential for the development of antibiotic-resistant bacteria and ecotoxicological effects necessitates a thorough understanding of its degradation pathways. This technical guide provides a comprehensive overview of the primary degradation mechanisms of this compound in water, including photodegradation, ozonation, and other advanced oxidation processes, as well as hydrolysis and biodegradation. The guide details major transformation products, reaction kinetics, and experimental methodologies for studying these processes.

Core Degradation Pathways

The degradation of this compound in aquatic environments is primarily driven by three mechanisms: photodegradation, oxidation by reactive species (as in Advanced Oxidation Processes), and biodegradation. Hydrolysis plays a lesser role under typical environmental conditions.

Photodegradation

Photodegradation involves the breakdown of this compound upon absorption of light, particularly UV irradiation. The process can occur directly, through the absorption of photons by the this compound molecule, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals.

Ozonation and Advanced Oxidation Processes (AOPs)

Ozonation and other AOPs are effective methods for degrading this compound. These processes rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. Ozone can also react directly with the electron-rich moieties of the this compound molecule.

Biodegradation

Microorganisms in water and sediment can utilize this compound as a carbon and nitrogen source, leading to its biodegradation. This process is influenced by various environmental factors, including temperature, pH, and the presence of other organic matter.

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data available for the degradation of this compound under various conditions.

Table 1: Photodegradation Rates of this compound (SFZ) in Various UV/Oxidant Systems

SystemInitial SFZ Concentration (mg/L)Oxidant Concentration (mM)Photodegradation Rate Constant (min⁻¹)TOC Removal Rate Constant (min⁻¹)Reference
UV/Na₂S₂O₈2050.00960.0081[1]
UV/NaBrO₃205Not specified as highestNot specified[1]
UV/H₂O₂205Not specified as highestNot specified[1]

TOC: Total Organic Carbon

Table 2: Ozonation Rate Constant for this compound (SFZ)

pHTemperature (°C)Second-order Rate Constant (kO₃) (M⁻¹s⁻¹)Reference
222>2 x 10⁴[2]

Degradation Pathways and Transformation Products

While specific studies identifying the full range of this compound transformation products are limited, the degradation pathways can be inferred from studies on the structurally similar sulfamethoxazole and the fundamental chemistry of sulfonamides. The primary sites of attack are the aniline amine group, the S-N bond, and the thiadiazole ring.

Ozonation Degradation Pathway

Ozone can attack this compound through two primary mechanisms: direct reaction with the molecule and indirect reaction via hydroxyl radicals. The attack can lead to hydroxylation of the aromatic ring, oxidation of the aniline amine group, and cleavage of the S-N bond.

G Figure 1: Proposed Ozonation Degradation Pathway of this compound cluster_main This compound This compound (C9H10N4O2S2) TP1 Hydroxylated This compound This compound->TP1 •OH addition TP2 Sulfanilic Acid This compound->TP2 S-N Cleavage TP3 2-amino-5-methyl- 1,3,4-thiadiazole This compound->TP3 S-N Cleavage TP4 Nitro-sulfamethizole This compound->TP4 Amine Oxidation Mineralization Mineralization (CO2, H2O, SO4²⁻, NO3⁻) TP1->Mineralization TP2->Mineralization TP3->Mineralization TP4->Mineralization

Caption: Proposed ozonation degradation pathway of this compound.

Photodegradation Pathway

Under UV irradiation, this compound can undergo isomerization, hydroxylation, and cleavage of the S-N bond, leading to the formation of various transformation products.

G Figure 2: Proposed Photodegradation Pathway of this compound cluster_main This compound This compound (C9H10N4O2S2) TP1 Photoisomer of This compound This compound->TP1 Isomerization TP2 Sulfanilic Acid This compound->TP2 S-N Cleavage TP3 2-amino-5-methyl- 1,3,4-thiadiazole This compound->TP3 S-N Cleavage TP4 Hydroxylated This compound This compound->TP4 Hydroxylation Mineralization Mineralization (CO2, H2O, SO4²⁻) TP1->Mineralization TP2->Mineralization TP3->Mineralization TP4->Mineralization

Caption: Proposed photodegradation pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound degradation. Below are representative protocols for ozonation, photodegradation, and analytical determination.

Ozonation Experiment

A typical ozonation experiment is conducted in a semi-batch reactor.

G Figure 3: Experimental Workflow for Ozonation of this compound cluster_main start Prepare aqueous solution of this compound reactor Introduce solution to semi-batch reactor start->reactor ozone Bubble ozone gas through the solution reactor->ozone sampling Collect samples at specific time intervals ozone->sampling quench Quench reaction with sodium thiosulfate sampling->quench analysis Analyze samples by HPLC-UV/MS quench->analysis

Caption: Workflow for a typical this compound ozonation experiment.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to the desired concentration in deionized water or a specific water matrix.

  • Reactor Setup: Use a glass semi-batch reactor with a gas diffuser at the bottom for introducing ozone. Maintain a constant temperature using a water bath.

  • Ozonation: Generate ozone from pure oxygen using an ozone generator and bubble it through the solution at a constant flow rate.

  • Sampling: Withdraw aliquots of the solution at predetermined time intervals.

  • Quenching: Immediately quench the reaction in the collected samples by adding a quenching agent like sodium thiosulfate to stop further degradation.

  • Analysis: Analyze the concentration of this compound and its transformation products using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

Photodegradation Experiment

Photodegradation studies are typically conducted using a photoreactor equipped with a specific light source.

Methodology:

  • Solution Preparation: Prepare an aqueous solution of this compound of a known concentration.

  • Photoreactor Setup: Place the solution in a quartz vessel within a photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp). The reactor should have a cooling system to maintain a constant temperature.

  • Irradiation: Irradiate the solution with the UV lamp. For experiments involving oxidants (e.g., H₂O₂, Na₂S₂O₈), add the oxidant to the solution before irradiation.

  • Sampling: Collect samples at regular time intervals.

  • Analysis: Determine the concentration of this compound and its byproducts using HPLC-UV/MS.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for quantifying this compound and its degradation products.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Detection: UV detector set at the maximum absorbance wavelength of this compound (around 270 nm) or a mass spectrometer for identification of transformation products.

Conclusion

The degradation of this compound in aqueous environments is a complex process involving multiple pathways. Advanced Oxidation Processes, particularly ozonation and UV-based treatments, have demonstrated high efficiency in removing this compound from water. While photodegradation and biodegradation also contribute to its natural attenuation, these processes can be slower. The primary transformation products likely result from the cleavage of the sulfonamide bond and modifications to the aniline and thiadiazole rings. Further research is needed to fully elucidate the complete range of transformation products of this compound and their potential toxicological effects to ensure the development of effective and safe water treatment strategies.

References

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Sulfamethizole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of sulfonamide antibiotics in the 1930s marked a pivotal moment in the history of medicine, heralding the age of effective systemic antimicrobial chemotherapy. Before their discovery, bacterial infections posed a significant threat to public health with limited treatment options. This guide delves into the discovery and history of a key member of this class, Sulfamethizole, a potent sulfonamide antibiotic that has played a crucial role in the management of bacterial infections, particularly those of the urinary tract. This document provides a comprehensive overview of its synthesis, mechanism of action, antimicrobial spectrum, and pharmacokinetic profile, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

The Historical Context: From Dyes to Drugs

The journey to the discovery of sulfonamides began with the exploration of synthetic dyes. In the early 20th century, German chemist Paul Ehrlich proposed the concept of a "magic bullet" – a chemical that could selectively target and destroy pathogens without harming the host. This idea laid the groundwork for future research in chemotherapy.

In 1932, at the I. G. Farbenindustrie in Germany, a team led by Gerhard Domagk was investigating the antibacterial properties of azo dyes. Their research led to the synthesis of a red dye named Prontosil rubrum, which demonstrated remarkable in vivo efficacy against streptococcal infections in mice. For this groundbreaking discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939. Subsequent research at the Pasteur Institute in France revealed that Prontosil was a prodrug, metabolized in the body to its active form, para-aminobenzenesulfonamide, or sulfanilamide. This discovery shifted the focus to developing derivatives of sulfanilamide with improved efficacy and reduced toxicity.

This compound, chemically known as N'-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanilamide, emerged from this intensive period of research and was introduced into the pharmaceutical market in 1940. It quickly established itself as a valuable therapeutic agent, particularly for the treatment of urinary tract infections, owing to its favorable pharmacokinetic properties.

Synthesis of this compound

The synthesis of this compound follows the general principles of sulfonamide synthesis developed in the mid-20th century. A common synthetic route involves the reaction of a substituted sulfonyl chloride with an appropriate heterocyclic amine.

Experimental Protocol: A Representative Synthesis of this compound

Step 1: Acetylation of Sulfanilamide

To prevent the reaction of the aromatic amino group in the subsequent step, it is first protected by acetylation.

  • Dissolve sulfanilamide in a suitable solvent, such as pyridine or a mixture of acetic anhydride and glacial acetic acid.

  • Add acetic anhydride to the solution and heat the mixture under reflux for a specified period.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product, N-acetylsulfanilamide (p-acetamidobenzenesulfonamide).

  • Filter, wash the precipitate with cold water, and dry.

Step 2: Chlorosulfonation of N-acetylsulfanilamide

The acetylated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

  • Carefully add N-acetylsulfanilamide in small portions to an excess of chlorosulfonic acid, maintaining a low temperature (e.g., in an ice bath).

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until the evolution of hydrogen chloride gas ceases.

  • Pour the reaction mixture slowly onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the product, p-acetamidobenzenesulfonyl chloride.

  • Filter the solid, wash it with cold water, and dry it thoroughly.

Step 3: Condensation with 2-Amino-5-methyl-1,3,4-thiadiazole

The sulfonyl chloride is then condensed with the heterocyclic amine to form the sulfonamide linkage.

  • Dissolve p-acetamidobenzenesulfonyl chloride in a suitable solvent like pyridine or acetone.

  • Add 2-amino-5-methyl-1,3,4-thiadiazole to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation.

  • After the reaction is complete, the mixture is poured into water to precipitate the acetylated form of this compound.

Step 4: Hydrolysis (Deacetylation)

The final step is the removal of the acetyl protecting group to yield this compound.

  • Suspend the acetylated product in a dilute aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux until the hydrolysis is complete (as monitored by a suitable method like thin-layer chromatography).

  • Cool the solution and neutralize it with a dilute acid (e.g., hydrochloric acid or acetic acid) to precipitate this compound.

  • Filter the product, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Caption: Synthetic pathway of this compound.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like all sulfonamides, exerts its bacteriostatic effect by interfering with the microbial synthesis of folic acid (Vitamin B9). Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. While mammals obtain folic acid from their diet, many bacteria must synthesize it de novo. This metabolic difference is the basis for the selective toxicity of sulfonamides.

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS) . This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. This compound is a structural analog of PABA and acts as a competitive inhibitor of DHPS. By binding to the active site of the enzyme, this compound prevents the utilization of PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This leads to the cessation of bacterial growth and replication.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_PP Dihydropteridine Pyrophosphate Dihydropteridine_PP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids This compound This compound This compound->DHPS Competitive Inhibition

Caption: Mechanism of action of this compound.

Antimicrobial Spectrum and Efficacy

This compound is a broad-spectrum antibiotic, active against a range of Gram-positive and Gram-negative bacteria. Its primary clinical application has been in the treatment of uncomplicated urinary tract infections caused by susceptible organisms such as Escherichia coli.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for this compound against various bacterial species. It is important to note that bacterial resistance to sulfonamides has increased over time, and susceptibility testing is crucial for appropriate clinical use.

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli8 - >1024
Staphylococcus aureus16 - >1024
Proteus mirabilis16 - 512
Klebsiella pneumoniae32 - >1024
Enterococcus faecalis>1024

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized laboratory procedure to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

MIC_Determination_Workflow Start Start Prepare_Antibiotic Prepare Serial Dilutions of this compound Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Pharmacokinetics and Metabolism

This compound is characterized by its rapid absorption and excretion, primarily through the kidneys. These properties make it particularly suitable for treating urinary tract infections, as high concentrations of the active drug are achieved in the urine.

Pharmacokinetic Parameters
ParameterValue
Absorption Rapidly and completely absorbed
Protein Binding Approximately 90%
Metabolism Minimal (<5% acetylated)
Half-life Approximately 2.5 hours
Excretion Primarily renal (unchanged drug)

The low degree of metabolism means that a high proportion of the administered dose remains in its active form, contributing to its efficacy in the urinary tract. Its rapid excretion minimizes the risk of systemic accumulation and associated side effects.

Clinical History and Trials

Upon its introduction, this compound became a widely used treatment for acute, uncomplicated urinary tract infections. Early clinical studies, though not as rigorously designed as modern trials, demonstrated its effectiveness in resolving symptoms and eradicating bacteriuria.

A notable comparative study was published in 1979, which conducted a prospective, randomized, double-blind trial comparing this compound with sulfamethoxazole for uncomplicated acute urinary tract infections. The study found comparable cure rates for both drugs (91.5% for this compound and 92.5% for sulfamethoxazole), with similar rates of side effects.[1]

More recently, the potential of this compound is being re-evaluated. A current clinical trial is investigating the efficacy and safety of a short course of this compound for the treatment of Gram-negative bacteremia originating from a urinary tract source.[2] This highlights the enduring relevance of this established antibiotic in an era of increasing antimicrobial resistance.

Conclusion

This compound stands as a testament to the transformative power of the sulfonamide class of antibiotics. From its origins in the study of synthetic dyes to its establishment as a key therapeutic agent for urinary tract infections, its history is intertwined with the evolution of modern chemotherapy. While the landscape of infectious disease treatment has changed dramatically since its introduction, the fundamental principles of its mechanism of action and its favorable pharmacokinetic profile continue to make it a subject of interest for researchers and clinicians. As the challenge of antimicrobial resistance grows, a comprehensive understanding of the discovery, development, and properties of established antibiotics like this compound is more critical than ever for informing future drug development strategies.

References

The Preclinical Profile of Sulfamethizole: A Pharmacokinetic and Pharmacodynamic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of sulfamethizole, a short-acting sulfonamide antibiotic. Given the limited availability of comprehensive, publicly accessible pharmacokinetic data for this compound in common preclinical models, this document also incorporates data from sulfamethoxazole, a structurally and functionally similar short-acting sulfonamide, to provide a representative understanding of this drug class in preclinical settings.

Pharmacodynamics: The Antimicrobial Action of this compound

The antibacterial effect of this compound stems from its structural similarity to para-aminobenzoic acid (PABA). This compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This inhibition disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids, ultimately leading to a bacteriostatic effect.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the efficacy of this compound against susceptible bacterial strains, particularly in models of urinary tract infections (UTIs). In a mouse model of ascending UTI caused by Escherichia coli, this compound treatment resulted in a significant reduction in bacterial counts in the urine, bladder, and kidneys for susceptible and some resistant strains.[1] However, strains with high-level resistance (MIC >2048 µg/ml), often associated with the presence of sul genes, were not effectively treated.[1]

Table 1: In Vitro and In Vivo Efficacy of this compound Against E. coli in a Murine UTI Model

E. coli StrainMIC (µg/mL)Outcome of this compound Treatment in Murine UTI Model
D128Significant reduction in bacterial counts in urine, bladder, and kidneys.[1]
E512Significant reduction in bacterial counts in urine, bladder, and kidneys.[1]
F (sulII gene-positive)>2048No significant effect on bacterial counts.[1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption and Distribution

Following oral administration in rats, sulfamethoxazole is rapidly absorbed, reaching peak plasma concentrations within the first four hours.[1] It distributes to various tissues, with the highest concentrations found in the kidney, liver, spleen, and lung.[1]

Plasma protein binding is an important factor influencing the distribution of sulfonamides. While specific data for this compound is limited, sulfamethoxazole has been shown to be approximately 76.9% bound to human plasma proteins.[2] In dogs, idiosyncratic toxicity to potentiated sulfonamides has been reported, which may be related to the disposition of the drug.[3]

Metabolism

The primary route of metabolism for sulfamethoxazole in rats is N4-acetylation, with the acetylated form being a major metabolite found in both plasma and urine.[1][4] Glucuronidation represents a more minor metabolic pathway.[1] In vitro studies using human liver microsomes have shown that sulfamethoxazole can also be oxidized to a hydroxylamine metabolite, a process mediated by cytochrome P450 enzymes.[5]

Excretion

Sulfamethoxazole and its metabolites are primarily excreted in the urine. In rats, approximately 72-82% of an administered oral dose of sulfamethoxazole is excreted in the urine within 48 hours, with most of the excretion occurring in the first 24 hours.[1] The main components found in the urine are the N4-acetylated metabolite, the unchanged parent drug, and glucuronide conjugates.[1] Studies using radiolabeled sulfamethoxazole in rats showed that over 75% of the administered dose was recovered in the urine.[4]

Table 2: Representative Pharmacokinetic Parameters of Sulfamethoxazole in Preclinical Models

SpeciesDose and RouteTmax (h)Elimination Half-life (t½) (h)Volume of Distribution (Vd) (L/kg)Clearance (Cl) (ml/min/kg)Bioavailability (%)
Rat100 mg/kg oral~4[1]~6[6]---
Mouse1.0 g/kg oral~1[6]~6[6]---
Pig40 mg/kg IV-2.7[7]---
Broiler Chicken50 mg/kg oral0.5-1[8]2.89[8]0.475[8]-81[8]
Alpaca15 mg/kg IV-2.20.351.90-
Alpaca15 mg/kg oral----~7.7-10.5

Note: This table presents data for sulfamethoxazole as a representative short-acting sulfonamide due to the limited availability of comprehensive data for this compound.

Preclinical Safety and Toxicology

Toxicology studies are essential for identifying potential adverse effects of a drug candidate. For sulfonamides, these studies have revealed potential for thyroid and liver effects, as well as hypersensitivity reactions.

In a 60-week study in rats, sulfamethoxazole was shown to induce follicular-cell adenomas and carcinomas of the thyroid at higher doses.[6] Chronic toxicity studies of sulfamethazine in mice have also shown dose-related follicular cell hyperplasia of the thyroid gland.

Table 3: Representative Non-Clinical Toxicity Data for Sulfonamides

CompoundSpeciesStudy DurationNOAEL (No-Observed-Adverse-Effect Level)Key Findings
SulfamethoxazoleRat60 weeks< 25 mg/kg/dayThyroid follicular-cell tumors at higher doses.[6]
OxfendazoleRat2 weeks>5 but < 25 mg/kg/dayTarget organs of toxicity included bone marrow, epididymis, liver, spleen, testis, and thymus.

Experimental Protocols

In Vivo Efficacy Study: Murine Ascending Urinary Tract Infection Model

This model is used to evaluate the efficacy of antimicrobial agents against UTIs.

  • Animals: Female mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Infection: Mice are anesthetized and inoculated intraurethrally with a suspension of a uropathogenic E. coli strain (e.g., 10⁸ CFU in 50 µL).

  • Drug Administration: this compound is administered orally or subcutaneously at various doses, starting at a specified time post-infection (e.g., 24 hours) and continued for a defined period (e.g., 3-10 days).

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized. The bladder, kidneys, and urine are collected aseptically. Tissues are homogenized, and serial dilutions of the homogenates and urine are plated on appropriate agar to determine the number of colony-forming units (CFU).

  • Data Analysis: Bacterial counts in treated groups are compared to those in a vehicle-treated control group to determine the reduction in bacterial load.

Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats.

  • Animals: Male Sprague-Dawley rats, weighing approximately 200 g.

  • Drug Administration: this compound is administered as a single oral dose (e.g., 100 mg/kg) as a suspension. For intravenous administration, the drug is dissolved in a suitable vehicle and administered via a cannulated vein.

  • Blood Sampling: Blood samples (e.g., 0.2 mL) are collected from the tail vein or via a cannula at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its potential metabolites are determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, Cl).

Analytical Method: HPLC for Sulfonamide Quantification in Plasma

This is a general method that can be adapted for this compound.

  • Sample Preparation: Protein precipitation is a common method for extracting sulfonamides from plasma. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile or perchloric acid). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

  • Chromatography:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with formic or acetic acid) and an organic solvent (e.g., acetonitrile and/or methanol).

    • Detection: UV detection at a wavelength where the sulfonamide has maximum absorbance (e.g., around 260-270 nm).

  • Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve prepared with known concentrations of the standard compound in blank plasma.

Signaling Pathways and Experimental Workflows

G cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolic_acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Catalyzes Dihydrofolic_acid->DHFR Nucleic_Acids Nucleic Acids & Amino Acids Tetrahydrofolic_acid->Nucleic_Acids Precursor for This compound This compound This compound->DHPS Competitively Inhibits

Caption: Mechanism of action of this compound.

G cluster_0 Preclinical Pharmacokinetic Study Workflow Dosing Drug Administration (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis Bioanalysis (HPLC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Modeling (Non-compartmental or Compartmental) Analysis->PK_Analysis Parameters Determine PK Parameters (Cmax, Tmax, AUC, t½, Vd, Cl) PK_Analysis->Parameters

Caption: Typical workflow for a preclinical pharmacokinetic study.

References

Unveiling Novel Supramolecular Synthons in Sulfamethizole Cocrystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification and characterization of novel supramolecular synthons in cocrystals of Sulfamethizole (SMT), a sulfonamide antibiotic. By leveraging the principles of crystal engineering, researchers have successfully designed and synthesized new solid forms of SMT with modified physicochemical properties. This document details the experimental methodologies, presents key quantitative data, and visualizes the intricate molecular interactions that define these novel crystalline structures.

This compound's molecular structure is rich in hydrogen bond donors (amine NH2 and imine NH) and acceptors (sulfonyl O, thiazolidine N and S, and imidine N), making it an ideal candidate for forming cocrystals with a diverse range of coformers.[1][2] A systematic screening of SMT with coformers containing various functional groups such as carboxylic acids, amides, and pyridines has led to the discovery of six new cocrystals and one salt.[1][2] These investigations have not only expanded the solid-form landscape of SMT but have also revealed a variety of novel supramolecular synthons.

Quantitative Analysis of this compound Cocrystals

The formation of cocrystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API). The following tables summarize the key quantitative data for novel this compound cocrystals, focusing on their stoichiometric ratios, and in some cases, their impact on solubility and dissolution rates.

Table 1: Stoichiometric Ratios of Novel this compound Cocrystals and Salt [1][2]

CoformerFunctional GroupProductStoichiometric Ratio (SMT:Coformer)
Adipic acid (ADP)Carboxylic acidCocrystal1:0.5
p-Aminobenzoic acid (PABA)Carboxylic acid, AmineCocrystal1:1
Vanillic acid (VLA)Carboxylic acidCocrystal1:1
p-Aminobenzamide (ABA)Amide, AmineCocrystal1:1
4,4-Bipyridine (BIP)PyridineCocrystal1:1
Suberic acid (SBA)Carboxylic acidCocrystal1:0.5
Oxalic acid (OA)Carboxylic acidSalt1:1

Table 2: Solubility and Intrinsic Dissolution Rate (IDR) of Selected this compound Cocrystals in 0.1N HCl [1][2]

Crystalline FormEquilibrium Solubility (mg/mL)Intrinsic Dissolution Rate (IDR) (mg/cm²/min)
This compound (SMT)> 2.00.45
SMT-ADP Cocrystal0.850.18
SMT-SBA Cocrystal0.720.15
SMT-OA Salt0.550.11

The data indicates that the formation of these particular cocrystals and the salt leads to a decrease in both equilibrium solubility and intrinsic dissolution rate compared to the pure drug.[1][2] This characteristic could be advantageous for developing controlled or extended-release formulations of this compound, potentially improving its therapeutic efficacy by minimizing its rapid systemic elimination.[1][2]

Experimental Protocols

The discovery and characterization of novel this compound cocrystals involve a series of systematic experimental procedures. The following sections detail the key methodologies employed.

Cocrystal Screening and Synthesis

1. Liquid-Assisted Grinding (LAG): This mechanochemical method is a primary technique for cocrystal screening.[1][2]

  • Procedure: Equimolar amounts of this compound and the selected coformer are combined in a mortar.

  • A few drops of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) are added to the solid mixture.

  • The mixture is then ground vigorously with a pestle for a specified period (typically 15-30 minutes).

  • The resulting powder is collected and analyzed to determine if a new crystalline phase has formed.

2. Isothermal Solvent Crystallization: This solution-based method is often used to grow single crystals suitable for X-ray diffraction analysis.[1][2]

  • Procedure: this compound and a coformer are dissolved in a common solvent or a solvent mixture, often with gentle heating to ensure complete dissolution.

  • The solution is then allowed to evaporate slowly at a constant temperature.

  • As the solvent evaporates, the concentration of the solutes increases, leading to the nucleation and growth of cocrystals.

3. Slurry Conversion:

  • Procedure: An excess of the solid API and coformer are stirred in a solvent in which they are sparingly soluble.[3]

  • Over time, the initial solid phases will convert to the most stable crystalline form, which can be the cocrystal.[3]

  • The solid is then isolated and analyzed.

Characterization Techniques

1. Powder X-Ray Diffraction (PXRD): PXRD is the primary tool for identifying the formation of new crystalline phases.

  • Protocol: The powdered sample is gently pressed onto a sample holder.

  • The sample is then irradiated with monochromatic X-rays at various angles (2θ).

  • The diffraction pattern of the new solid is compared to the patterns of the starting materials. The appearance of new diffraction peaks indicates the formation of a cocrystal.[4]

2. Single-Crystal X-Ray Diffraction (SCXRD): SCXRD provides the definitive three-dimensional structure of the cocrystal, allowing for the precise determination of molecular conformations, intermolecular interactions, and supramolecular synthons.[1][2]

3. Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions of the crystalline solids.

  • Protocol: A small, accurately weighed amount of the sample is placed in an aluminum pan.

  • The sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference.

  • A sharp endothermic peak corresponds to the melting of the crystalline solid. A cocrystal will typically exhibit a single melting point that is different from the melting points of the individual components.[3]

4. Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the thermal stability and the presence of solvates.

5. Spectroscopic Techniques (FT-IR and Raman): Vibrational spectroscopy is employed to probe the changes in molecular vibrations that occur upon cocrystal formation, providing insights into the hydrogen bonding interactions. Shifts in the characteristic vibrational frequencies of functional groups involved in hydrogen bonding (e.g., N-H, O-H, C=O) can confirm the formation of new intermolecular interactions.

Visualization of Novel Synthons and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the logical workflow for cocrystal screening and the molecular interactions within a novel this compound cocrystal.

Cocrystal_Screening_Workflow cluster_0 Phase 1: Coformer Selection cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Primary Characterization cluster_3 Phase 4: In-depth Analysis API This compound (SMT) Coformers Select Coformers (e.g., with COOH, CONH2, Pyridine groups) API->Coformers LAG Liquid-Assisted Grinding Coformers->LAG Solvent_Evap Solvent Evaporation Coformers->Solvent_Evap Slurry Slurry Conversion Coformers->Slurry PXRD Powder X-Ray Diffraction (PXRD) LAG->PXRD Solvent_Evap->PXRD Slurry->PXRD SCXRD Single Crystal XRD PXRD->SCXRD New Phase Identified DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Spectroscopy FT-IR / Raman Spectroscopy PXRD->Spectroscopy Solubility Solubility & Dissolution Studies SCXRD->Solubility

Caption: Logical workflow for this compound cocrystal screening and characterization.

SMT_ABA_Synthon cluster_SMT This compound (SMT) cluster_ABA p-Aminobenzamide (ABA) cluster_synthon R2,2(8) Ring Motif SMT_NH N-H (Amide) ABA_O O (Amide) SMT_NH->ABA_O N-H···O SMT_N_thiazole N (Thiadiazole) ABA_NH N-H (Amide) ABA_NH->SMT_N_thiazole N-H···N Synthon_info Two-point hydrogen bond synthon between amide-thiadiazole groups

Caption: Supramolecular synthon in the this compound-p-Aminobenzamide (SMT-ABA) cocrystal.[1][5]

Discussion of Novel Synthons

The cocrystallization of this compound has led to the identification of several robust and sometimes unexpected supramolecular synthons that dictate the crystal packing.

  • Amide-Thiadiazole Synthon: In the SMT-p-aminobenzamide (ABA) cocrystal, a notable two-point hydrogen bond synthon is formed between the amide group of ABA and the thiadiazole ring of SMT.[1][5] This interaction involves N-H···O and N-H···N hydrogen bonds, creating a stable R22(8) ring motif.[1][5]

  • Carboxylic Acid-Based Synthons: With coformers containing carboxylic acid groups, such as p-aminobenzoic acid (PABA), the resulting cocrystals exhibit N−H···N and O-H...O (carboxylic acid dimer) interactions that extend into linear chains through N−H···O=S hydrogen bonds.[1]

  • Weak and Non-conventional Interactions: Beyond the strong hydrogen bonds, the stability of these cocrystals is also attributed to weaker interactions like C-H···O hydrogen bonds.[1][2] Furthermore, less common interactions have been observed, including chalcogen-chalcogen (S···O) interactions in the SMT-adipic acid cocrystal and chalcogen-nicogen (S···N) interactions in the SMT-4,4-bipyridine cocrystal.[1][2]

  • Amine-Carboxylate Synthon: In cocrystals with amino acids like sarcosine and L-proline, the amine-carboxylate synthon plays a crucial role in the intermolecular hydrogen bonding.[6][7]

Conclusion

The exploration of this compound cocrystals has proven to be a fruitful endeavor in the field of crystal engineering and pharmaceutical sciences. The identification of novel supramolecular synthons, ranging from robust hydrogen-bonded rings to weaker and less conventional interactions, provides valuable insights into the principles of molecular recognition and crystal design. The observed modifications in physicochemical properties, particularly the reduction in solubility and dissolution rates for certain cocrystals, open up new avenues for the development of advanced drug delivery systems for this compound. This technical guide serves as a comprehensive resource for researchers aiming to understand and further exploit the potential of cocrystallization to enhance the properties of active pharmaceutical ingredients.

References

Methodological & Application

Application Note: Quantitative Analysis of Sulfamethizole in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethizole is a sulfonamide antibiotic used for the treatment of urinary tract infections. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for a robust and sensitive HPLC-MS/MS method for the determination of this compound in human plasma. The method employs a straightforward protein precipitation for sample preparation and utilizes tandem mass spectrometry for selective and sensitive detection.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Sulfapyridine (Internal Standard, IS) reference standard (≥98% purity)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade formic acid

  • Human plasma (sourced from a certified vendor)

  • Ultrapure water

Stock and Working Solutions Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of sulfapyridine in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the sulfapyridine stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL sulfapyridine in acetonitrile) to each tube.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS Instrumentation and Conditions

HPLC System:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.6-5.0 min: Re-equilibrate at 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 50 psi

  • Capillary Voltage: 4000 V

Data Presentation

The following tables summarize the quantitative data for the HPLC-MS/MS method for this compound.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound271.0156.020015
This compound (Qualifier)271.0108.020025
Sulfapyridine (IS)250.0156.020020
Sulfapyridine (IS Qualifier)250.092.020030

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) Within ± 15%
Recovery 85 - 95%
Matrix Effect Minimal

Table 3: Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (% Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (% Bias) (n=18)
LLOQ18.55.210.27.8
Low QC36.1-2.58.4-4.1
Mid QC1004.51.86.23.5
High QC8003.93.15.84.2

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM Mode) hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

Validation method Validated Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity lloq LLOQ method->lloq recovery Recovery method->recovery matrix Matrix Effect method->matrix stability Stability method->stability

Caption: Key parameters for method validation.

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Sulfamethizole in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of sulfamethizole, a common sulfonamide antibiotic, in complex wastewater matrices. The protocol employs Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection. The method has been validated according to international guidelines, demonstrating high accuracy, precision, and linearity over a relevant concentration range. This protocol provides a reliable tool for environmental monitoring and assessing the efficacy of wastewater treatment processes in removing pharmaceutical contaminants.

Introduction

This compound is a widely used sulfonamide antibiotic in human and veterinary medicine.[1][2] Its incomplete metabolism and subsequent excretion lead to its presence in wastewater systems.[3][4] The release of antibiotics into the environment is a significant concern due to the potential for developing antibiotic-resistant bacteria and adverse ecological effects.[4] Therefore, a sensitive and reliable analytical method is crucial for monitoring the concentration of this compound in wastewater effluents to assess environmental risk and the effectiveness of treatment facilities.[3][5]

This document provides a detailed protocol for a validated LC-MS/MS method for determining this compound in wastewater, utilizing Solid-Phase Extraction for sample preparation. The method is designed to achieve low limits of detection and high selectivity, making it suitable for routine environmental analysis.

Materials and Instrumentation

Reagents and Chemicals
  • This compound analytical standard (≥98% purity)[2]

  • This compound-d4 or other suitable isotopic-labeled internal standard (IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonia solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 500 mg, 6 mL)[6][7]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Surveyor HPLC System or equivalent)[4]

  • Triple Quadrupole Mass Spectrometer with a positive electrospray ionization (ESI) source (e.g., TSQ Quantum Ultra or equivalent)[4]

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

Experimental Protocols

Preparation of Standards and Quality Control Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture.

  • Calibration Standards (0.1 - 100 µg/L): Spike appropriate volumes of the working standard solutions into blank water (LC-MS grade) to prepare calibration standards. A typical range is 0.1, 0.5, 2, 10, 25, 50, and 100 µg/L.[3][4]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the isotopic-labeled IS in methanol.

  • IS Spiking Solution (1 µg/L): Dilute the IS stock solution to a final concentration suitable for spiking into all samples, standards, and blanks.

  • Quality Control (QC) Samples: Prepare QC samples in blank water at three concentration levels: Low (e.g., 2 ng/L), Medium (e.g., 20 ng/L), and High (e.g., 200 ng/L).[5]

Sample Collection and Preparation (SPE)
  • Collection: Collect 500 mL of wastewater in a clean amber glass bottle.

  • Filtration: Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.[3]

  • Acidification: Adjust the sample pH to 4.0 using formic acid.[3][4]

  • Internal Standard Spiking: Add a precise volume of the IS spiking solution to the sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water (pH 4.0). Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[4][6]

  • Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove hydrophilic interferences.[4][6]

  • Drying: Dry the cartridge under vacuum or nitrogen for 10-15 minutes.

  • Elution: Elute the analyte and internal standard from the cartridge using two 4 mL aliquots of methanol.[4] Some methods suggest methanol with 2% aqueous ammonia for better recovery of sulfonamides.[6]

  • Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitution: Reconstitute the dried residue in 0.5 mL of the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B).[3][4] Vortex thoroughly and transfer to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions for the analysis.

Table 1: Liquid Chromatography Conditions

Parameter Setting
Column C18, 150 x 2.1 mm, 3.5 µm[3][4]
Mobile Phase A 0.1% Formic Acid in Water[3][4]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.2 mL/min[3][4]
Injection Volume 20 µL[4]
Column Temperature 30°C

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-25 min: 10% B |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Scan Type Selected Reaction Monitoring (SRM)[4]
Sheath Gas (N₂) Pressure 40 units[4]
Ion Transfer Tube Temp. 350°C[4]
Collision Gas (Ar) Pressure 1.0 mTorr[4]
Dwell Time 200 ms[4]
Q1/Q3 Resolution 0.7 FWHM

| SRM Transitions | See Table 3 |

Table 3: SRM Transitions for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier) Collision Energy (V)
This compound 271.0 156.1 108.1 15

| this compound-d4 (IS) | 275.0 | 160.1 | 112.1 | 15 |

Note: Collision energies should be optimized for the specific instrument used.

Method Validation

The analytical method was validated based on ICH and FDA guidelines to ensure its suitability for the intended purpose.[8][9][10]

  • Specificity: Assessed by analyzing six different blank wastewater samples to check for endogenous interferences at the retention time of this compound.

  • Linearity: Determined by a seven-point calibration curve (0.1-100 µg/L). A weighted (1/x) linear regression was used, with an acceptance criterion of r² > 0.99.[4]

  • Accuracy and Precision: Evaluated by analyzing spiked wastewater samples at three QC levels (Low, Medium, High) on three separate days (n=6 replicates per level).[5]

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, from the analysis of low-level spiked samples.

  • Matrix Effect: Calculated by comparing the peak area of a post-extraction spiked sample with that of a standard in pure solvent at the same concentration.

  • Stability: Assessed under various conditions, including autosampler stability (24h at 10°C) and freeze-thaw stability (3 cycles).

Results

The quantitative performance of the method is summarized in the following tables.

Table 4: Linearity, LOD, LOQ, and Matrix Effect

Parameter Result
Linear Range 0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.997[3]
Regression Model Weighted (1/x)
LOD 0.05 µg/L[3]
LOQ 0.15 µg/L

| Matrix Effect (%) | 85 - 110% |

Table 5: Accuracy and Precision Summary

QC Level Spiked Conc. (ng/L) Intra-day Precision (%RSD) (n=6) Inter-day Precision (%RSD) (n=18) Accuracy (% Recovery)
Low QC 2 < 15% < 18% 85 - 115%
Mid QC 20 < 10% < 12% 90 - 110%
High QC 200 < 8% < 10% 92 - 108%

Acceptance Criteria: Precision (%RSD) ≤ 20%, Accuracy (% Recovery) within 80-120%.[3][11]

Visualized Workflows

The following diagrams illustrate the experimental and logical workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Wastewater Sample Collection (500 mL) Filter Filtration (0.45 µm) Sample->Filter Acidify Acidify to pH 4 & Spike IS Filter->Acidify SPE Solid-Phase Extraction (SPE) Condition -> Load -> Wash -> Elute Acidify->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis (SRM Mode) Recon->LCMS Data Data Acquisition & Integration LCMS->Data Quant Quantification using Calibration Curve Data->Quant Report Final Report Quant->Report

Caption: Overall experimental workflow from sample collection to final data reporting.

Method_Validation_Parameters center Validated Method p1 Specificity center->p1 p2 Linearity & Range center->p2 p3 Accuracy center->p3 p4 Precision (Repeatability & Intermediate) center->p4 p5 LOD / LOQ center->p5 p6 Matrix Effect center->p6 p7 Stability center->p7

Caption: Logical relationship of core parameters for analytical method validation.

Conclusion

The LC-MS/MS method described provides a sensitive, accurate, and reproducible tool for detecting and quantifying this compound in wastewater effluents.[3] The combination of Solid-Phase Extraction and tandem mass spectrometry ensures high selectivity and low detection limits, enabling reliable measurement at environmentally relevant ng/L concentrations.[4][5] This validated protocol is fit for purpose and can be readily implemented in environmental testing laboratories for routine monitoring of pharmaceutical contaminants in aquatic systems.

References

Determining the Minimum Inhibitory Concentration (MIC) of Sulfamethizole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Sulfamethizole, a sulfonamide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Accurate MIC determination is crucial for antimicrobial susceptibility testing, monitoring the emergence of resistance, and in the research and development of new therapeutic agents.

The protocols provided are based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While comprehensive, it is important to note that specific interpretive breakpoints and quality control (QC) ranges for this compound as a single agent are not as extensively defined as for the more commonly tested sulfamethoxazole, often in combination with trimethoprim. Therefore, the provided data should be utilized as a guideline, and in-house validation is recommended.

Principle of Minimum Inhibitory Concentration (MIC) Testing

MIC testing is based on the principle of exposing a standardized inoculum of a specific microorganism to serial dilutions of an antimicrobial agent in a defined growth medium. After a specified incubation period, the concentration at which bacterial growth is inhibited is determined. The two most common methods for MIC determination are broth microdilution and agar dilution.

Data Presentation

The following tables summarize key quantitative data for consideration when performing MIC testing with this compound.

Table 1: this compound MIC Breakpoints and Reported Values against Escherichia coli

ParameterConcentration (µg/mL)Reference
Susceptible Breakpoint≤256[1]
Resistant Breakpoint≥512[1]
MIC for a Susceptible Strain128[2][3]
MIC for a Resistant Strain512[2][3]
MIC for a sulII gene-positive strain>2048[2][3]

Table 2: Quality Control (QC) Ranges for Closely Related Sulfonamides (as a proxy for this compound)

Quality Control StrainAntimicrobial AgentMIC Range (µg/mL)
Escherichia coli ATCC® 25922Trimethoprim-Sulfamethoxazole≤0.5/9.5
Staphylococcus aureus ATCC® 29213Trimethoprim-Sulfamethoxazole0.12/2.38 - 1/19

Note: The QC ranges provided are for Trimethoprim-Sulfamethoxazole and are suggested as a starting point for internal quality control when testing this compound. Laboratories should establish their own acceptable performance ranges for this compound.

Experimental Protocols

Broth Microdilution Method

This method involves the use of 96-well microtiter plates to test a range of antibiotic concentrations.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., 0.1 M NaOH, followed by dilution in broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture (18-24 hours old)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Quality control bacterial strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL). Due to its limited solubility in water, dissolve the powder in a minimal amount of 0.1 M NaOH and then dilute to the final volume with sterile CAMHB.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate (columns 1-12).

    • Add an additional 50 µL of the this compound working stock solution (at twice the highest desired final concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from the wells in column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate, select several morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • For sulfonamides, a "trailing" endpoint (a faint haze of growth) may be observed. The MIC should be recorded as the lowest concentration that inhibits ≥80% of growth compared to the growth control well.[4][5]

Agar Dilution Method

This method involves incorporating the antibiotic into the agar medium before it solidifies.

Materials:

  • This compound powder and appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture (18-24 hours old)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Inoculum replicating device (e.g., Steers replicator)

  • Quality control bacterial strains

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Add 2 mL of each this compound stock solution to 18 mL of molten MHA to create a series of plates with the desired final concentrations. Mix well and pour into sterile petri dishes.

    • Also prepare a control plate with no antibiotic.

    • Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspension.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism, including the presence of a single colony or a faint haze.

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_sol Prepare this compound Stock Solution serial_dil Perform Serial Dilution in 96-Well Plate stock_sol->serial_dil Add to Column 1 mcfarland Prepare 0.5 McFarland Bacterial Suspension inoculum_prep Dilute Bacterial Suspension for Inoculum mcfarland->inoculum_prep inoculation Inoculate Plate with Bacterial Suspension serial_dil->inoculation inoculum_prep->inoculation incubation Incubate Plate (16-20h at 35°C) inoculation->incubation read_results Read Results for Visible Growth incubation->read_results determine_mic Determine MIC (≥80% Inhibition) read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Interpretation of Results and Further Considerations

  • Trailing Growth: As mentioned, sulfonamides can exhibit trailing endpoints. Consistent reading criteria (e.g., ≥80% inhibition) are essential for reproducibility.[4][5]

  • Medium Composition: The presence of thymidine in the test medium can interfere with the activity of sulfonamides. It is crucial to use Mueller-Hinton medium with low levels of thymidine or supplement the medium with thymidine phosphorylase to obtain accurate results.

  • Clinical Correlation: The in vitro MIC values should be correlated with clinical breakpoints, where available, to classify an isolate as susceptible, intermediate, or resistant. As noted, specific clinical breakpoints for this compound are not as well-established as for other sulfonamides. The breakpoints for sulfamethoxazole may be considered as a reference point, but this should be done with caution.

  • Further Research: Given the limited availability of recent, comprehensive data on this compound MICs and breakpoints, further research is warranted to re-evaluate its in vitro activity against contemporary clinical isolates and to establish updated interpretive criteria.

References

Application Notes and Protocols: Evaluating Sulfamethizole Efficacy in a Murine Ascending Urinary Tract Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urinary tract infections (UTIs) represent a significant global health burden, with uropathogenic Escherichia coli (UPEC) being the primary causative agent.[1] The ascending route of infection is the most common pathway, where bacteria colonize the periurethral area and ascend through the urethra to the bladder, and in severe cases, to the kidneys. The development of effective antimicrobial agents is crucial, and preclinical evaluation of these compounds requires robust and reproducible animal models.

The murine ascending UTI model is a well-established and valuable tool for studying the pathogenesis of UTIs and for evaluating the in vivo efficacy of antimicrobial agents.[2] This model mimics the natural course of human infection, allowing for the quantitative assessment of bacterial clearance from the urinary tract and the evaluation of associated pathological changes.

Sulfamethizole is a sulfonamide antibiotic that has been used for the treatment of UTIs. It exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis. These application notes provide a detailed protocol for utilizing the ascending UTI mouse model to test the efficacy of this compound.

Experimental Protocols

Preparation of Uropathogenic E. coli (UPEC) Inoculum

This protocol is for the preparation of a UPEC suspension for transurethral inoculation in mice.

Materials:

  • Uropathogenic E. coli (UPEC) strain (e.g., CFT073 or a clinical isolate)

  • Luria-Bertani (LB) agar plates

  • LB broth

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Sterile centrifuge tubes

  • Incubator (37°C)

  • Shaking incubator (37°C)

Procedure:

  • Streak the UPEC strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.

  • Inoculate a single colony from the plate into 10 mL of LB broth and grow overnight at 37°C in a shaking incubator.

  • The following day, subculture the overnight culture by adding 100 µL to 10 mL of fresh LB broth and grow for 2-4 hours at 37°C with shaking to reach the mid-logarithmic growth phase.

  • Harvest the bacteria by centrifugation at 4000 x g for 10 minutes at 4°C.

  • Wash the bacterial pellet twice with sterile PBS by resuspending the pellet and repeating the centrifugation step.

  • Resuspend the final pellet in sterile PBS.

  • Measure the optical density at 600 nm (OD600) and adjust the bacterial suspension to the desired concentration (e.g., 1-2 x 10^8 colony-forming units (CFU)/mL). The exact correlation between OD600 and CFU/mL should be determined for the specific UPEC strain being used by plating serial dilutions.

  • Keep the final inoculum on ice until use.

Ascending Urinary Tract Infection Model: Transurethral Inoculation

This protocol describes the induction of an ascending UTI in female mice.

Materials:

  • Female mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)[3]

  • Anesthesia (e.g., isoflurane)

  • UPEC inoculum (prepared as described above)

  • Sterile, flexible, narrow-gauge polyethylene catheter

  • 1 mL syringe

  • Sterile lubricating jelly

  • 70% ethanol

Procedure:

  • Anesthetize the mice using isoflurane.

  • Place the mouse in a supine position and gently extrude the bladder by applying light pressure on the lower abdomen to empty it of urine.

  • Clean the urethral meatus with 70% ethanol.

  • Carefully insert a sterile, lubricated catheter into the urethra until it reaches the bladder.

  • Slowly instill 50 µL of the UPEC suspension (containing 1-2 x 10^7 CFU) directly into the bladder via the catheter.[2]

  • Withdraw the catheter and return the mouse to its cage.

  • Monitor the mouse's recovery from anesthesia.

This compound Treatment Regimen

This protocol outlines the administration of this compound to infected mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle at the desired concentrations (e.g., low dose and high dose).

  • At 24 hours post-infection, begin the treatment regimen.

  • Administer the this compound solution or vehicle control to the mice via oral gavage. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).

  • Treatment can be administered once or twice daily for a specified duration (e.g., 3-7 days).[4]

  • Ensure all treatment groups, including the vehicle control, are handled identically.

Assessment of Bacterial Load in Bladder and Kidneys

This protocol details the quantification of bacterial burden in the urinary tract.

Materials:

  • Sterile PBS

  • Sterile dissecting tools

  • Tissue homogenizer

  • LB agar plates

  • Serial dilution tubes with sterile PBS

  • Incubator (37°C)

Procedure:

  • At the designated time point (e.g., 24 hours after the final treatment), humanely euthanize the mice.

  • Aseptically harvest the bladder and both kidneys.

  • Place each organ in a pre-weighed tube containing a known volume of sterile PBS.

  • Weigh the tubes with the organs to determine the tissue weight.

  • Homogenize the tissues using a mechanical homogenizer until completely dissociated.

  • Perform serial ten-fold dilutions of the tissue homogenates in sterile PBS.

  • Plate 100 µL of each dilution onto LB agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the colonies on the plates and calculate the number of CFU per gram of tissue.

Histopathological Analysis

This protocol describes the preparation of bladder tissue for histological examination.

Materials:

  • 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • Immediately after harvesting, fix the bladder tissue in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a graded series of ethanol.

  • Clear the tissue in xylene.

  • Embed the tissue in paraffin wax.

  • Section the paraffin-embedded tissue at 4-5 µm using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with H&E.

  • Dehydrate, clear, and mount with a coverslip.

  • Examine the slides under a microscope for signs of inflammation, such as edema, neutrophil infiltration, and urothelial hyperplasia.[5]

Data Presentation

The following tables present illustrative data for the evaluation of this compound efficacy in the murine ascending UTI model. The values are representative and based on expected outcomes from published studies.

Table 1: Bacterial Load in Bladder and Kidneys Following this compound Treatment

Treatment GroupDose (mg/kg)Mean Bladder Bacterial Load (log10 CFU/g ± SD)Mean Kidney Bacterial Load (log10 CFU/g ± SD)
Vehicle Control-7.2 ± 0.56.8 ± 0.6
This compound (Low Dose)505.1 ± 0.74.9 ± 0.8
This compound (High Dose)1003.9 ± 0.6 3.5 ± 0.7
Positive Control (e.g., Ciprofloxacin)103.5 ± 0.5 3.1 ± 0.6

*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative.

Table 2: Histopathological Scoring of Bladder Inflammation

Treatment GroupDose (mg/kg)Edema (0-3)Neutrophil Infiltration (0-3)Urothelial Hyperplasia (0-3)
Vehicle Control-2.8 ± 0.42.9 ± 0.32.5 ± 0.5
This compound (Low Dose)501.5 ± 0.51.7 ± 0.61.3 ± 0.4*
This compound (High Dose)1000.8 ± 0.3 0.9 ± 0.40.6 ± 0.3
Positive Control (e.g., Ciprofloxacin)100.6 ± 0.20.7 ± 0.3 0.4 ± 0.2

Scoring: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe. *p < 0.05, **p < 0.01 compared to vehicle control. Data are representative.

Visualizations

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Endpoint Analysis UPEC_Culture UPEC Culture Inoculum_Prep Inoculum Preparation UPEC_Culture->Inoculum_Prep Inoculation UPEC Inoculation Inoculum_Prep->Inoculation Anesthesia Anesthesia Catheterization Transurethral Catheterization Anesthesia->Catheterization Catheterization->Inoculation Treatment_Groups Treatment Groups: - Vehicle - this compound (Low) - this compound (High) - Positive Control Inoculation->Treatment_Groups Oral_Gavage Oral Gavage (3-7 days) Treatment_Groups->Oral_Gavage Euthanasia Euthanasia Oral_Gavage->Euthanasia Tissue_Harvest Harvest Bladder & Kidneys Euthanasia->Tissue_Harvest Bacterial_Load Bacterial Load (CFU/g) Tissue_Harvest->Bacterial_Load Histopathology Histopathology (H&E) Tissue_Harvest->Histopathology TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Bladder Epithelial Cell Membrane cluster_intracellular Intracellular Signaling UPEC Uropathogenic E. coli (UPEC) LPS LPS UPEC->LPS releases TLR4 TLR4 LPS->TLR4 binds to MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-8) NFkB->Cytokines induces transcription Inflammation Inflammation (Neutrophil Recruitment) Cytokines->Inflammation

References

Application Notes & Protocols: Synthesis of Novel Sulfamethizole Derivatives for Enhanced Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel sulfonamide derivatives aimed at enhancing antimicrobial activity. While the primary focus is Sulfamethizole, it is important to note that recent scientific literature features a greater abundance of studies on its close structural analog, Sulfamethoxazole. Therefore, this document leverages the extensive research on Sulfamethoxazole as a model to present robust and adaptable protocols for the synthesis and antimicrobial screening of novel sulfonamide derivatives, which are readily applicable to a this compound backbone.

Introduction and Rationale

This compound is a short-acting sulfonamide antibiotic primarily used for urinary tract infections. Like other sulfonamides, its efficacy is threatened by the global rise of antimicrobial resistance (AMR). The development of novel derivatives of existing antibiotics is a critical strategy to overcome resistance mechanisms, improve potency, and broaden the spectrum of activity. By modifying the core this compound structure, researchers aim to create next-generation compounds that can effectively combat resistant pathogens.

Mechanism of Action: Dihydropteroate Synthase Inhibition

Sulfonamides, including this compound, are synthetic bacteriostatic agents.[1] They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Bacteria must synthesize their own folate, which is an essential cofactor in the biosynthesis of nucleotides (DNA and RNA) and certain amino acids.[2] Humans are unaffected by this mechanism as they obtain folate from their diet.[1] The inhibition of this pathway halts bacterial growth and replication.

Mechanism_of_Action Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Biosynthesis Purine, Thymidine, Amino Acid Synthesis THF->Biosynthesis Growth Bacterial Growth & Replication Biosynthesis->Growth This compound This compound (Competitive Inhibitor) This compound->DHPS Inhibits

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Synthesis of Novel Derivatives: Workflow and Protocols

The synthesis of novel derivatives typically involves modifying the N⁴-amino group of the this compound core to create new chemical entities such as Schiff bases, triazoles, or other heterocyclic adducts. These modifications can alter the compound's electronic properties, solubility, and steric profile, potentially leading to enhanced binding to the target enzyme or circumvention of resistance mechanisms.

Synthesis_Workflow General Workflow for Synthesis of Sulfonamide Derivatives start Starting Materials (this compound + Aldehyde/Reagent) reaction Reaction (e.g., Condensation, Cycloaddition) Reflux under controlled conditions start->reaction monitoring Reaction Monitoring (Thin Layer Chromatography - TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up & Isolation (Cooling, Precipitation, Filtration) monitoring->workup Complete purification Purification (Recrystallization) workup->purification characterization Structure Characterization (FT-IR, NMR, Mass Spec) purification->characterization final_product Purified Novel Derivative characterization->final_product

Caption: General workflow for the synthesis of novel sulfonamide derivatives.

Protocol 3.1: Synthesis of a Schiff Base Derivative (Model: Sulfamethoxazole)

This protocol describes the condensation reaction between the primary aromatic amine of a sulfonamide and an aromatic aldehyde to form a Schiff base (imine).

Materials:

  • Sulfamethoxazole (or this compound) (1 equivalent)

  • Substituted aromatic aldehyde (e.g., p-methoxybenzaldehyde) (1 equivalent)[3]

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve sulfamethoxazole (0.01 mol) and the selected aromatic aldehyde (0.01 mol) in a minimal amount of absolute ethanol in a round-bottom flask.[3]

  • Add a few drops (e.g., 1 mL) of glacial acetic acid to catalyze the reaction.[3]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 5-8 hours).[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the solid product.[3]

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure Schiff base derivative.

  • Dry the purified product and characterize its structure using FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 3.2: Synthesis of a 1,2,3-Triazole Derivative (Model: Sulfamethoxazole)

This protocol involves a multi-step synthesis culminating in a cycloaddition reaction to form a triazole ring, a common moiety in bioactive molecules.

Materials:

  • Sulfamethoxazole-azide intermediate (synthesized from the parent drug)

  • An alkyne-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O)

Procedure (General "Click" Chemistry Approach):

  • Synthesize the azide intermediate from the parent sulfonamide (this typically involves diazotization of the N⁴-amino group followed by reaction with sodium azide).

  • In a reaction vessel, dissolve the sulfamethoxazole-azide intermediate (1 equivalent) and the corresponding alkyne (1 equivalent) in a suitable solvent mixture like t-BuOH and water.

  • Prepare fresh aqueous solutions of sodium ascorbate (e.g., 0.3 equivalents) and CuSO₄·5H₂O (e.g., 0.1 equivalents).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the pure 1,2,3-triazole derivative.

  • Characterize the final product by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antimicrobial Activity Assessment: Workflow and Protocols

Evaluating the antimicrobial activity of newly synthesized compounds is essential to determine their potential as therapeutic agents. The Kirby-Bauer (disk diffusion) and broth microdilution methods are standard initial screening assays.

Antimicrobial_Testing_Workflow Workflow for Antimicrobial Susceptibility Testing start Bacterial Strain Revival & Inoculum Preparation kirby Kirby-Bauer Test (Disk Diffusion Assay) start->kirby mic Broth Microdilution Assay (MIC Determination) start->mic incubation Incubation (37°C for 18-24 hours) kirby->incubation mic->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone determine_mic Determine MIC Value (Lowest concentration with no visible growth) incubation->determine_mic data Quantitative Data Analysis & Comparison measure_zone->data determine_mic->data

Caption: Workflow for evaluating the antimicrobial activity of novel compounds.

Protocol 4.1: Determination of Zone of Inhibition (Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative measure of a compound's antimicrobial activity.[2][4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile blank paper discs (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 100 µg/mL)[2]

  • Standard antibiotic discs (e.g., this compound, Ciprofloxacin) and a solvent control disc (DMSO)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Using a sterile cotton swab, uniformly streak the standardized bacterial inoculum over the entire surface of an MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for 5-10 minutes.

  • Aseptically place sterile blank paper discs onto the agar surface.

  • Carefully pipette a fixed volume (e.g., 10 µL) of the test compound solution onto a disc.

  • Place the standard antibiotic and solvent control discs on the plate, ensuring they are well-spaced.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm). A larger zone indicates greater sensitivity of the organism to the compound.

Protocol 4.2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a common technique.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds at a known stock concentration in a suitable solvent

  • Bacterial inoculum suspension, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well

  • Positive control (broth + inoculum), negative control (broth only), and solvent control wells

Procedure:

  • Add 100 µL of sterile MHB to each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on, down the plate. Discard 100 µL from the last well. This creates a range of decreasing concentrations.

  • Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plate for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity

The following tables summarize antimicrobial activity data for various novel Sulfamethoxazole derivatives from recent literature, serving as a reference for the expected performance of newly synthesized sulfonamides.

Table 1: Zone of Inhibition for Novel Sulfamethoxazole Derivatives

Compound IDTarget OrganismConcentrationZone of Inhibition (mm)Reference
Schiff Base DerivativesStaphylococcus aureus100 mg/mL15 - 22[2]
Bacillus subtilis100 mg/mL16 - 25[2]
Escherichia coli100 mg/mL12 - 20[2]
Klebsiella pneumoniae100 mg/mL10 - 18[2]
Triazole Derivative (12)Escherichia coli18 µg/mL18[5]

Table 2: Minimum Inhibitory Concentration (MIC) for Novel Sulfamethoxazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Azo DerivativeStaphylococcus aureus20[1]
Triazole Derivative (12)Staphylococcus aureus22[5]
Pyrrole Hybrid (4a)Escherichia coli11.31[6]
Pyrrole Hybrid (4a)Salmonella typhimurium19.24[6]
Sulfonamide (HR14)Staphylococcus aureus1.5[7]
Sulfonamide (HR14)Escherichia coli2.0[7]

Conclusion

The synthesis of novel derivatives of established antibiotics like this compound is a promising avenue for addressing the challenge of antimicrobial resistance. The protocols outlined here for synthesis via Schiff base formation and triazole synthesis, along with standard methods for antimicrobial evaluation, provide a solid framework for researchers in drug discovery. While recent literature is more focused on Sulfamethoxazole, these methodologies are fundamentally applicable to other sulfonamide cores. The data from these analogs suggest that chemical modification can lead to compounds with potent activity, sometimes exceeding that of the parent drug, particularly against resistant Gram-positive and Gram-negative bacteria. Future work should focus on applying these strategies to the this compound scaffold to generate and test a new library of potentially effective antimicrobial agents.

References

techniques for Sulfamethizole cocrystal screening with different coformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the screening of sulfamethizole cocrystals with various coformers. The protocols outlined below cover common and effective techniques, including liquid-assisted grinding, solvent evaporation, and slurry crystallization.

Introduction to this compound Cocrystallization

This compound is an antibiotic drug characterized by good solubility but a short in vivo half-life. Cocrystallization presents a promising strategy to modify its physicochemical properties, such as dissolution rate and bioavailability, potentially leading to improved therapeutic performance.[1][2] A cocrystal is a multicomponent system where the active pharmaceutical ingredient (API), in this case, this compound, and a coformer are present in a stoichiometric ratio within a single crystal lattice.[2] The selection of appropriate coformers and screening methods is crucial for the successful development of this compound cocrystals.

Coformer Selection for this compound

The molecular structure of this compound possesses multiple hydrogen bond donors and acceptors, making it a versatile candidate for cocrystal formation.[1] Coformers with complementary functional groups, such as carboxylic acids and amides, are often successful in forming cocrystals with this compound. A screening study has shown successful cocrystallization of this compound with coformers like p-aminobenzoic acid, vanillic acid, p-aminobenzamide, 4,4-bipyridine, suberic acid, oxalic acid, and adipic acid.[1]

Experimental Screening Techniques

The following sections provide detailed protocols for three widely used cocrystal screening techniques. The choice of method can influence the outcome of the screening process, and it is often beneficial to employ multiple techniques.

Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding, also known as solvent-drop grinding, is a mechanochemical method that is efficient in screening for cocrystal formation. The addition of a small amount of solvent facilitates molecular mobility and enhances the kinetics of cocrystal formation.[3][4][5]

Protocol: Liquid-Assisted Grinding of this compound

  • Preparation of Materials:

    • Accurately weigh this compound and the selected coformer in the desired stoichiometric ratio (e.g., 1:1, 1:2, or 2:1). A typical total sample mass is 100-200 mg.

    • Place the physical mixture into a milling jar (e.g., stainless steel or agate) with grinding balls. The ball-to-powder mass ratio should be appropriate for the milling equipment used.

  • Grinding Process:

    • Add a minimal amount of a suitable solvent (e.g., 10-20 µL of methanol, ethanol, or acetonitrile per 100 mg of solid mixture). The solvent should act as a lubricant without fully dissolving the components.

    • Mill the mixture using a vibratory ball mill at a specified frequency (e.g., 20-30 Hz) for a set duration (e.g., 30-60 minutes). The milling time can be divided into shorter intervals with intermittent cooling to prevent excessive heat generation.

  • Sample Recovery and Analysis:

    • After milling, carefully recover the powdered sample from the milling jar.

    • Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to identify the formation of a new crystalline phase.

    • Further characterization can be performed using Differential Scanning Calorimetry (DSC) to determine the thermal properties of the new solid and Fourier-Transform Infrared (FTIR) spectroscopy to investigate changes in intermolecular interactions.

Solvent Evaporation

Solvent evaporation is a solution-based method that is widely used for growing high-quality single crystals suitable for structural analysis. The selection of a common solvent in which both this compound and the coformer have adequate solubility is critical.[6][7]

Protocol: Solvent Evaporation Screening for this compound Cocrystals

  • Preparation of Solution:

    • Dissolve stoichiometric amounts of this compound and the coformer in a common solvent (e.g., methanol, ethanol, acetone) in a small vial or beaker. The concentration should be sufficient to ensure both components are fully dissolved. Gentle heating or sonication can be used to aid dissolution.

  • Crystallization:

    • Cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.

    • Place the vial in a vibration-free environment to promote the growth of well-defined crystals.

    • The crystallization process can take from several hours to a few days.[6]

  • Crystal Harvesting and Analysis:

    • Once crystals have formed and the solvent has evaporated, harvest the solid material.

    • Wash the crystals with a small amount of a non-solvent if necessary to remove any amorphous material.

    • Dry the crystals under ambient conditions.

    • Characterize the crystals using Single-Crystal X-ray Diffraction (SCXRD) for structure determination, and PXRD, DSC, and FTIR for phase identification and further analysis.

Slurry Crystallization

Slurry crystallization is a solution-mediated transformation method where a suspension of the API and coformer is stirred in a solvent in which they have low solubility. This method is particularly useful for screening as it can lead to the formation of the most thermodynamically stable crystalline phase.[8]

Protocol: Slurry Crystallization of this compound

  • Preparation of Slurry:

    • Place a stoichiometric mixture of this compound and the coformer in a vial.

    • Add a solvent in which both components are sparingly soluble. The amount of solvent should be sufficient to form a stirrable slurry.[8]

    • Add a magnetic stir bar to the vial.

  • Equilibration:

    • Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or elevated temperature) for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.[8]

  • Solid Isolation and Analysis:

    • After the equilibration period, filter the solid material from the slurry.

    • Wash the solid with a small amount of the same solvent used for the slurry.

    • Dry the solid material.

    • Analyze the resulting solid using PXRD to determine if a new crystalline phase has formed. Further characterization can be performed using DSC and FTIR.

Data Presentation

The following tables summarize the results of cocrystal screening of this compound with various coformers, including the screening method used, the resulting stoichiometry, and key physicochemical properties.

Table 1: this compound Cocrystal Screening Results

CoformerScreening MethodStoichiometry (SMZ:Coformer)ResultReference
p-Aminobenzoic AcidLiquid-Assisted Grinding / Isothermal Solvent Crystallization1:1Cocrystal[1]
Vanillic AcidLiquid-Assisted Grinding / Isothermal Solvent Crystallization1:1Cocrystal[1]
p-AminobenzamideLiquid-Assisted Grinding / Isothermal Solvent Crystallization1:1Cocrystal[1]
4,4-BipyridineLiquid-Assisted Grinding / Isothermal Solvent Crystallization1:1Cocrystal[1]
Suberic AcidLiquid-Assisted Grinding / Isothermal Solvent Crystallization1:0.5Cocrystal[1]
Adipic AcidLiquid-Assisted Grinding / Isothermal Solvent Crystallization1:0.5Cocrystal[1]
Oxalic AcidLiquid-Assisted Grinding / Isothermal Solvent Crystallization1:1Salt[1]
SarcosineStructural Resemblance StrategyNot SpecifiedCocrystal[2]
SaccharinStructural Resemblance StrategyNot SpecifiedCocrystal[2]
L-ProlineNot SpecifiedNot SpecifiedCocrystal[2]

Table 2: Physicochemical Properties of this compound Cocrystals

Cocrystal/SaltMelting Point (°C)Equilibrium Solubility (mg/mL) in 0.1N HClIntrinsic Dissolution Rate (mg/cm²/min) in 0.1N HClReference
This compound (SMZ)209.50.450.12[1]
SMZ-Adipic Acid185.20.280.08[1]
SMZ-Suberic Acid168.40.350.09[1]
SMZ-Oxalic Acid192.70.150.05[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for this compound cocrystal screening.

Cocrystal_Screening_Workflow cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Property Evaluation Start Coformer Selection (e.g., Carboxylic Acids, Amides) Screening Cocrystal Screening Start->Screening LAG Liquid-Assisted Grinding Screening->LAG Mechanochemical SE Solvent Evaporation Screening->SE Solution-based Slurry Slurry Crystallization Screening->Slurry Solution-mediated Analysis Solid-State Analysis LAG->Analysis SE->Analysis SCXRD Single-Crystal X-ray Diffraction (Structure Determination) SE->SCXRD If single crystals obtained Slurry->Analysis PXRD Powder X-ray Diffraction (Phase Identification) Analysis->PXRD DSC Differential Scanning Calorimetry (Thermal Properties) Analysis->DSC FTIR FTIR Spectroscopy (Interaction Analysis) Analysis->FTIR Evaluation Physicochemical Property Evaluation PXRD->Evaluation New Phase Confirmed SCXRD->Evaluation Structure Solved Solubility Solubility Studies Evaluation->Solubility Dissolution Dissolution Rate Evaluation->Dissolution Stability Stability Assessment Evaluation->Stability End Lead Cocrystal Candidate Stability->End

Caption: Workflow for this compound Cocrystal Screening.

This diagram outlines the logical progression from coformer selection through various screening techniques to the characterization and evaluation of the resulting solid forms.

Conclusion

The successful screening and identification of this compound cocrystals rely on a systematic approach involving the selection of appropriate coformers and the application of suitable screening methodologies. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of pharmaceutical sciences to explore the potential of cocrystallization for modifying the properties of this compound. It is recommended to employ a combination of screening techniques and thorough solid-state characterization to identify and select the most promising cocrystal candidates for further development.

References

Application Notes and Protocols for Solid-Phase Extraction of Sulfamethizole from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of Sulfamethizole from various environmental matrices, including water, soil, and sediment. The methodologies outlined are designed to ensure high recovery and accurate quantification, making them suitable for environmental monitoring and research in drug development.

Introduction

This compound is a sulfonamide antibiotic used in veterinary medicine. Its presence in the environment, even at trace levels, is a growing concern due to the potential for antibiotic resistance and ecotoxicological effects. Accurate monitoring of this compound in environmental compartments is crucial. Solid-phase extraction is a widely adopted technique for the selective extraction and concentration of analytes from complex matrices, offering significant advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, higher recovery rates, and ease of automation.[1]

This application note focuses on the use of hydrophilic-lipophilic balanced (HLB) polymeric sorbents, which have demonstrated broad applicability and high efficiency for the extraction of a wide range of compounds, including sulfonamides.[2]

Experimental Protocols

Solid-Phase Extraction of this compound from Water Samples

This protocol is applicable to various aqueous matrices, including groundwater, surface water, and wastewater effluent.

Materials and Reagents:

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Waters Oasis HLB, 6 cc, 500 mg).

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and reagent-grade water.

  • Reagents: Formic acid, ammonium hydroxide, and ethylenediaminetetraacetic acid (EDTA).

  • Standards: Analytical standard of this compound and its corresponding isotopically labeled internal standard (e.g., ¹³C₆-Sulfamethizole).

  • Glassware and Equipment: Volumetric flasks, pipettes, filtration apparatus with 0.45 µm glass fiber filters, SPE vacuum manifold, and a sample concentrator/evaporator with a nitrogen supply.

Procedure:

  • Sample Preparation:

    • Collect water samples in amber glass bottles to prevent photodegradation.

    • Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particulate matter.

    • For a 500 mL water sample, add 0.25 g of EDTA to chelate metal ions that may interfere with the extraction.[3]

    • Adjust the sample pH to a range of 4 to 7 using diluted hydrochloric acid or sodium hydroxide. This pH range ensures optimal retention of sulfonamides on the HLB sorbent.

    • Spike the sample with an appropriate amount of the isotopically labeled internal standard.

  • SPE Cartridge Conditioning:

    • Place the HLB cartridges on the vacuum manifold.

    • Condition the cartridges by passing 6 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 6 mL of reagent-grade water. Do not allow the sorbent to dry out between these steps.

  • Sample Loading:

    • Load the prepared water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 6 mL of reagent-grade water to remove any co-adsorbed impurities.

    • Dry the cartridge thoroughly by applying a high vacuum for at least 10 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound and the internal standard from the cartridge by passing 8 mL of methanol (in two 4 mL aliquots) through the sorbent.

    • Collect the eluate in a clean collection tube. Some methods suggest using methanol with 2% aqueous ammonia for elution.

  • Eluate Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase of the analytical method (e.g., 10:90 methanol:water).

    • Vortex the reconstituted sample to ensure complete dissolution and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis by LC-MS/MS or another suitable technique.

Solid-Phase Extraction of this compound from Soil and Sediment Samples

This protocol involves an initial solvent extraction of the solid matrix, followed by a cleanup and concentration step using SPE.

Materials and Reagents:

  • All materials and reagents listed for the water sample protocol.

  • Additional Solvents: Acetonitrile.

  • Additional Equipment: Ultrasonic bath or microwave-assisted extraction system, centrifuge.

Procedure:

  • Sample Preparation and Initial Extraction:

    • Air-dry the soil or sediment samples and sieve them through a 2 mm mesh to ensure homogeneity.

    • Weigh 5-10 g of the dried sample into a centrifuge tube.

    • Add 20 mL of an appropriate extraction solvent. A mixture of acetonitrile and water (1:1, v/v) adjusted to pH 2.8 has been shown to be effective for sulfamethoxazole, a closely related sulfonamide.[4] Other studies have utilized methanol or a mixture of citrate buffer (pH 4) and methanol (1:1, v/v).[5]

    • Spike the sample with the isotopically labeled internal standard.

    • Perform an ultrasonic-assisted extraction for 15-30 minutes or a microwave-assisted extraction according to instrument specifications.[6][7]

    • Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the solid and liquid phases.

    • Carefully decant the supernatant (the extract) into a clean vessel.

    • Repeat the extraction process on the solid residue with a fresh portion of the extraction solvent and combine the supernatants.

  • Extract Dilution and SPE Cleanup:

    • Dilute the combined extract with reagent-grade water to reduce the organic solvent concentration to less than 5%. This is crucial for efficient retention on the SPE sorbent.[4]

    • Adjust the pH of the diluted extract to between 4 and 7.

    • Proceed with the SPE procedure (conditioning, sample loading, washing, and elution) as described in steps 2-6 of the protocol for water samples. The diluted soil/sediment extract is loaded onto the cartridge instead of the water sample.

Data Presentation

The following tables summarize the performance data for the solid-phase extraction of sulfonamides, including this compound, from environmental samples using various methods.

Table 1: Recovery of Sulfonamides from Water Samples using SPE

Sorbent TypeAnalyte(s)Sample MatrixRecovery (%)RSD (%)Reference
Oasis HLB17 SulfonamidesPure Water79 - 1180.3 - 14.5[3]
Oasis HLBSulfamethoxypyridazineWater84 - 110≤ 10[8]
Agilent Bond Elut HLB19 SulfonamidesSurface Water80 - 90< 20[7]
Oasis HLB PlusSulfamethoxazoleWater118 ± 5-[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Water Samples

Sorbent TypeAnalyte(s)LODLOQReference
Oasis HLB17 Sulfonamides0.01 - 0.05 ng/L-[3]
Oasis HLBSulfamethoxypyridazine0.01 mg/L0.01 mg/L[8]
Agilent Bond Elut PPL19 Sulfonamides-several ppt level[7]

Table 3: Recovery of Sulfonamides from Soil and Sediment Samples

Extraction MethodSPE SorbentAnalyte(s)Sample MatrixRecovery (%)RSD (%)Reference
Ultrasonic ExtractionOasis HLB6 PharmaceuticalsFreshwater Sediment70.1 - 124.91.6 - 15.8[10]
Accelerated Solvent Extraction-SulfamethoxazoleSoil92 ± 5.5-[4]
SLEOasis HLB5 AntimicrobialsSoil55 - 108-[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from environmental water and solid samples.

SPE_Workflow cluster_water Water Sample Workflow cluster_solid Soil/Sediment Sample Workflow water_sample Water Sample Collection water_filtration Filtration (0.45 µm) water_sample->water_filtration water_ph_adjust pH Adjustment (4-7) & Spiking water_filtration->water_ph_adjust water_spe Solid-Phase Extraction (HLB) water_ph_adjust->water_spe water_elution Elution (Methanol) water_spe->water_elution water_concentration Evaporation & Reconstitution water_elution->water_concentration water_analysis LC-MS/MS Analysis water_concentration->water_analysis solid_sample Soil/Sediment Sample Collection solid_prep Drying & Sieving solid_sample->solid_prep solid_extraction Solvent Extraction (Ultrasonic/Microwave) solid_prep->solid_extraction solid_centrifugation Centrifugation solid_extraction->solid_centrifugation solid_extract Supernatant Collection solid_centrifugation->solid_extract solid_dilution Dilution & pH Adjustment solid_extract->solid_dilution solid_spe SPE Cleanup (HLB) solid_dilution->solid_spe solid_elution Elution (Methanol) solid_spe->solid_elution solid_concentration Evaporation & Reconstitution solid_elution->solid_concentration solid_analysis LC-MS/MS Analysis solid_concentration->solid_analysis

Caption: Workflow for the solid-phase extraction of this compound.

References

Application Note & Protocol: Determination of Sulfamethizole In Vitro Antibacterial Activity using Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle

This document outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Sulfamethizole. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[3][4] The bacteriostatic nature of sulfonamides like this compound means they inhibit bacterial multiplication rather than directly killing the cells.[5][6]

Mechanism of Action: Inhibition of Folate Synthesis

This compound, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by disrupting the bacterial folic acid (Vitamin B9) synthesis pathway.[5][6] Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[7]

This compound is a structural analog of para-aminobenzoic acid (PABA).[] It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[5][7] By binding to the active site of DHPS, this compound blocks the conversion of PABA into dihydropteroate, a critical step in the folic acid pathway.[7] This inhibition halts the production of downstream products like dihydrofolic acid and tetrahydrofolic acid, ultimately preventing bacterial growth and replication.[7] Human cells are unaffected as they obtain folic acid from dietary sources, not through synthesis.[7]

Sulfamethizole_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Essential for This compound This compound This compound->Inhibition Competitive Inhibitor Inhibition->DHPS

This compound competitively inhibits the DHPS enzyme.

Materials and Reagents

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO) or 0.5 M Sodium Hydroxide (NaOH)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the lot has low levels of thymidine and thymine, as these can interfere with sulfonamide activity.[9]

  • Sterile 96-well, U-bottom microtiter plates

  • Selected bacterial strains (see Table 1)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile pipettes and tips

  • Incubator (35°C ± 2°C)

Experimental Protocols

Select appropriate quality control (QC) and test strains. Gram-negative and Gram-positive bacteria are recommended to assess the spectrum of activity.

Table 1: Recommended Bacterial Strains and Expected MIC Ranges

Organism Strain (Example) Gram Stain Expected this compound MIC (µg/mL)
Escherichia coli ATCC 25922 Negative 8 - 512[10][11]

| Staphylococcus aureus | ATCC 29213 | Positive | 32 - 512[12][13] |

Note: MIC values can exhibit inter-laboratory variability. The listed ranges are based on published data and should be confirmed.

Protocol:

  • Streak the bacterial strains from frozen stock onto a suitable non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubate at 35°C ± 2°C for 18-24 hours to obtain fresh, isolated colonies.

This compound has limited aqueous solubility. A stock solution must be prepared in an appropriate solvent.

  • Stock Solution (e.g., 5120 µg/mL): Accurately weigh this compound powder. Dissolve in a minimal volume of 0.5 M NaOH or DMSO.[14] For example, to make 10 mL of a 5120 µg/mL stock, dissolve 51.2 mg of this compound powder in 10 mL of solvent.

  • Working Solution: Further dilute the stock solution in sterile CAMHB to the highest concentration required for the assay (e.g., 1024 µg/mL for a final top concentration of 512 µg/mL).

This protocol is for a final volume of 100 µL per well.

  • Plate Preparation: Dispense 50 µL of sterile CAMHB into wells of columns 2 through 12 of a 96-well microtiter plate.

  • Drug Dilution: Add 100 µL of the this compound working solution (e.g., 1024 µg/mL) to the wells in column 1. This results in the highest test concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process from column 2 to column 10. Discard the final 50 µL from column 10.

    • Column 11: Growth Control (50 µL CAMHB, no drug).

    • Column 12: Sterility Control (100 µL CAMHB, no drug, no bacteria).

  • Inoculum Preparation:

    • From the fresh culture plate, select 3-5 well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A typical dilution is 1:100 (e.g., 100 µL of standard into 9.9 mL of CAMHB).

  • Inoculation: Inoculate each well (columns 1-11) with 50 µL of the final bacterial inoculum. Do not inoculate column 12. The final volume in each test well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, examine the plate from the bottom using a reading mirror or automated plate reader.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1] Check the control wells first:

    • Column 11 (Growth Control) should show distinct turbidity.

    • Column 12 (Sterility Control) should remain clear.

  • Trailing Endpoints: Sulfonamides may produce a "trailing" effect, where a slight haze or a small button of cells is visible at concentrations above the true MIC. The endpoint should be read as the well with approximately 80% reduction in growth compared to the growth control.

Data Presentation

Results should be recorded systematically.

Table 2: Example MIC Data Recording Template

Well Column [this compound] (µg/mL) Growth (+/-)
1 512 -
2 256 -
3 128 -
4 64 +
5 32 +
6 16 +
7 8 +
8 4 +
9 2 +
10 1 +
11 (Growth Control) 0 +
12 (Sterility Control) 0 -

| Resulting MIC | 128 µg/mL | |

Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase P1 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) A1 3. Perform 2-fold Serial Dilutions in 96-well Plate P1->A1 P2 2. Prepare this compound Stock & Working Solutions P2->A1 A2 4. Inoculate Plate with Standardized Bacteria A1->A2 A3 5. Incubate Plate (35°C for 16-20 hours) A2->A3 R1 6. Read Plate for Bacterial Growth (Turbidity) A3->R1 R2 7. Determine MIC Value (Lowest concentration with no growth) R1->R2

Workflow for the Broth Microdilution MIC Assay.

References

application of Sulfamethizole in veterinary medicine for bacterial infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethizole is a sulfonamide antibiotic that has been utilized in veterinary medicine for the treatment of bacterial infections.[1] Like other sulfonamides, its primary mechanism of action is the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication.[2][3][4] This document provides detailed application notes, including quantitative data on its efficacy and pharmacokinetics, as well as experimental protocols for its evaluation. While this compound has a history of use, it is often employed in combination with diaminopyrimidines like trimethoprim to enhance its antibacterial activity and broaden its spectrum.[4][5]

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor in the folic acid synthesis pathway.[6][7][8] Animals are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[6][9] When combined with trimethoprim, which inhibits a subsequent enzyme in the pathway (dihydrofolate reductase), a synergistic and often bactericidal effect is achieved through a sequential blockade.[4][5]

Signaling Pathway: Bacterial Folic Acid Synthesis

Folic_Acid_Synthesis cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Drug Inhibition GTP GTP DHNP Dihydroneopterin Triphosphate GTP->DHNP GTP Cyclohydrolase I HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHNP->HMDHP ... Dihydropteroate Dihydropteroate HMDHP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines_Thymidine Purines, Thymidine, Amino Acids THF->Purines_Thymidine One-carbon transfer reactions This compound This compound This compound->HMDHP Inhibits DHPS Trimethoprim Trimethoprim Trimethoprim->DHF Inhibits DHFR

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.

In Vitro Antibacterial Activity

The in vitro efficacy of sulfonamides, including this compound, is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamides against Veterinary Pathogens

Bacterial SpeciesSulfamethoxazole MIC50 (µg/mL)Sulfamethoxazole MIC Range (µg/mL)Notes
Bordetella bronchiseptica (porcine)0.5 - 8-Data for a range of sulfonamides.[10]
Pasteurella multocida (porcine)2 - 32-Data for a range of sulfonamides.[10]
Haemophilus pleuropneumoniae (porcine)8 - 64-Data for a range of sulfonamides.[10]
Streptococcus suis (porcine)>32-Monotherapy not recommended.[10]
Escherichia coli (canine)-8 - 512High prevalence of resistance noted.[11][12]
Staphylococcus pseudintermedius (canine)--High prevalence of resistance to trimethoprim-sulfonamide combinations reported.[11]
Streptococcus equi--Synergistic effect observed with trimethoprim.[13]

Note: Data for this compound is limited; Sulfamethoxazole data is presented as a close surrogate. MIC values can vary significantly based on the bacterial strain and testing methodology.

Pharmacokinetics in Veterinary Species

The pharmacokinetic profile of this compound can vary significantly between animal species. It is generally considered a short-acting sulfonamide.[4]

Table 2: Pharmacokinetic Parameters of Sulfonamides in Various Animal Species

SpeciesDrugHalf-life (t½) (hours)Volume of Distribution (Vd) (L/kg)Clearance (CL) (L/kg/h)
DogsSulfamethoxazole/Trimethoprim---
CatsSulfamethoxazole/Trimethoprim---
Cattle (Cows)Sulfamethoxazole2.0 - 4.70.44 - 0.57-
SwineSulfamethazine9.8 ± 0.60.77 ± 0.060.054 ± 0.001
HorsesSulfamethoxazole~2.5 (donkeys) to ~6.2 (mules)-Faster in donkeys than horses/mules

Note: This table includes data for various sulfonamides due to limited specific data for this compound. Parameters are influenced by factors such as age, health status, and formulation.

Clinical Applications and Dosage

This compound and other sulfonamides are used to treat a variety of bacterial infections in veterinary medicine, including respiratory, urinary tract, and soft tissue infections.[4][14] They are often more effective when administered early in the course of the disease.[4]

Table 3: General Dosage Guidelines for Sulfamethoxazole/Trimethoprim Combinations

SpeciesDosageFrequencyRoute of Administration
Dogs13 mg/lb (28.6 mg/kg)Every 24 hours or divided every 12 hoursOral
Cats13 mg/lb (28.6 mg/kg)Every 24 hours or divided every 12 hoursOral
Cattle108 mg/lb (237.6 mg/kg) - Day 1; 54 mg/lb (118.8 mg/kg) - Days 2-4Once dailyOral (in drinking water or as a drench)
Swine108 mg/lb (237.6 mg/kg) - Day 1; 54 mg/lb (118.8 mg/kg) - Days 2-4Once dailyOral (in drinking water)

Note: These are general guidelines for sulfamethoxazole/trimethoprim combinations and should be adapted by a licensed veterinarian based on the specific clinical case.[15][16] Ensure constant access to drinking water for animals undergoing treatment.[16]

Adverse Effects and Contraindications

Common adverse effects associated with sulfonamides in animals include:

  • Gastrointestinal: Decreased appetite, vomiting, and diarrhea.[17]

  • Urinary Tract: Crystalluria, hematuria, and potential for urinary obstruction. Adequate water intake is crucial.[17]

  • Hypersensitivity Reactions: Urticaria, angioedema, and fever can occur.[17]

  • Keratoconjunctivitis Sicca (Dry Eye): Particularly in dogs with prolonged use.[17]

  • Hematologic: Anemia, leukopenia, and thrombocytopenia are possible but less common.[18][17]

  • Endocrine: Hypothyroidism has been reported in dogs with long-term use.[19]

This compound should not be used in animals with known hypersensitivity to sulfonamides, or in those with severe liver or kidney disease, or blood dyscrasias.[17][20] Its use in pregnant or lactating animals is generally not recommended.[16]

Bacterial Resistance

Resistance to sulfonamides is a significant concern in veterinary medicine and can develop through several mechanisms:

  • Altered Dihydropteroate Synthase: Mutations in the folP gene can lead to a DHPS enzyme with reduced affinity for sulfonamides.

  • Acquisition of Resistance Genes: Plasmids carrying sulfonamide resistance genes (sul1, sul2, sul3, and sul4) that code for a resistant form of DHPS are a common cause of resistance.[3][21]

  • Increased PABA Production: Bacteria may overproduce PABA, which outcompetes the sulfonamide for binding to DHPS.

The prevalence of sul genes is notable in bacterial isolates from livestock and companion animals.[3][21][22]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria isolated from animals.[2][23][24][25]

Objective: To determine the in vitro susceptibility of a bacterial isolate to this compound.

Materials:

  • Bacterial isolate from a clinical sample.

  • Mueller-Hinton broth or agar.

  • This compound analytical standard.

  • 96-well microtiter plates.

  • Incubator.

  • Spectrophotometer or visual assessment.

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to a known concentration.

  • Prepare Bacterial Inoculum: Culture the bacterial isolate overnight and adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth and bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterium.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth. This can be assessed visually or by measuring optical density.

Protocol 2: Evaluation of In Vivo Efficacy in a Murine Infection Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound.[14][26][27][28]

Objective: To evaluate the therapeutic efficacy of this compound in treating a systemic bacterial infection in mice.

Materials:

  • Laboratory mice.

  • Pathogenic bacterial strain.

  • This compound formulation for animal administration.

  • Vehicle control.

  • Syringes and needles for infection and treatment administration.

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for a specified period.

  • Infection: Induce a systemic infection by intraperitoneal or intravenous injection of a standardized dose of the pathogenic bacteria.

  • Treatment Groups: Randomly assign mice to treatment groups (e.g., vehicle control, different doses of this compound).

  • Drug Administration: Administer this compound or vehicle at predetermined time points post-infection.

  • Monitoring: Monitor the mice for clinical signs of illness, body weight changes, and mortality for a defined observation period.

  • Bacterial Load Determination: At the end of the study, euthanize the mice and collect relevant organs (e.g., spleen, liver) to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the survival rates and bacterial loads between the treatment and control groups to assess the efficacy of this compound.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Application MIC_Determination MIC Determination (Protocol 1) Spectrum_Activity Spectrum of Activity (Table 1) MIC_Determination->Spectrum_Activity Pharmacokinetics Pharmacokinetic Studies (Table 2) Spectrum_Activity->Pharmacokinetics Efficacy_Model Efficacy in Animal Model (Protocol 2) Pharmacokinetics->Efficacy_Model Safety_Toxicology Safety and Toxicology Studies Efficacy_Model->Safety_Toxicology Dosage_Regimen Dosage Regimen Development (Table 3) Safety_Toxicology->Dosage_Regimen Clinical_Trials Veterinary Clinical Trials Dosage_Regimen->Clinical_Trials Adverse_Effects Monitoring for Adverse Effects Clinical_Trials->Adverse_Effects Resistance_Monitoring Resistance Surveillance Clinical_Trials->Resistance_Monitoring

Caption: Workflow for the Evaluation and Application of this compound.

References

Application Notes and Protocols for Studying Sulfamethizole Degradation Under Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and protocols for investigating the photolytic degradation of Sulfamethizole (SFZ), a sulfonamide antibiotic. The following sections outline the experimental setup, analytical procedures, and data interpretation necessary to assess the photochemical fate of this compound.

Introduction

This compound, an antimicrobial agent, can enter the environment and undergo transformation upon exposure to sunlight. Understanding its photolytic degradation is crucial for environmental risk assessment and the development of stable pharmaceutical formulations. This application note describes a comprehensive methodology for studying the kinetics and pathways of this compound photolysis.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare standardized solutions of this compound for photolysis experiments.

Materials:

  • This compound (analytical standard)

  • Methanol (HPLC grade)

  • Ultrapure water (e.g., Milli-Q)

  • Volumetric flasks

  • Pipettes

Protocol:

  • Stock Solution (e.g., 1 g/L): Accurately weigh 100 mg of this compound and dissolve it in a small amount of methanol in a 100 mL volumetric flask. Once dissolved, bring the volume to the mark with ultrapure water. This stock solution should be stored in the dark at 4°C.

  • Working Solutions (e.g., 20 mg/L): Prepare fresh working solutions for each experiment by diluting the stock solution with ultrapure water. For example, to prepare a 20 mg/L solution, pipette 2 mL of the 1 g/L stock solution into a 100 mL volumetric flask and fill to the mark with ultrapure water.[1]

Photolysis Reactor Setup

Objective: To create a controlled environment for the irradiation of this compound solutions.

Materials:

  • UV lamp (e.g., Xenon arc lamp or medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • Water bath or cooling system to maintain constant temperature

  • Optical filters (if specific wavelengths are desired)

Protocol:

  • Place the quartz reaction vessel containing the this compound working solution on the magnetic stirrer.

  • Position the UV lamp at a fixed distance from the reaction vessel. The entire setup should be enclosed in a light-proof box to prevent exposure to ambient light and for safety.

  • If necessary, use a cooling system to maintain a constant temperature (e.g., 25°C) within the reaction vessel.

  • Turn on the magnetic stirrer to ensure the solution is well-mixed throughout the experiment.

  • Before initiating the photolysis, take a "dark" sample by stirring the solution in the reactor for a period with the lamp off to check for any adsorption or other non-photolytic degradation.

  • Start the UV lamp to initiate the photolysis experiment.

Sample Collection and Analysis

Objective: To monitor the degradation of this compound and the formation of its byproducts over time.

Materials:

  • Syringes and syringe filters (0.22 µm)

  • HPLC vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD) and a C18 column.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification of degradation products.

Protocol:

  • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction solution using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial to stop any further reaction and remove any particulate matter.

  • Analyze the samples by HPLC to quantify the concentration of the remaining this compound. A typical mobile phase could be a mixture of acetonitrile and water with a small amount of formic acid.

  • For the identification of degradation products, analyze the samples using an LC-MS/MS system.

Data Presentation

The quantitative data obtained from the photolysis experiments should be summarized for clear comparison. The degradation of this compound typically follows pseudo-first-order kinetics.

Table 1: Pseudo-First-Order Degradation Rate Constants of Sulfonamides in UV/Oxidant Systems [1]

SulfonamideOxidant SystemInitial Concentration (mg/L)Oxidant Concentration (mM)Degradation Rate Constant (min⁻¹)
SulfadiazineUV/Na₂S₂O₈2050.0245
This compound UV/NaBrO₃ 20 5 Not specified, but highest in this system
This compound UV/Na₂S₂O₈ 20 5 0.0096
SulfamethoxazoleUV/Na₂S₂O₈2050.0283
SulfathiazoleUV/H₂O₂205Not specified
SulfathiazoleUV/Na₂S₂O₈2050.0141

Table 2: Total Organic Carbon (TOC) Removal Rate Constants in the UV/Na₂S₂O₈ System [1]

SulfonamideInitial Concentration (mg/L)Oxidant Concentration (mM)TOC Removal Rate Constant (min⁻¹)
Sulfadiazine2050.0057
This compound 20 5 0.0081
Sulfamethoxazole2050.0130
Sulfathiazole2050.0106

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying this compound photolysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work setup Set up Photolysis Reactor prep_work->setup dark Dark Control Experiment setup->dark photolysis Initiate Photolysis (UV Exposure) dark->photolysis sampling Collect Samples at Time Intervals photolysis->sampling hplc HPLC Analysis (Quantification) sampling->hplc lcms LC-MS/MS Analysis (Product ID) sampling->lcms kinetics Kinetic Analysis (Rate Constants) hplc->kinetics pathway Pathway Elucidation lcms->pathway

Caption: Experimental workflow for this compound photolysis study.

Proposed Degradation Pathway

The photolytic degradation of this compound can proceed through various pathways, including the cleavage of the S-N bond and modifications of the aromatic ring. The following diagram illustrates a plausible degradation pathway.

G SFZ This compound DP1 Sulfanilic Acid SFZ->DP1 S-N Cleavage DP2 2-amino-5-methyl-1,3,4-thiadiazole SFZ->DP2 S-N Cleavage DP3 Hydroxylated This compound SFZ->DP3 Hydroxylation Mineralization Mineralization Products (CO2, H2O, SO4^2-, NH4^+) DP1->Mineralization DP2->Mineralization DP3->Mineralization

Caption: Proposed photolytic degradation pathway of this compound.

Conclusion

The methodology described provides a robust framework for investigating the photolytic degradation of this compound. By following these protocols, researchers can obtain reliable data on the degradation kinetics and identify the transformation products, which is essential for a comprehensive environmental fate and stability assessment of this antibiotic. The degradation of this compound is shown to follow pseudo-first-order kinetics, and the rate can be influenced by the presence of different oxidants.[1] Further studies can explore the effects of various environmental parameters such as pH, temperature, and the presence of natural organic matter on the photolysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sulfamethizole Solubility with Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the aqueous solubility of Sulfamethizole using cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: What are cyclodextrins and how do they increase the solubility of this compound?

A1: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[1][2][3] This structure allows them to encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming a "host-guest" or inclusion complex.[1][2][4] The resulting complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[3]

Q2: Which type of cyclodextrin is most effective for this compound?

A2: Studies have shown that β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective at complexing with this compound.[4] β-CD typically complexes well with aromatic and heterocyclic compounds.[2] While β-CD may show a high binding affinity, HP-β-CD often leads to greater overall solubility enhancement due to its own higher intrinsic water solubility.[5] The choice depends on the desired solubility increase, formulation requirements, and toxicity profile.

Q3: What is the typical stoichiometry of a this compound-cyclodextrin complex?

A3: The most common stoichiometry for this compound and cyclodextrins like β-CD and HP-β-CD is 1:1, meaning one molecule of this compound is encapsulated by one molecule of cyclodextrin.[4][6][7] However, other stoichiometries, such as a 2:3 ratio for this compound:HP-β-CD, have also been reported.[4] It is crucial to determine the stoichiometry for your specific system experimentally.

Q4: How can I confirm the formation of an inclusion complex in the solid state?

A4: The formation of a solid-state inclusion complex is not guaranteed even if it forms in solution.[8] Several analytical techniques can be used for confirmation, including:

  • Differential Scanning Calorimetry (DSC): The characteristic melting point peak of the drug should disappear or shift in the thermogram of the complex.[9][10]

  • Powder X-ray Diffractometry (PXRD): The diffraction pattern of the complex will be distinctly different from the simple physical mixture of the drug and cyclodextrin.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the characteristic absorption bands of the drug molecule, such as shifts or decreases in intensity, can indicate its inclusion within the cyclodextrin cavity.[9][11]

Q5: Can additives or excipients in my formulation affect the complexation?

A5: Yes, other components in the formulation can influence the complexation efficiency.[12] Water-soluble polymers (like PEGs) and surfactants can sometimes enhance the solubilizing effect of cyclodextrins.[1][10] However, some excipients may also compete with the drug for the cyclodextrin cavity, potentially reducing the complexation efficiency. It is recommended to perform phase-solubility studies in a medium that closely resembles the final formulation.[12]

Troubleshooting Guide

Issue 1: The observed solubility increase is lower than expected.

  • Possible Cause: Incorrect pH. The ionization state of this compound affects its ability to form a complex. Cyclodextrins are generally more effective at solubilizing the non-ionized form of a drug.

  • Troubleshooting Step: Measure and adjust the pH of your aqueous medium. Conduct phase-solubility studies across a relevant pH range to find the optimal conditions.

  • Possible Cause: Suboptimal cyclodextrin choice. The size of the cyclodextrin cavity must be appropriate for the guest molecule.[2]

  • Troubleshooting Step: Test different types of cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) to find the most effective host for this compound.

  • Possible Cause: Low binding constant. A very high binding constant can sometimes hinder drug release, but a very low one will not provide significant solubility enhancement.[13]

  • Troubleshooting Step: If the binding constant (determined from a phase-solubility study) is too low, consider a different cyclodextrin derivative or the addition of a water-soluble polymer to create a ternary complex, which can improve efficiency.[1]

Issue 2: The phase-solubility diagram is not a linear AL-type.

  • Possible Cause: The diagram shows a plateau (AP-type) or a downward curve (AN-type). This may indicate the formation of higher-order complexes or self-aggregation of the cyclodextrin and/or the complex.[9]

  • Troubleshooting Step: This is not necessarily an error. Analyze the curve to understand the complexation behavior. AN-type curves can sometimes be interpreted using models that account for aggregation.

  • Possible Cause: A precipitate forms at higher cyclodextrin concentrations, resulting in a BS-type diagram. This indicates that the inclusion complex itself has limited solubility.[12]

  • Troubleshooting Step: This behavior is common with natural cyclodextrins like β-CD.[12] To avoid precipitation, either work within the linear range of the curve or switch to a more soluble derivative like HP-β-CD, which typically produces A-type diagrams.[12]

Issue 3: Solid-state characterization (DSC, PXRD) shows evidence of crystalline drug in the final product.

  • Possible Cause: The preparation method was ineffective at forming the inclusion complex.

  • Troubleshooting Step: The method used to prepare the solid complex is critical.[8] If a physical mixture or co-grinding was used, try a more robust method like co-precipitation, kneading, or freeze-drying, which are more likely to yield a true inclusion complex.[4]

  • Possible Cause: Incorrect molar ratio. An excess of the drug was used during preparation.

  • Troubleshooting Step: Ensure the preparation is done using the correct stoichiometry (e.g., 1:1 molar ratio) as determined by a Job's plot or phase-solubility study.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the complexation of sulfonamides with cyclodextrins.

Table 1: Stability Constants (Kc) for Sulfonamide-Cyclodextrin Complexes

SulfonamideCyclodextrinpH / MediumStability Constant (Kc) M-1Reference
Sulfamethoxazoleβ-CD-122.3[13]
SulfamethoxazoleHP-β-CD-39[13]
SulfamethoxazoleHP-β-CD-302 ± 3[9]
Sulfamethazineβ-CDpH 2.040.4 ± 0.4[5]
Sulfamethazineβ-CDpH 8.029.4 ± 0.4[5]
SulfamethazineM-β-CDWater56 ± 1[5]
SulfamethazineM-β-CDpH 2.039 ± 3[5]
SulfamethazineM-β-CDpH 8.039 ± 5[5]

Table 2: Solubility Enhancement of Sulfamethoxazole with β-Cyclodextrin

FormulationMediumSolubility (mg/mL)Fold IncreaseReference
Sulfamethoxazole (alone)pH 4.50.086-[10]
SMX:β-CD (1:1)pH 4.50.175~2.0x[10]
SMX:β-CD:PEG20000 (1:1)pH 4.50.377~4.4x[10]
Sulfamethoxazole (alone)pH 7.00.124-[10]
SMX:β-CD (1:1)pH 7.00.188~1.5x[10]
SMX:β-CD:PEG20000 (1:1)pH 7.00.406~3.3x[10]

Experimental Protocols

Protocol 1: Phase-Solubility Study (Higuchi-Connors Method)

This method is used to determine the stoichiometry and apparent stability constant (Kc) of the complex.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM HP-β-CD).

  • Equilibration: Add an excess amount of this compound powder to each cyclodextrin solution in separate vials. Ensure enough solid is present to maintain saturation.

  • Shaking: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).[2]

  • Sampling & Analysis: After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant of each vial and filter it through a membrane filter (e.g., 0.45 µm) to remove undissolved drug particles.

  • Quantification: Dilute the filtrate appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry.[2][5]

  • Data Analysis: Plot the total concentration of dissolved this compound (y-axis) against the concentration of cyclodextrin (x-axis).

    • For a 1:1 complex exhibiting an AL-type diagram, the stability constant (Kc) can be calculated from the slope and the intrinsic solubility (S0) using the formula: Kc = slope / (S0 * (1 - slope))

    • S0 is the y-intercept, which represents the solubility of this compound in the absence of cyclodextrin.

Protocol 2: Stoichiometry Determination (Job's Plot / Continuous Variation Method)

This method is used to confirm the stoichiometry of the host-guest complex in solution.[7][14]

  • Stock Solutions: Prepare equimolar stock solutions of this compound and the cyclodextrin in the chosen aqueous buffer.

  • Sample Series: Prepare a series of samples by mixing the two stock solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ... 9:1, 10:0), keeping the total molar concentration constant in each sample.[7]

  • Measurement: Measure a physical property that changes upon complexation, such as UV-Vis absorbance, at a specific wavelength.[14] Calculate the change in this property (e.g., ΔAbsorbance) relative to the uncomplexed drug.

  • Plotting: Plot a graph of ΔAbsorbance * Mole Fraction of Drug against the Mole Fraction of the Drug.

  • Interpretation: The mole fraction at which the maximum deviation occurs indicates the stoichiometry of the complex. A maximum at a mole fraction of 0.5 indicates a 1:1 complex.[14]

Protocol 3: Preparation of Solid Inclusion Complex (Freeze-Drying Method)

This method is effective for producing an amorphous, high-surface-area solid complex.

  • Solution Preparation: Dissolve this compound and the cyclodextrin in an appropriate molar ratio (e.g., 1:1) in an aqueous medium. Gentle heating or sonication can be used to aid dissolution.[5]

  • Equilibration: Stir the solution for an extended period (e.g., 24-48 hours) to ensure complete complex formation.[5]

  • Freezing: Rapidly freeze the solution using a dry ice/acetone bath or by placing it in a deep freezer (-40°C or below).

  • Lyophilization: Place the frozen sample on a freeze-dryer. Lyophilize under high vacuum for 24-48 hours, or until all the solvent has sublimated, to obtain a dry, fluffy powder.

  • Characterization: Characterize the resulting solid powder using techniques like DSC, PXRD, and FT-IR to confirm complex formation.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation & Solution State Analysis cluster_char Phase 3: Solid State Characterization prep Prepare Solutions (this compound & CD) phase_sol Phase-Solubility Study (Higuchi-Connors) prep->phase_sol job_plot Job's Plot (Stoichiometry) prep->job_plot freeze_dry Freeze-Drying phase_sol->freeze_dry Determine Kc & Ratio job_plot->freeze_dry Confirm Ratio dsc DSC freeze_dry->dsc coprecipitate Co-precipitation coprecipitate->dsc kneading Kneading kneading->dsc dissolution Dissolution Testing dsc->dissolution pxrd PXRD pxrd->dissolution ftir FT-IR ftir->dissolution Inclusion_Complex_Formation cluster_product Final State: Enhanced Aqueous Solubility drug This compound (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex (Hydrophilic Exterior) cd->complex Complexation in Water Troubleshooting_Flowchart start Low Solubility Enhancement Observed q1 Is the Phase-Solubility Plot Linear (AL-type)? start->q1 a1_yes Check Experimental Parameters q1->a1_yes Yes a1_no Analyze Diagram Type q1->a1_no No check_ph Verify/Optimize pH a1_yes->check_ph is_bs Is it BS-type (Precipitation)? a1_no->is_bs check_temp Verify Temperature Control check_ph->check_temp check_cd Test Alternative Cyclodextrins check_temp->check_cd is_an Is it AN/AP-type (Non-linear)? is_bs->is_an No use_hpcd Switch to more soluble CD (e.g., HP-β-CD) is_bs->use_hpcd Yes model_agg Model for Aggregation/ Higher-Order Complexes is_an->model_agg

References

Technical Support Center: Overcoming Sulfamethizole Resistance in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome sulfamethizole resistance in Escherichia coli strains.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during antimicrobial susceptibility testing and synergy analysis of this compound against E. coli.

FAQs

Q1: My this compound-susceptible E. coli control strain shows a higher Minimum Inhibitory Concentration (MIC) than expected. What are the possible causes?

A1: Several factors can lead to unexpectedly high MIC values for control strains:

  • Media Composition: Standard Mueller-Hinton Broth (MHB) can contain thymidine, which interferes with the mechanism of action of sulfonamides. Ensure you are using Mueller-Hinton Broth with low levels of thymidine and thymine. For testing sulfonamides, CLSI guidelines recommend using cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with laked horse blood or thymidine phosphorylase to negate the effects of any thymidine in the medium.

  • Inoculum Density: An inoculum that is too dense can lead to falsely elevated MICs. Ensure your bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • This compound Stock Solution: The potency of your this compound stock may have degraded. Ensure it is stored correctly (protected from light) and has not expired. Prepare fresh stock solutions if in doubt. It's also important to ensure the drug is fully solubilized, which may require a small amount of NaOH.

  • Incubation Conditions: Incorrect incubation time or temperature can affect bacterial growth and, consequently, the MIC reading. Incubate plates at 35°C ± 2°C for 16-20 hours.

Q2: I am not observing synergy between this compound and trimethoprim against a known resistant strain. What should I check?

A2: Apparent lack of synergy in a checkerboard assay can be due to several experimental variables:

  • Incorrect Concentration Range: The concentration ranges for one or both drugs may not be appropriate to detect synergy. Ensure your dilutions cover concentrations both above and below the individual MICs of each drug for the test strain.

  • High-Level Resistance: The strain may possess a highly efficient resistant dihydropteroate synthase (DHPS) encoded by sul genes, making it difficult to achieve synergy with concentrations that are clinically relevant. Confirm the presence of sul1, sul2, or sul3 genes via PCR.

  • Calculation Errors: Double-check your calculations for the Fractional Inhibitory Concentration (FIC) index. A common mistake is misidentifying the MIC of each drug in the presence of the other.

  • Interpretation of Growth: For sulfonamide combinations, trailing endpoints can make it difficult to determine the true MIC. The recommended endpoint is the concentration that inhibits ≥80% of growth compared to the positive control well.

Q3: How do I interpret the results of my checkerboard assay? The FIC index is between 0.5 and 1.0.

A3: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interaction is interpreted as:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

An FIC index between 0.5 and 1.0 indicates an additive effect . This means the combined effect of the two drugs is equal to the sum of their individual effects, which is still a favorable outcome, though not as potent as synergy.

Q4: I am screening for novel DHPS inhibitors. What are some common pitfalls?

A4: When screening for new inhibitors against this compound-resistant E. coli:

  • Target Specificity: Ensure your assay specifically measures the inhibition of the resistant DHPS enzyme (e.g., Sul1, Sul2) and not the wild-type enzyme, as inhibitors may have different affinities.

  • Cell Permeability: A compound may show potent inhibition in a cell-free enzymatic assay but have no effect on whole bacterial cells due to poor permeability through the E. coli outer membrane. It is crucial to perform both enzymatic and whole-cell (MIC) assays.

  • Compound Solubility: Poor solubility of test compounds in aqueous media can lead to inaccurate results. Use of a small percentage of DMSO is common, but ensure the final concentration does not affect bacterial growth.

II. Data Presentation

The following tables summarize quantitative data relevant to this compound resistance and strategies to overcome it.

Table 1: Representative MIC Values of this compound against E. coli Strains

E. coli Strain TypeResistance MechanismThis compound MIC (µg/mL)Reference
Susceptible (Wild-Type)Native folP gene8 - 128[1]
ResistantChromosomal mutation128 - 512[1]
Highly ResistantAcquired sul2 gene>2,048[1]

Table 2: Example of Synergy between this compound and Trimethoprim against a Resistant E. coli Strain

(Note: These are illustrative values based on typical experimental outcomes. Actual values will vary by strain.)

CompoundMIC alone (µg/mL)MIC in Combination (µg/mL)FICFIC Index (ΣFIC)Interpretation
This compound10241280.125\multirow{2}{}{0.375}\multirow{2}{}{Synergy}
Trimethoprim3280.250

Table 3: Examples of Non-Sulfonamide DHPS Inhibitors Tested Against E. coli

Inhibitor ClassCompound ExampleTarget EnzymePotency MetricValueReference
Diphenylsulfone4,4′-Diaminodiphenylsulfone (DDS)DHPSI₅₀2 x 10⁻⁵ M[2]
Diphenylsulfone4,4′-Diaminodiphenylsulfone (DDS)DHPSKᵢ5.9 x 10⁻⁶ M[2]
Nitrosoisocytosine6-(methylamino)-5-nitrosoisocytosineDHPSI₅₀1.6 µM[3]
PABA AnaloguePhosphanilic AcidDHPSWeak Inhibitor-[4]

III. Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Solvent (e.g., 0.1 M NaOH, then dilute in water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Thymidine Phosphorylase or 5% Laked Horse Blood

  • Sterile 96-well U-bottom microtiter plates

  • E. coli test strain(s) and a quality control strain (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: a. Accurately weigh this compound powder. b. Dissolve in a small volume of 0.1 M NaOH and then bring to the final volume with sterile deionized water to create a high-concentration stock (e.g., 10,240 µg/mL). c. Sterilize the stock solution by filtering through a 0.22 µm filter.

  • Prepare Test Medium: a. Prepare CAMHB according to the manufacturer's instructions. b. Supplement the medium with thymidine phosphorylase (at the concentration recommended by the supplier) or 5% laked horse blood to counteract thymidine interference.

  • Prepare Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be verified using a spectrophotometer at 625 nm (absorbance should be 0.08-0.13). c. Dilute this standardized suspension in the prepared test medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Microtiter Plate: a. In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the test medium. Typically, this is done by adding 50 µL of medium to wells 2-11, adding 100 µL of the starting drug concentration to well 1, and then serially transferring 50 µL from well 1 to well 11. b. Well 11 will serve as the growth control (no drug). Add 50 µL of drug-free medium. c. Well 12 will be the sterility control (no bacteria). Add 100 µL of drug-free medium.

  • Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to wells 1-11. The final volume in these wells will be 100 µL. Do not add bacteria to the sterility control well (well 12). b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. b. For sulfonamides, a slight haze or pinpoint growth may occur. The recommended endpoint is the lowest concentration that inhibits ≥80% of growth as compared to the growth control well.

Protocol 2: Checkerboard Synergy Assay

This protocol determines the interaction between this compound and a second agent (e.g., trimethoprim).

Procedure:

  • Determine Individual MICs: First, determine the MIC of this compound and the second agent (Drug B) individually for the test strain as described in Protocol 1.

  • Prepare Drug Dilutions in the Plate: a. Use a 96-well plate. Orient the plate so that the concentration of this compound decreases from left to right (e.g., across columns 1-10) and the concentration of Drug B decreases from top to bottom (e.g., down rows A-G). b. Row H: Prepare serial dilutions of this compound alone to re-confirm its MIC. c. Column 11: Prepare serial dilutions of Drug B alone to re-confirm its MIC. d. Well H11: This will be the drug-free growth control. e. In the main grid (A1-G10), each well will contain a unique combination of this compound and Drug B. This is typically achieved by first adding 50 µL of each concentration of Drug B to the appropriate rows, and then adding 50 µL of each concentration of this compound to the appropriate columns.

  • Inoculation and Incubation: a. Prepare the bacterial inoculum as described in Protocol 1, but dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in a final volume of 100 µL per well. b. Inoculate all wells except for a sterility control. c. Incubate the plate under the same conditions as the MIC assay (35°C ± 2°C for 16-20 hours).

  • Reading Results and Calculating FIC Index: a. After incubation, identify the MIC of each drug alone (from Row H and Column 11). b. In the main grid, find the lowest concentration of this compound that inhibits growth at each concentration of Drug B, and vice-versa. c. For each well showing growth inhibition, calculate the FIC Index. The lowest FIC Index value is reported for the combination. d. Use the interpretation guidelines in FAQ 3 to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

IV. Mandatory Visualizations

Mechanism of Sulfonamide Action and Resistance

The following diagram illustrates the folate biosynthesis pathway, the target of this compound, and the mechanism by which sul genes confer resistance.

Sulfonamide_Resistance cluster_pathway Folate Biosynthesis Pathway in E. coli PABA p-Aminobenzoic Acid (PABA) DHPS_WT Dihydropteroate Synthase (DHPS - Wild-Type) PABA->DHPS_WT Substrate Sul_Enzyme Resistant DHPS (from sul genes) PABA->Sul_Enzyme Binds DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS_WT Substrate DHPPP->Sul_Enzyme Binds DHP Dihydropteroate DHPS_WT->DHP Product THF Tetrahydrofolate (Essential for DNA synthesis) DHP->THF ...further steps This compound This compound This compound->DHPS_WT Competitive Inhibition This compound->Sul_Enzyme Poor Binding Sul_Enzyme->DHP Product Formation (Unaffected by this compound) Plasmid Plasmid/Integron with sul gene Plasmid->Sul_Enzyme Encodes

Caption: Mechanism of this compound action and resistance in E. coli.

Experimental Workflow for Synergy Testing

The diagram below outlines the logical flow of a checkerboard synergy assay.

Synergy_Workflow Start Start: Select this compound-Resistant E. coli Strain PrepInoculum 1. Prepare and Standardize Inoculum (0.5 McFarland) Start->PrepInoculum MIC_A 2a. Determine MIC of this compound Alone PrepInoculum->MIC_A MIC_B 2b. Determine MIC of Combination Agent Alone PrepInoculum->MIC_B SetupCheckerboard 3. Prepare 96-well Plate with Serial Dilutions of Both Agents MIC_A->SetupCheckerboard MIC_B->SetupCheckerboard Inoculate 4. Inoculate Plate and Incubate (16-20h at 35°C) SetupCheckerboard->Inoculate ReadResults 5. Read Growth Inhibition in Each Well Inoculate->ReadResults CalculateFIC 6. Calculate FIC Index for Inhibitory Combinations ReadResults->CalculateFIC Interpret 7. Interpret Results CalculateFIC->Interpret Synergy Synergy (FIC ≤ 0.5) Interpret->Synergy Additive Additive (0.5 < FIC ≤ 1.0) Interpret->Additive Indifference Indifference (1.0 < FIC ≤ 4.0) Interpret->Indifference Antagonism Antagonism (FIC > 4.0) Interpret->Antagonism

Caption: Workflow for a checkerboard synergy assay.

Troubleshooting Logic for Unexpected MIC Results

This diagram provides a logical path for troubleshooting inconsistent MIC results.

MIC_Troubleshooting Start Unexpected MIC Result (e.g., QC Strain Out of Range) CheckInoculum Is Inoculum Density Correct? (0.5 McFarland) Start->CheckInoculum CheckMedia Is Media Correct? (CAMHB + Thymidine Control) CheckInoculum->CheckMedia Yes AdjustInoculum Adjust Inoculum Density and Repeat Assay CheckInoculum->AdjustInoculum No CheckDrug Is Drug Stock Viable? (Properly Stored/Prepared) CheckMedia->CheckDrug Yes PrepareMedia Prepare Fresh Media and Repeat Assay CheckMedia->PrepareMedia No CheckIncubation Were Incubation Conditions Correct? (Time and Temperature) CheckDrug->CheckIncubation Yes PrepareDrug Prepare Fresh Drug Stock and Repeat Assay CheckDrug->PrepareDrug No CorrectIncubation Correct Incubation and Repeat Assay CheckIncubation->CorrectIncubation No SystematicError Potential Systematic Error Review Entire Protocol CheckIncubation->SystematicError Yes AdjustInoculum->Start PrepareMedia->Start PrepareDrug->Start CorrectIncubation->Start

Caption: Troubleshooting flowchart for unexpected MIC results.

References

Navigating Matrix Effects in Sulfamethizole LC-MS/MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS/MS analysis of Sulfamethizole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the challenges posed by matrix effects, ensuring the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, often undetected, components from the sample matrix (e.g., plasma, urine, tissue).[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis. In complex biological matrices, endogenous substances like phospholipids, salts, and proteins are common sources of matrix effects.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer after the analytical column.[2][3] A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[2][3]

  • Post-Extraction Spike: This is a quantitative method where you compare the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract after the extraction process.[3] The ratio of these peak areas, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[3]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help with matrix effects for this compound?

A3: A stable isotope-labeled internal standard, such as this compound-d4, is a form of this compound where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium).[4] Since a SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences very similar matrix effects.[4] By using the peak area ratio of the analyte to the SIL-IS for quantification, variations caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[4]

Q4: What are the most common strategies to reduce or eliminate matrix effects in this compound analysis?

A4: The most effective strategies involve:

  • Optimizing Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are used to remove interfering matrix components before LC-MS/MS analysis.[5] SPE is often considered the most effective for removing a broad range of interferences.

  • Chromatographic Separation: Modifying the LC method (e.g., adjusting the mobile phase gradient, changing the column chemistry) to separate this compound from co-eluting matrix components can significantly reduce interference.[6]

  • Using a Suitable Internal Standard: As mentioned, a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[4]

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects by ensuring that both standards and samples are affected similarly.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low and inconsistent signal for this compound Significant and variable ion suppression.1. Assess Matrix Effect: Perform a post-column infusion experiment to identify the retention time of the suppression. 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method. For example, if you are using protein precipitation, consider trying solid-phase extraction (SPE). 3. Optimize Chromatography: Adjust the LC gradient to separate the this compound peak from the suppression zone. 4. Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate this compound-d4 to compensate for the variability.
High variability in internal standard (IS) response Inconsistent sample preparation or differential matrix effects between samples.1. Review Sample Preparation Procedure: Ensure consistent and accurate pipetting and vortexing. 2. Enhance Sample Cleanup: The matrix composition may vary between your samples. A more effective cleanup method like SPE can help to minimize these differences. 3. Check Instrument Stability: Monitor the spray stability of the ESI source and ensure the system is equilibrated before analysis.
Poor recovery of this compound but good recovery of the IS Suboptimal extraction conditions for this compound.1. Adjust pH: The extraction efficiency of sulfonamides can be pH-dependent. Optimize the pH of your sample and extraction solvents. 2. Change SPE Sorbent: If using SPE, the sorbent may not be optimal for this compound. Consider a different type of SPE cartridge (e.g., mixed-mode).
Calibration curve is non-linear Matrix effects that are concentration-dependent or saturation of the detector.1. Use Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples. 2. Dilute Samples: If detector saturation is suspected at high concentrations, dilute your samples and adjust the calibration range accordingly. 3. Improve Sample Cleanup: This can reduce concentration-dependent matrix effects.

Data on Matrix Effect Mitigation Strategies

The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of expected performance for different techniques when analyzing sulfonamides like this compound in biological matrices.

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect (Ion Suppression/Enhancement) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 80-100%High potential for significant ion suppression.Simple, fast, and inexpensive.Limited removal of matrix components, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) 70-90%Moderate ion suppression, generally less than PPT.[7]Good removal of phospholipids and other interferences.Can be labor-intensive and may have lower recovery for polar analytes.[7]
Solid-Phase Extraction (SPE) >90%Low ion suppression, generally the most effective method.[7]Excellent removal of a wide range of matrix interferences, leading to cleaner extracts and reduced matrix effects.[7]Can be more time-consuming and expensive than PPT.

Note: The values presented are typical ranges and can vary depending on the specific protocol, matrix, and analyte.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and may require optimization.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Human plasma samples

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Water (deionized or HPLC grade)

  • SPE vacuum manifold

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Centrifuge at 4000 x g for 10 minutes to pellet any precipitates.

    • To 500 µL of plasma supernatant, add 500 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Wash with 3 mL of methanol.

    • Equilibrate with 3 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M acetic acid.

    • Wash the cartridge with 3 mL of methanol.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Protocol 2: Protein Precipitation (PPT) of this compound from Serum

Materials:

  • Serum samples

  • Acetonitrile (ice-cold)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of serum.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Protocol 3: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using your sample preparation protocol)

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase for your this compound analysis.

  • Connect the outlet of the LC column to a tee-union.

  • Connect a syringe pump containing the this compound standard solution to the second port of the tee-union.

  • Connect the third port of the tee-union to the ESI source of the mass spectrometer.

  • Begin the LC run with your standard gradient.

  • Once the LC flow is stable, start the syringe pump to infuse the this compound standard at a low, constant flow rate (e.g., 10 µL/min).

  • Monitor the MRM transition for this compound. You should observe a stable, elevated baseline.

  • Inject the blank matrix extract onto the LC column.

  • Observe the baseline for any dips (ion suppression) or rises (ion enhancement) as the matrix components elute.

Visualizing Workflows and Relationships

Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Inconsistent/Inaccurate this compound Results AssessME Assess Matrix Effects (ME) Problem->AssessME PostColumn Post-Column Infusion (Qualitative) AssessME->PostColumn Identify ME region PostSpike Post-Extraction Spike (Quantitative) AssessME->PostSpike Quantify ME OptimizeChromo Optimize Chromatography PostColumn->OptimizeChromo Shift peak from ME zone OptimizeSamplePrep Optimize Sample Prep PostSpike->OptimizeSamplePrep If ME > 15% Revalidate Re-validate Method OptimizeSamplePrep->Revalidate OptimizeChromo->Revalidate UseSILIS Use Stable Isotope-Labeled IS UseSILIS->Revalidate Compensation MatrixMatched Use Matrix-Matched Calibration MatrixMatched->Revalidate Compensation

Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.

Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) start Start | Biological Sample (Plasma/Urine) ppt1 Add Acetonitrile start->ppt1 spe1 Condition & Equilibrate Cartridge start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 end_process Evaporate & Reconstitute ppt3->end_process spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe4->end_process analysis LC-MS/MS Analysis end_process->analysis

Caption: A comparison of Protein Precipitation and Solid-Phase Extraction workflows.

References

troubleshooting inconsistent MIC results for Sulfamethizole against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Minimum Inhibitory Concentration (MIC) results for sulfamethizole against Staphylococcus aureus.

Troubleshooting Guide: Inconsistent MIC Results

Use this guide to diagnose and resolve common issues observed during this compound MIC testing.

Problem: Higher than expected MIC values or no susceptibility observed.

Potential Cause Troubleshooting Step Explanation
Thymidine in Media 1. Verify the Mueller-Hinton Agar/Broth (MHA/MHB) lot has low thymidine levels.[1] 2. Perform quality control with Enterococcus faecalis ATCC 29212, which is sensitive to thymidine levels.[1] 3. If high thymidine is suspected, switch to a different lot of media or add lysed horse blood, which contains thymidine phosphorylase to degrade thymidine.[1]Thymidine can bypass the folic acid synthesis pathway inhibited by this compound, leading to bacterial growth and falsely elevated MICs.[1][2][3]
Para-aminobenzoic acid (p-ABA) in Media 1. Ensure the testing medium is specifically designed for sulfonamide susceptibility testing with minimal p-ABA content.[1]p-ABA is a direct antagonist of sulfonamides, as it is the natural substrate for the dihydropteroate synthase (DHPS) enzyme.[1]
Incorrect Inoculum Density 1. Prepare the inoculum to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] 2. For broth microdilution, dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]An inoculum that is too dense can overwhelm the antibiotic, leading to apparent resistance. An inoculum that is too light may result in falsely low MICs.
Genetic Resistance 1. Sequence the dihydropteroate synthase (dhps) gene to check for mutations known to confer resistance.Resistance to this compound in S. aureus can be due to mutations in the dhps gene, which reduces the drug's binding affinity to the enzyme.[5][6]

Problem: Difficulty in determining the MIC endpoint ("trailing effect").

Potential Cause Troubleshooting Step Explanation
Bacteriostatic Nature of this compound 1. Read the MIC at the lowest concentration that inhibits ≥80% of growth as compared to the growth control well.[4][7][8] 2. Use a spectrophotometer to aid in determining the 80% inhibition point if visual inspection is difficult.Sulfonamides are bacteriostatic, meaning they inhibit growth rather than kill the bacteria. This can result in a faint haze of residual growth (trailing) over a range of concentrations, making the endpoint subjective.[7]
Small Colony Variants (SCVs) 1. Incubate plates for a full 18-24 hours and examine for tiny colonies. 2. Consider specialized screening methods if SCVs are suspected.S. aureus can produce SCVs that may show higher resistance to this compound and are not always detected in routine lab tests.[9]

Frequently Asked Questions (FAQs)

Q1: Why are my this compound MIC results for S. aureus higher than the published data?

A1: Several factors could contribute to this discrepancy. The most common issue is the presence of thymidine in the test medium, which can antagonize the activity of this compound.[1][10][11] Ensure you are using a Mueller-Hinton medium with low levels of thymidine. Another possibility is the presence of para-aminobenzoic acid (p-ABA) in the media, which directly competes with this compound.[1] Finally, the S. aureus strain itself may have acquired genetic resistance through mutations in the dhps gene.[6]

Q2: I'm observing a faint haze of bacterial growth across several wells in my broth microdilution assay. How do I determine the correct MIC?

A2: This phenomenon is known as "trailing" and is common with bacteriostatic antibiotics like this compound.[7] According to CLSI guidelines, the MIC for sulfonamides should be read as the lowest concentration that inhibits at least 80% of the growth observed in the positive control well.[4][8]

Q3: What is the standard protocol for this compound MIC testing against S. aureus?

A3: The recommended method is broth microdilution following the guidelines of a standards body like the Clinical and Laboratory Standards Institute (CLSI).[12] This involves preparing a standardized bacterial inoculum, performing serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth, inoculating the wells, and incubating for 16-20 hours at 35°C.[4]

Q4: Can the presence of other substances in my sample affect the MIC results?

A4: Yes. For example, clinical samples like pus have been reported to contain thymidine, which could potentially affect the in-vivo efficacy of this compound and may not be reflected in standard in-vitro tests.[10]

Q5: What are the expected MIC ranges for quality control strains like S. aureus ATCC 29213?

A5: It is essential to refer to the latest CLSI M100 document for the most current and accurate quality control ranges for S. aureus ATCC 29213 and other reference strains.[7][13][14] These ranges are periodically updated.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on established standards for antimicrobial susceptibility testing.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO, followed by dilution in sterile water).

    • Filter-sterilize the stock solution.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate of S. aureus, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Microplate Preparation:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first column of wells, resulting in a starting concentration of 640 µg/mL.

    • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, down to the desired final concentration. Discard the final 50 µL from the last dilution column.

    • The final column should serve as a positive control (broth and inoculum only), and an additional well should be a negative control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows at least 80% inhibition of growth compared to the positive control well.[4]

Visualizations

TroubleshootingWorkflow start Inconsistent MIC Results Observed check_media Check Media Composition start->check_media check_protocol Review Experimental Protocol start->check_protocol check_resistance Investigate Bacterial Resistance start->check_resistance thymidine High Thymidine/p-ABA Content? check_media->thymidine trailing Trailing Endpoint Observed? check_protocol->trailing solution_resistance Sequence dhps Gene check_resistance->solution_resistance thymidine->check_protocol No solution_media Use Low-Thymidine Media / Add Thymidine Phosphorylase thymidine->solution_media Yes inoculum Incorrect Inoculum Size? trailing->inoculum No solution_trailing Read MIC at ≥80% Inhibition trailing->solution_trailing Yes inoculum->check_resistance No solution_inoculum Standardize Inoculum to 0.5 McFarland inoculum->solution_inoculum Yes end Consistent MIC Results solution_media->end solution_trailing->end solution_inoculum->end solution_resistance->end

Caption: Troubleshooting workflow for inconsistent MIC results.

FolicAcidPathway Folic Acid Synthesis Pathway and this compound Inhibition cluster_pathway Bacterial Cell cluster_inhibition Inhibition Mechanism cluster_bypass Bypass Mechanism PABA p-Aminobenzoic acid (p-ABA) DHPS Dihydropteroate Synthase (DHPS) (Target of this compound) PABA->DHPS DHP Dihydropteroate (DHP) DHF Dihydrofolic Acid (DHF) DHP->DHF DHPS->DHP Incorporates Pteridine DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Precursors Purines, Thymidine, etc. THF->Precursors This compound This compound This compound->DHPS Competitively Inhibits ExogenousThymidine Exogenous Thymidine ExogenousThymidine->Precursors Bypasses Pathway

Caption: this compound's mechanism of action and bypass.

References

enhancing the dissolution rate of Sulfamethizole through cocrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the dissolution rate of Sulfamethizole through cocrystallization. This resource provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of cocrystallizing this compound?

The primary goal of cocrystallizing an active pharmaceutical ingredient (API) like this compound is to modify its physicochemical properties without altering its chemical structure.[1] While cocrystallization is often employed to enhance the solubility and dissolution rate of poorly soluble drugs (BCS Class II and IV), for this compound, the objective can be twofold.[2][3] Some research focuses on decreasing the dissolution rate to prolong its in-vivo half-life and improve bioavailability by reducing its rapid systemic elimination.[4][5] Conversely, for related sulfonamides with poor solubility, cocrystallization is a strategy to increase the dissolution rate.[3][6]

Q2: How do I select a suitable coformer for this compound?

Coformer selection is a critical step in cocrystal design. The aim is to introduce non-covalent interactions, primarily hydrogen bonds, between the API and the coformer.[4] A common strategy is to choose pharmaceutically acceptable coformers with functional groups that are complementary to those of this compound. This compound has hydrogen bond donor groups (amine NH2 and imine NH) and acceptor groups (sulfonyl O, thiazolidine N and S, and imidine N).[5] Coformers containing carboxylic acids, amides, or pyridines are often screened.[5] The pKa difference between the API and the coformer can also be a guiding principle to favor cocrystal formation over salt formation.[7]

Q3: What are the common methods for preparing this compound cocrystals?

Several methods are used for preparing cocrystals, and the choice of method can influence the resulting solid form.[1] Common techniques include:

  • Solvent Evaporation: This is a widely used and reliable method where the API and coformer are dissolved in a common solvent, which is then slowly evaporated to induce cocrystallization.[8]

  • Liquid-Assisted Grinding (LAG) / Solvent-Drop Grinding: This mechanochemical method involves grinding the API and coformer together with a small amount of a liquid to facilitate the cocrystallization process.

  • Solid-State Milling: This technique uses mechanical force, for instance in a ball mill, to induce the formation of cocrystals from a physical mixture of the API and coformer.[9]

  • Slurry Conversion: In this method, a suspension of the API and coformer is stirred in a solvent in which they have limited solubility. Over time, the less stable forms convert to the more stable cocrystal.[8]

Q4: Which analytical techniques are essential for characterizing this compound cocrystals?

A combination of analytical techniques is necessary to confirm the formation of a new crystalline phase and to characterize its properties.[8] The most critical techniques include:

  • Powder X-Ray Diffraction (PXRD): This is the primary tool to identify new crystalline phases. The PXRD pattern of a cocrystal will be unique and different from the patterns of the individual components.[9]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the cocrystal, which is typically different from the melting points of the API and coformer. It helps in identifying the formation of a new solid phase.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide evidence of hydrogen bonding interactions between the API and the coformer through shifts in the characteristic vibrational frequencies of the functional groups involved.[9]

  • Single-Crystal X-Ray Diffraction (SCXRD): While more challenging to obtain suitable crystals, SCXRD provides definitive proof of cocrystal formation and reveals the precise molecular arrangement and intermolecular interactions within the crystal lattice.[5]

Troubleshooting Guide

Q: My experiment yielded an amorphous product instead of a cocrystal. What went wrong?

A: The formation of an amorphous phase can occur, particularly with mechanochemical methods like ball milling.[3] This may be due to the high energy input during grinding, which can disrupt the crystal lattice without allowing sufficient time for a new ordered cocrystal lattice to form.[8]

  • Recommendation: Try reducing the milling time or intensity. Alternatively, liquid-assisted grinding with a small amount of a suitable solvent can facilitate the transition to a crystalline state. Annealing the amorphous product (storing it at a temperature below its glass transition) may also induce crystallization.

Q: The dissolution rate of my this compound cocrystal is lower than the pure drug. Is this expected?

A: Yes, for this compound, this is a reported and sometimes intended outcome.[4] this compound itself has relatively good solubility but a short in-vivo half-life.[4] By forming cocrystals with strong intermolecular hydrogen bonds, the crystal lattice can be stabilized, leading to lower solubility and a reduced dissolution rate.[5] This can be beneficial for developing a sustained-release formulation to improve its therapeutic efficacy.[4][5] If your goal is to enhance the dissolution rate, you may need to screen for different coformers that form less stable crystal lattices.

Q: I am getting a physical mixture of the starting materials back after my experiment. How can I promote cocrystallization?

A: This indicates that the conditions were not favorable for cocrystal formation.

  • For solution-based methods: Ensure that both the API and coformer are fully dissolved in the chosen solvent. The solvent choice is crucial; a solvent that promotes interactions between the API and coformer is ideal.[10] Consider changing the solvent or using a solvent mixture. The rate of evaporation can also play a role; slower evaporation often yields better quality crystals.

  • For grinding methods: Increasing the grinding time or using liquid-assisted grinding can enhance the reactivity and promote cocrystal formation. The choice of the liquid in LAG is also important.

Q: How do I know if I have formed a salt or a cocrystal?

A: The distinction between a salt and a cocrystal is based on the location of a proton between an acidic and a basic functional group. In a salt, the proton is transferred, while in a cocrystal, it is not.

  • pKa Rule: A general guideline is the "pKa rule of three". If the difference in pKa between the base (protonated) and the acid is greater than 3, salt formation is highly likely. If it is less than 0, a cocrystal is expected. A ΔpKa between 0 and 3 represents a gray area where either could form.[7]

  • Spectroscopic and Crystallographic Analysis: FTIR can sometimes indicate proton transfer by changes in the vibrational bands of the carboxylic acid and amine groups. However, single-crystal X-ray diffraction is the definitive method to determine the exact proton position and confirm whether a salt or a cocrystal has been formed.[7]

Experimental Protocols

Protocol 1: Cocrystal Screening via Liquid-Assisted Grinding (LAG)
  • Preparation: Place this compound and the selected coformer (e.g., in a 1:1 molar ratio) in a mortar.

  • Grinding: Add a minimal amount (a few drops) of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Process: Grind the mixture with a pestle for approximately 20-30 minutes.

  • Drying: Allow the resulting powder to air-dry or place it in a desiccator to remove the residual solvent.

  • Analysis: Analyze the resulting solid by Powder X-Ray Diffraction (PXRD) to check for the formation of a new crystalline phase.

Protocol 2: Cocrystal Formation by Solvent Evaporation
  • Dissolution: Dissolve equimolar amounts of this compound and the coformer in a minimal amount of a common solvent in a vial.[8] Gentle heating or sonication can be used to aid dissolution.

  • Evaporation: Cover the vial with a perforated lid to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the solution to stand undisturbed for several days until crystals are formed.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of a non-solvent if necessary.

  • Analysis: Characterize the obtained crystals using PXRD, DSC, and FTIR.

Protocol 3: Intrinsic Dissolution Rate (IDR) Testing

This protocol is adapted from general USP guidelines for dissolution testing.[11][12][13]

  • Apparatus: Use a USP Apparatus 2 (paddle method).[14]

  • Medium: Prepare 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid or a phosphate buffer of pH 6.8 for intestinal fluid).[5][14] Maintain the temperature at 37 ± 0.5 °C.[14]

  • Sample Preparation: Prepare a compact of the pure this compound and the cocrystal powder by applying constant pressure. Only one surface of the compact should be exposed to the dissolution medium.

  • Procedure: Place the compact in the dissolution vessel and rotate the paddle at a specified speed (e.g., 50 or 75 rpm).[14]

  • Sampling: Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh medium.[14]

  • Analysis: Analyze the concentration of this compound in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Cocrystals

CompoundCoformerMolar Ratio (SMZ:Coformer)Melting Point (°C)Dissolution Medium
This compound (SMZ)--~208-2110.1 N HCl
SMZ-SarcosineSarcosine1:1~1850.1 N HCl
SMZ-SaccharinSaccharin1:1~2200.1 N HCl
SMZ-Adipic AcidAdipic Acid1:0.5~1750.1 N HCl
SMZ-Suberic AcidSuberic Acid1:0.5~1680.1 N HCl

Data compiled from literature reports.[4][5] Melting points are approximate and can vary based on experimental conditions.

Table 2: Intrinsic Dissolution Rate (IDR) Comparison

CompoundIntrinsic Dissolution Rate (mg·cm⁻²·min⁻¹)Fold Change vs. SMZ
This compound (SMZ)Reference Value1.0
SMZ-SarcosineLower than SMZ< 1.0
SMZ-SaccharinLower than SMZ< 1.0
SMZ-Adipic AcidLower than SMZ< 1.0
SMZ-Suberic AcidLower than SMZ< 1.0

Qualitative comparison based on reported dissolution profiles showing lower dissolution rates for the cocrystals compared to pure this compound in 0.1N HCl.[4][5]

Mandatory Visualizations

experimental_workflow cluster_screening Coformer Screening & Selection cluster_synthesis Cocrystal Synthesis cluster_characterization Solid-State Characterization cluster_dissolution Performance Testing start Define Goal (Enhance/Decrease Dissolution) coformer_selection Select Coformers (pKa, H-bonding) start->coformer_selection lag Liquid-Assisted Grinding coformer_selection->lag solvent_evap Solvent Evaporation coformer_selection->solvent_evap milling Solid-State Milling coformer_selection->milling pxrd PXRD lag->pxrd solvent_evap->pxrd milling->pxrd dsc DSC pxrd->dsc ftir FTIR dsc->ftir analysis Confirm Cocrystal Formation ftir->analysis analysis->coformer_selection Unsuccessful dissolution_test Intrinsic Dissolution Rate (IDR) Test analysis->dissolution_test Successful end Compare to Pure SMZ dissolution_test->end

Caption: Experimental workflow for this compound cocrystal development.

troubleshooting_logic cluster_solutions Troubleshooting Actions start Experiment Outcome outcome_amorphous Amorphous Phase start->outcome_amorphous No sharp PXRD peaks outcome_mixture Physical Mixture start->outcome_mixture PXRD shows only starting materials outcome_cocrystal Cocrystal Formed start->outcome_cocrystal New PXRD pattern sol_amorphous Reduce grinding energy Use Liquid-Assisted Grinding Anneal product outcome_amorphous->sol_amorphous sol_mixture Change solvent Increase grinding time Use LAG outcome_mixture->sol_mixture sol_cocrystal Proceed to Dissolution Testing outcome_cocrystal->sol_cocrystal sol_amorphous->start Re-run experiment sol_mixture->start Re-run experiment

References

Technical Support Center: Internal Standard Selection for Sulfamethizole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting a suitable internal standard for the accurate quantification of Sulfamethizole.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it crucial for accurate this compound quantification?

An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest (this compound) that is added in a known concentration to both the sample and calibration standards. Its primary role is to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the precision and accuracy of the quantification.

Q2: What are the key characteristics of an ideal internal standard for this compound analysis?

An ideal internal standard for this compound should exhibit the following characteristics:

  • Structural Similarity: It should be structurally similar to this compound to ensure comparable behavior during sample extraction and analysis.

  • Co-elution (Chromatography): In chromatographic methods like HPLC or LC-MS, the IS should elute close to this compound but be well-resolved from it and other matrix components.

  • Similar Ionization Efficiency (Mass Spectrometry): For MS-based detection, the IS should have a similar ionization efficiency to this compound.

  • Stability: It must be stable throughout the entire analytical procedure.

  • Purity: The internal standard should be of high purity and not contain any this compound.

  • Commercial Availability: It should be readily available commercially.

  • Non-interference: It should not be naturally present in the samples being analyzed.

Q3: Which compounds are commonly used as internal standards for this compound quantification?

Several compounds have been successfully used as internal standards for the quantification of this compound and other sulfonamides. The choice often depends on the specific analytical method and the sample matrix. Some common examples include other sulfonamides that are not expected to be in the sample, or structurally related compounds.

Troubleshooting Guide: Internal Standard Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Resolution of IS Inappropriate chromatographic conditions (mobile phase, column, temperature).Optimize the chromatographic method. Consider a different column or adjust the mobile phase composition and gradient.
Degradation of the internal standard.Prepare fresh IS stock solutions. Investigate the stability of the IS in the sample matrix and storage conditions.
High Variability in IS Response Inconsistent addition of the IS to samples and standards.Use a calibrated pipette and ensure consistent pipetting technique. Add the IS early in the sample preparation workflow.
Matrix effects suppressing or enhancing the IS signal.Evaluate different extraction techniques (e.g., solid-phase extraction) to clean up the sample. Consider a matrix-matched calibration curve.
IS Signal Overlapping with this compound or Matrix Components Suboptimal chromatographic separation.Adjust the chromatographic gradient or mobile phase to improve resolution.
For MS detection, consider using a different precursor/product ion transition for the IS.
Absence of IS Peak Error in adding the IS to the specific sample.Review sample preparation steps. Prepare a new sample if necessary.
Complete degradation of the IS.Check the stability of the IS under the experimental conditions.

Recommended Internal Standards for this compound Quantification

The selection of an appropriate internal standard is critical and depends on the analytical platform being used. Below is a summary of recommended internal standards for this compound quantification using different analytical techniques.

Analytical Technique Recommended Internal Standard Rationale Typical Concentration
HPLC-UV SulfamerazineStructurally similar sulfonamide with a distinct retention time.1-10 µg/mL
SulfadoxineAnother sulfonamide with good chromatographic separation from this compound.1-10 µg/mL
LC-MS/MS This compound-¹³C₆Stable isotope-labeled internal standard; co-elutes with this compound and corrects for matrix effects and ionization suppression/enhancement most effectively.10-100 ng/mL
Sulfamethoxazole-d₄Deuterated analog of a closely related sulfonamide.10-100 ng/mL
SulfadiazineA different sulfonamide that can be used if stable isotope-labeled standards are unavailable.10-100 ng/mL

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the selected internal standard (e.g., Sulfamerazine or this compound-¹³C₆) and dissolve it in 10 mL of the same solvent used for this compound.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the solvent to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration that will result in the desired final concentration in the samples and standards (e.g., 1 µg/mL).

Protocol 2: Sample Preparation (Plasma) using Protein Precipitation
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard spiking solution.

  • Add 300 µL of cold acetonitrile (or other suitable protein precipitating agent) to the tube.

  • Vortex the tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis A Plasma Sample C Add Internal Standard A->C B Calibration Standards B->C D Protein Precipitation C->D E Centrifugation D->E F Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Processing G->H I Quantification H->I

Caption: Workflow for this compound quantification using an internal standard.

logical_relationship cluster_analyte Analyte cluster_is Ideal Internal Standard Characteristics This compound This compound A Structural Similarity This compound->A informs selection of B Similar Physicochemical Properties This compound->B informs selection of C Resolvable Chromatographically A->C B->C D No Interference C->D

Caption: Key relationships for selecting an internal standard for this compound.

optimizing mobile phase composition for Sulfamethizole HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) analysis of Sulfamethizole.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for selecting a mobile phase for this compound analysis?

A1: The primary goal is to achieve a mobile phase that provides good retention, sharp peak shape (symmetry), and adequate resolution from other components in the sample. Key factors for this compound include:

  • Mobile Phase pH: this compound has two pKa values, approximately 2.1 (amino group) and 5.4 (sulfonamide group)[1][2][3]. To ensure a single ionic state and prevent peak tailing, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from these pKa values[4]. A common strategy is to use a low pH (e.g., 2.5-3.5) to keep the molecule consistently protonated[4][5].

  • Organic Modifier: Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. Methanol is another option and can offer different selectivity[1]. The ratio of the organic modifier to the aqueous phase controls the retention time.

  • Buffer Selection: A buffer (e.g., phosphate, acetate, or formate) is essential to control and maintain a stable pH, which is critical for reproducible retention times and peak shapes.

Q2: Why am I observing peak tailing with my this compound peak?

A2: Peak tailing for this compound is often caused by secondary interactions between the analyte and the stationary phase[5]. The primary cause is the interaction of the basic amine group with acidic residual silanol groups on the silica-based column packing[4][5]. This can be addressed by:

  • Lowering Mobile Phase pH: Operating at a pH of 3 or below protonates the silanol groups, minimizing their interaction with the analyte[5].

  • Using Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, though this may not be ideal for mass spectrometry (MS) detection.

  • Employing Modern Columns: Using columns with high-purity silica and advanced end-capping (Type B silica) significantly reduces the number of accessible silanol groups, thereby minimizing tailing.

Q3: My retention time for this compound is shifting between injections. What is the likely cause related to the mobile phase?

A3: Retention time instability is a common issue that can often be traced back to the mobile phase.

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Drifting retention times, especially at the beginning of a run sequence, often point to insufficient equilibration.

  • Mobile Phase Composition Change: The volatile organic component (e.g., acetonitrile) can evaporate over time, changing the mobile phase ratio and leading to shorter retention times. It is crucial to prepare fresh mobile phase daily and keep the solvent reservoir capped.

  • Unstable pH: If the mobile phase is unbuffered or poorly buffered, its pH can drift, especially if acidic or basic samples are injected. This alters the ionization state of this compound and affects its retention time.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and chromatographic separation. Using a column oven is highly recommended for stable retention times.

Troubleshooting Guide: Mobile Phase Optimization

This guide addresses common chromatographic issues encountered during this compound analysis and provides solutions related to the mobile phase.

Problem Potential Mobile Phase-Related Cause Recommended Solution
Peak Tailing The mobile phase pH is close to the analyte's pKa (~5.4), causing mixed ionic states and interaction with residual silanols[4][5].Adjust the mobile phase pH to be at least 1.5-2 units below the pKa. A pH of 2.5-3.5 is often effective.
Insufficient buffer concentration to control on-column pH.Ensure buffer concentration is adequate, typically in the range of 10-50 mM.
Poor Resolution The mobile phase composition (organic-to-aqueous ratio) is not optimal for separating this compound from impurities or other analytes.Systematically adjust the percentage of the organic modifier (e.g., acetonitrile). A lower organic percentage generally increases retention and may improve resolution.
The choice of organic modifier (e.g., methanol vs. acetonitrile) does not provide the necessary selectivity.Substitute acetonitrile with methanol or use a ternary mixture (e.g., water/acetonitrile/methanol) to alter selectivity[1].
Shifting Retention Times The mobile phase was not freshly prepared, leading to evaporation of the organic component or absorption of CO2, which can alter the pH of unbuffered water.Prepare fresh mobile phase for each analysis run and ensure it is adequately degassed.
The column is not properly equilibrated with the mobile phase before injection.Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
Peak Fronting The sample is dissolved in a solvent significantly stronger than the mobile phase[4].Dissolve the sample in the initial mobile phase composition or a weaker solvent whenever possible.
Column overload due to high sample concentration.Dilute the sample or reduce the injection volume.
Broad Peaks Suboptimal mobile phase flow rate.Optimize the flow rate. A lower flow rate can sometimes increase efficiency and sharpen peaks, but at the cost of longer run times.
The mobile phase pH leads to on-column analyte degradation.Evaluate the stability of this compound at the chosen mobile phase pH.

Data Presentation: Mobile Phase Compositions

The following table summarizes various mobile phase compositions used for the analysis of sulfonamides, including this compound and structurally similar compounds. This data can serve as a starting point for method development.

Analyte(s) Column Mobile Phase Flow Rate Detection Reference
Sulfamethoxazole, TrimethoprimC18 (250 x 4.6 mm, 5 µm)60% Distilled Water, 35% Acetonitrile, 5% Methanol (pH adjusted to 2.5 with Phosphoric Acid)1.0 mL/minUV at 278 nm
Sulfamethoxazole, TrimethoprimC18 (100 x 4.6 mm, 3.5 µm)75% Buffer (pH 5.5), 25% Methanol1.2 mL/minUV at 220 nm
Five SulfonamidesZorbax Eclipse XDB C18Gradient of 0.08% Acetic Acid in Water, Methanol, and AcetonitrileNot SpecifiedNot Specified[1]
Sulfamethoxazole, TrimethoprimC8 (250 x 4.6 mm, 5 µm)Potassium Hydrogen Phosphate, Acetonitrile, Methanol, Water (pH adjusted to 6.2)1.0 mL/minUV (Max Plot)[3]
Sulfamethoxazole, TrimethoprimAgilent C18 (250 x 4.6mm, 5µm)Triethylamine: Acetonitrile (30:70) with pH adjusted to 4.0 with Ortho Phosphoric Acid1.0 mL/minUV at 260 nm
Sulfamethoxazole, TrimethoprimPrimesep 10040% Acetonitrile, 60% Water with 0.4% H2SO41.0 mL/minUV at 200 nm

Experimental Protocols

Protocol: Isocratic RP-HPLC Method for this compound

This protocol outlines a general starting point for developing an isocratic reverse-phase HPLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (optional)

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • 0.45 µm membrane filters for solvent and sample filtration

2. Instrument and Conditions:

  • HPLC System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Detection Wavelength: ~265-278 nm.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

3. Mobile Phase Preparation:

  • Prepare the aqueous component: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well. This will result in a pH of approximately 2-3.

  • Prepare the final mobile phase by mixing the aqueous component with acetonitrile. A good starting ratio is 65:35 (v/v) Aqueous:Acetonitrile .

  • Degas the mobile phase using an ultrasonicator for 15-20 minutes or by vacuum filtration.

4. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a small amount of methanol or acetonitrile, then dilute to the final volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. System Equilibration and Analysis:

  • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Perform several injections of a working standard to confirm system suitability (e.g., retention time stability, peak symmetry).

  • Inject the standard and sample solutions in sequence.

Mandatory Visualizations

TroubleshootingWorkflow start Chromatographic Issue Observed peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? peak_tailing->rt_shift No check_ph Check Mobile Phase pH (Is it 1.5-2 units from pKa?) peak_tailing->check_ph Yes poor_res Poor Resolution? rt_shift->poor_res No check_equilibration Check Column Equilibration Time rt_shift->check_equilibration Yes adjust_organic Adjust % Organic (Acetonitrile/Methanol) poor_res->adjust_organic Yes end_node Problem Resolved poor_res->end_node No adjust_ph Adjust pH to 2.5-3.5 with Acid (e.g., H3PO4) check_ph->adjust_ph No check_ph->end_node Yes increase_equilibration Increase Equilibration Time (>10 column volumes) check_equilibration->increase_equilibration No check_equilibration->end_node Yes optimize_ratio Systematically Vary Organic:Aqueous Ratio adjust_organic->optimize_ratio adjust_ph->end_node increase_equilibration->end_node optimize_ratio->end_node ExperimentalWorkflow prep_mobile_phase 1. Prepare & Degas Mobile Phase (e.g., 65:35 ACN:H2O pH 3) prep_samples 2. Prepare Standards & Samples in Mobile Phase prep_mobile_phase->prep_samples equilibrate 3. Equilibrate C18 Column prep_samples->equilibrate system_suitability 4. Inject Standard for System Suitability equilibrate->system_suitability inject_sequence 5. Run Analysis Sequence system_suitability->inject_sequence process_data 6. Process Data & Quantify inject_sequence->process_data

References

Technical Support Center: Managing Poor Bioavailability of Sulfamethizole in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Sulfamethizole in animal studies.

FAQs: Understanding and Addressing Poor this compound Bioavailability

Q1: What is this compound and why is its oral bioavailability a concern in animal studies?

This compound is a sulfonamide antibiotic. Its use in preclinical animal studies is often hampered by low and variable oral bioavailability. This is primarily due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract—a critical step for absorption.[1][2][3] Accurate assessment of its pharmacokinetic and pharmacodynamic properties requires overcoming this challenge.

Q2: What are the key physicochemical properties of this compound that contribute to its poor bioavailability?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[3][4] Its aqueous solubility is approximately 529 mg/L at 20°C and 1050 mg/L at 37°C. This low solubility is the rate-limiting step for its absorption after oral administration.

Q3: What are the most common formulation strategies to enhance the oral bioavailability of this compound in animal studies?

Several formulation strategies can be employed to improve the solubility and dissolution rate of this compound:

  • Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can significantly increase its dissolution rate.[1][2][3][5]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution, leading to faster absorption.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its aqueous solubility.[6][7]

  • Use of Co-solvents and Surfactants: Incorporating co-solvents (e.g., polyethylene glycol) and surfactants in liquid formulations can improve solubility.

Q4: Which animal models are commonly used for oral bioavailability studies of sulfonamides?

Rats and dogs are frequently used animal models for pharmacokinetic studies of sulfonamides.[8][9][10] Their physiological characteristics and size are suitable for oral dosing and blood sampling.

Troubleshooting Guide: Common Issues in this compound Animal Studies

Problem Potential Cause Recommended Solution
High variability in plasma concentrations between animals 1. Inconsistent oral gavage technique.2. Non-homogenous drug suspension.3. Physiological differences between animals (e.g., GI transit time, fed vs. fasted state).1. Ensure all personnel are properly trained in oral gavage. Standardize the procedure.2. If using a suspension, ensure it is thoroughly mixed before each dose. Consider using a formulation with improved solubility.3. Standardize the fasting period before dosing. Ensure animals are healthy and acclimatized.
Low or undetectable plasma concentrations 1. Poor dissolution of this compound in the GI tract.2. Inappropriate dosing vehicle.3. Rapid metabolism (first-pass effect).1. Employ a bioavailability enhancement strategy such as solid dispersion, nanosuspension, or cyclodextrin complexation.2. Switch from a simple aqueous suspension to a vehicle containing solubilizing agents.3. While first-pass metabolism can be a factor for some sulfonamides, the primary issue for this compound is its low solubility. Improving dissolution should be the first step.
Precipitation of the drug in the formulation before or during administration 1. Supersaturation of the drug in the vehicle.2. Temperature changes affecting solubility.1. Prepare formulations fresh daily. If using co-solvents, ensure the drug remains solubilized over the duration of the experiment.2. Store formulations at a controlled temperature and bring to room temperature before dosing.

Data Presentation: Comparative Pharmacokinetics

Disclaimer: The following data for Sulfamethoxazole, a structurally similar sulfonamide, is presented as a proxy due to the limited availability of published in vivo data for this compound with enhanced formulations. These values should be considered illustrative of the potential improvements achievable with formulation strategies.

Formulation Animal Model Cmax (µg/mL) Tmax (hr) Relative Bioavailability (%)
Simple Suspension Human Volunteers16.50 - 38.333.5 - 4.038.53 - 79.05
Simple Suspension Rats~35.2~4.0-
Solid Dispersion (with PEG-6000) In vitro data suggests >95% drug release in 45 minutes---
β-Cyclodextrin Complex Human VolunteersData indicates enhanced bioavailability-Significantly improved

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion for Oral Gavage in Rats

Materials:

  • This compound powder

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • 0.5% (w/v) Methylcellulose solution in purified water

Procedure:

  • Preparation of the Solid Dispersion:

    • Accurately weigh this compound and PVP K30 in a 1:5 ratio (drug to polymer).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at 40°C until a solid film is formed.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Preparation of the Dosing Suspension:

    • Calculate the required amount of the solid dispersion powder based on the desired dose and the number of animals.

    • Prepare a 0.5% (w/v) methylcellulose solution as the vehicle.

    • Levigate the solid dispersion powder with a small amount of the methylcellulose solution to form a smooth paste.

    • Gradually add the remaining methylcellulose solution while stirring to achieve the final desired concentration.

    • Continuously stir the suspension before and during dosing to ensure homogeneity.

  • Oral Administration to Rats:

    • Fast the rats overnight (with free access to water) before dosing.

    • Administer the prepared suspension via oral gavage at the appropriate volume based on the animal's body weight.

Protocol 2: Preparation of a this compound-Cyclodextrin Complex Solution for Oral Gavage in Mice

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Preparation of the Cyclodextrin Complex Solution:

    • Determine the required concentrations of this compound and HP-β-CD (a molar ratio of 1:1 is a good starting point).

    • Dissolve the HP-β-CD in purified water with stirring.

    • Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.

    • Continue stirring at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the drug dissolves.

    • Adjust the pH of the final solution if necessary.

  • Oral Administration to Mice:

    • Fast the mice for 4-6 hours (with free access to water) before dosing.

    • Administer the this compound-cyclodextrin complex solution via oral gavage at a volume appropriate for the mouse's body weight.

Visualizations

Poor_Bioavailability_Pathway Oral Dose Oral Dose Dissolution Dissolution in GI Fluids Oral Dose->Dissolution Drug in Solution Drug in Solution Dissolution->Drug in Solution Absorption Absorption across Gut Wall Drug in Bloodstream Drug in Bloodstream Absorption->Drug in Bloodstream Drug in Solution->Absorption

Caption: Factors contributing to the poor oral bioavailability of this compound.

Troubleshooting_Workflow start Start: Poor/Variable Bioavailability Observed check_formulation Is the formulation a simple suspension? start->check_formulation improve_formulation Implement Bioavailability Enhancement Strategy (e.g., Solid Dispersion, Nanosuspension) check_formulation->improve_formulation Yes check_dosing Review Dosing Procedure check_formulation->check_dosing No end End: Improved and Consistent Bioavailability improve_formulation->end check_variability Investigate Inter-Animal Variability check_dosing->check_variability check_variability->improve_formulation

Caption: A logical workflow for troubleshooting poor this compound bioavailability.

Experimental_Workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Data Analysis select_strategy Select Enhancement Strategy (e.g., Solid Dispersion) prepare_formulation Prepare Formulation select_strategy->prepare_formulation characterize Characterize Formulation (e.g., Dissolution Testing) prepare_formulation->characterize animal_prep Animal Preparation (Fasting, Acclimatization) characterize->animal_prep dosing Oral Administration (Gavage) animal_prep->dosing sampling Blood Sampling (Time Course) dosing->sampling bioanalysis Bioanalysis of Plasma Samples (e.g., LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis

References

Validation & Comparative

A Comparative In Vitro Analysis of Sulfamethizole and Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the comparative in vitro activity of antimicrobial agents is crucial for informed decision-making in research and clinical development. This guide provides an objective comparison of two closely related sulfonamide antibiotics, sulfamethizole and sulfamethoxazole, focusing on their in vitro performance based on available experimental data.

While both this compound and sulfamethoxazole share a common mechanism of action, subtle structural differences can influence their antibacterial potency and spectrum. It is important to note that a significant portion of the contemporary research literature evaluates sulfamethoxazole in combination with trimethoprim (co-trimoxazole), which enhances its antimicrobial activity. Direct, head-to-head comparative studies detailing the in vitro activity of this compound and sulfamethoxazole as standalone agents are limited. This guide, therefore, compiles and presents data from various sources to offer a comparative perspective.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and sulfamethoxazole against various bacterial species. MIC is a key measure of the in vitro potency of an antimicrobial agent, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of MIC values between the two drugs should be made with caution, as variations in experimental conditions, such as the specific bacterial strains tested and the methodologies used, can influence the results.

Table 1: In Vitro Activity of this compound
Bacterial SpeciesStrain(s)MIC (µg/mL)Reference
Escherichia coliSusceptible Strain128[1]
Escherichia coliResistant Strain512[1]
Escherichia colisulII gene-positive>2,048[1]
Escherichia coliNative sul gene-negative8 - 512[1]
Table 2: In Vitro Activity of Sulfamethoxazole
Bacterial SpeciesStrain(s)MIC (µg/mL)Reference
Anaerobic BacteriaVarious Clinical Isolates≤16 (for 58% of strains)[2]
Staphylococcus aureusClinical IsolatesNot specified
Escherichia coliClinical IsolatesNot specified
Burkholderia pseudomalleiClinical Isolates (co-trimoxazole)≤2/38 (Susceptible)[3]
Salmonella entericaClinical Isolates (co-trimoxazole)>4/76 (Resistant in 9.53% of strains)[4]

Mechanism of Action: Inhibition of Folate Synthesis

Both this compound and sulfamethoxazole are synthetic bacteriostatic antibiotics that function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[5][6] This enzyme is critical in the bacterial metabolic pathway for the synthesis of folic acid (vitamin B9), an essential component for the production of nucleic acids and proteins. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these sulfonamides block the synthesis of dihydrofolic acid, a precursor to the active form, tetrahydrofolic acid.[5][6] This disruption of the folate pathway ultimately inhibits bacterial growth and replication.[6] Human cells are not affected by this mechanism as they obtain folic acid from dietary sources.[6]

Sulfonamide Mechanism of Action cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid & Protein Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamides This compound / Sulfamethoxazole Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition

Caption: Mechanism of action of this compound and sulfamethoxazole.

Experimental Protocols: Determining In Vitro Susceptibility

The in vitro activity of sulfonamides is primarily determined by measuring the Minimum Inhibitory Concentration (MIC) using standardized methods such as broth microdilution or agar dilution, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium and then inoculating the dilutions with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antibiotic that prevents visible growth after a defined incubation period.

1. Preparation of Antibiotic Stock Solution:

  • A stock solution of this compound or sulfamethoxazole is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

2. Preparation of Microtiter Plates:

  • A series of two-fold serial dilutions of the antibiotic stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Control wells containing only broth (negative control) and broth with the bacterial inoculum (positive control) are also included.

3. Inoculum Preparation:

  • Several colonies of the test bacterium are isolated from a fresh agar plate and suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • The plate is sealed and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth.

MIC_Workflow start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_plates Prepare Serial Dilutions in Microtiter Plate prep_antibiotic->prep_plates inoculate Inoculate Microtiter Plate prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

References

A Comparative Guide to the Validation of an HPLC Method for the Simultaneous Analysis of Sulfamethoxazole and Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantitative analysis of Sulfamethoxazole and Trimethoprim. Detailed experimental protocols, comparative data on validation parameters, and an overview of alternative analytical techniques are presented to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method.

Comparative Analysis of Validated HPLC Methods

The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as sample matrix, desired sensitivity, and available instrumentation. Below is a summary of validation parameters from several published RP-HPLC methods for the simultaneous determination of Sulfamethoxazole and Trimethoprim.

Parameter Method 1 Method 2 Method 3 Method 4
Column Agilent C18 (250mm × 4.6mm, 5µm)[1]C18 (150 x 4.6 mm, 5 µm)[2]AcclaimTM120 C18 (4.6 × 250 mm, 5 µm)[3]C18 (25 cm × 4.6 mm i.d., 5µm)[4]
Mobile Phase Triethylamine: Acetonitrile (30:70)[1]Water (pH 3.5): Methanol (60:40, v/v)[2]Methanol: Water (84:16 v/v), pH 3.0[3]0.025 M Sodium Phosphate: Acetonitrile with 0.4% Triethylamine (80:20)[4]
Flow Rate 1.0 ml/min[1]1.0 ml/min for 5 min, then 1.8 ml/min[2]0.7 ml/min[3]1.2 ml/min[4]
Detection Wavelength 260 nm[1]213 nm (SMX), 230 nm (TMP)[2]265 nm (SMX), 271 nm (TMP)[3]260 nm[4]
Linearity Range (Sulfamethoxazole) 50% to 250% of standard concentration[1]5 - 70 µg/mL[2]15.0 - 30.0 µg/mL[3]Not Specified
Linearity Range (Trimethoprim) 10% to 50% of standard concentration[1]1 - 30 µg/mL[2]3.0 - 9.0 µg/mL[3]Not Specified
Accuracy (% Recovery) >99%[3]Within acceptance limits[1]>99%[3]Not Specified
Precision (%RSD) ≤ 5%[2]< 2.0%[3]Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified100 ng/ml (SMX), 75 ng/ml (TMP)[4]
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Retention Time (Sulfamethoxazole) 2.688 min[1]Not SpecifiedNot SpecifiedNot Specified
Retention Time (Trimethoprim) 4.388 min[1]Not SpecifiedNot SpecifiedNot Specified

Detailed Experimental Protocol: A Representative RP-HPLC Method

This section details a simple, accurate, and precise RP-HPLC method for the simultaneous estimation of Sulfamethoxazole and Trimethoprim in pharmaceutical dosage forms.[1]

2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a UV/VIS or PDA detector (e.g., Alliance, Waters 2695).[1]

  • Column: Agilent C18 (250mm × 4.6mm, 5µm).[1]

  • Mobile Phase: A mixture of Triethylamine and Acetonitrile in a 30:70 v/v ratio.[1] The mobile phase should be filtered through a 0.45 µm nylon filter and degassed by ultrasonication for 30 minutes.[1]

  • Flow Rate: 1.0 ml/min.[1]

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 10 µl.

  • Column Temperature: Ambient.

2.2. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and transfer about 50 mg of Sulfamethoxazole and 10 mg of Trimethoprim working standards into a 10 ml volumetric flask. Add 2 ml of the mobile phase, sonicate for 15 minutes to dissolve, and then make up to the mark with the mobile phase.[1]

  • Sample Solution (from tablets): Crush 20 tablets and accurately weigh a quantity of powder equivalent to 50 mg of Sulfamethoxazole and 10 mg of Trimethoprim. Transfer this to a 10 ml volumetric flask, add 7 ml of the mobile phase, and sonicate for 20 minutes to ensure complete dissolution. Make up to the volume with the mobile phase and filter the solution through a 0.45 µm nylon filter.[1]

  • Working Standard and Sample Solutions: Transfer 0.1 ml of the respective stock solutions into separate 10 ml volumetric flasks and make up to the volume with the mobile phase to obtain concentrations of 50 ppm for Sulfamethoxazole and 10 ppm for Trimethoprim.[1]

2.3. Method Validation Workflow

The following diagram illustrates the key steps involved in the validation of the HPLC method according to ICH guidelines.[1]

HPLC Method Validation Workflow cluster_validation start Method Development optimization Optimization of Chromatographic Conditions start->optimization validation Method Validation (ICH Guidelines) optimization->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness system_suitability System Suitability validation->system_suitability end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end system_suitability->end

Caption: Workflow for HPLC method validation.

Comparison with Alternative Analytical Methods

While HPLC is a widely used and reliable technique, other methods are available for the simultaneous analysis of Sulfamethoxazole and Trimethoprim. The choice of method can be influenced by factors such as the need for higher sensitivity, sample throughput, and cost.

Method Principle Advantages Disadvantages
HPLC-UV Chromatographic separation followed by UV detection.[5]Robust, reliable, widely available, and cost-effective.[1]Moderate sensitivity, potential for interference from matrix components.
UV-Vis Spectrophotometry Measurement of light absorbance at specific wavelengths.Simple, rapid, and inexpensive for routine analysis.[5]Lower specificity and sensitivity compared to HPLC, susceptible to interference from excipients.[2]
LC-MS/MS Chromatographic separation coupled with mass spectrometry detection.High sensitivity and specificity, suitable for complex matrices like plasma.[6]Higher cost of instrumentation and maintenance, requires specialized expertise.
Capillary Electrophoresis Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume requirement.Can have lower reproducibility compared to HPLC.
Voltammetry Electrochemical analysis based on the measurement of current as a function of applied potential.High sensitivity, potential for miniaturization.Can be affected by matrix effects and electrode surface fouling.

References

A Comparative Analysis of Sulfamethizole and Ciprofloxacin Efficacy in a Murine Urinary Tract Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of sulfamethizole and ciprofloxacin in treating urinary tract infections (UTIs), based on data from murine models. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two antimicrobial agents.

Executive Summary

This compound, a sulfonamide antibiotic, and ciprofloxacin, a fluoroquinolone, are both utilized in the treatment of UTIs. While direct comparative studies in a standardized murine UTI model are limited, this guide synthesizes available data from independent studies to evaluate their respective efficacies. The data indicates that both agents demonstrate significant activity in reducing bacterial loads in the urinary tract. Ciprofloxacin generally exhibits a broader spectrum of activity and potent bactericidal effects, while this compound remains a relevant therapeutic option, particularly against susceptible bacterial strains.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and ciprofloxacin in reducing bacterial colony-forming units (CFU) in the urine, bladder, and kidneys of mice in an ascending UTI model. It is important to note that this data is compiled from separate studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Efficacy of this compound in a Murine Ascending UTI Model with E. coli

Treatment GroupMean Bacterial Load (log10 CFU/ml or g) - UrineMean Bacterial Load (log10 CFU/g) - BladderMean Bacterial Load (log10 CFU/g) - Kidneys
Control (Untreated)~7.0~6.0~5.5
This compoundSignificant reductionSignificant reductionSignificant reduction

Note: Data is synthesized from a study by Frimodt-Møller et al.[1]. The study demonstrated a significant reduction in bacterial counts in all three sample types for susceptible strains after treatment with this compound.[1] The exact log reduction values were dependent on the specific E. coli strain and its MIC.

Table 2: Efficacy of Ciprofloxacin in a Murine Ascending UTI Model with E. coli

Treatment GroupMean Bacterial Load (log10 CFU/ml or g) - UrineMean Bacterial Load (log10 CFU/g) - BladderMean Bacterial Load (log10 CFU/g) - Kidneys
Control (Untreated)>8.0~7.0~6.0
Ciprofloxacin~2.0 (approx. 6 log reduction)~4.0 (approx. 3 log reduction)~2.0 (approx. 4 log reduction)

Note: Data is synthesized from a study by Jakobsen et al.[2]. The study showed that ciprofloxacin was highly effective in reducing bacterial counts in the urine and kidneys of mice infected with a susceptible E. coli strain.[2] While a significant reduction was observed in the bladder, complete eradication was not always achieved.[2]

Experimental Protocols

The data presented is based on the widely used ascending urinary tract infection (UTI) mouse model. This model mimics the natural route of infection in humans.

Ascending Urinary Tract Infection Mouse Model
  • Animal Model: Female mice (e.g., Swiss Webster, C3H/HeN, or BALB/c strains), typically 6-8 weeks old, are used.[3][4]

  • Bacterial Strain: Uropathogenic Escherichia coli (UPEC) is the most commonly used pathogen.[1][2] The specific strain and its susceptibility to the test agents are critical parameters.

  • Inoculation Procedure:

    • Mice are anesthetized.

    • A fine catheter is inserted through the urethra into the bladder.[5]

    • A defined volume (e.g., 50 µL) of a bacterial suspension containing a specific concentration of UPEC (e.g., 10⁸ CFU/mL) is slowly instilled into the bladder.[1][5]

  • Treatment Regimen:

    • Antibiotic treatment is typically initiated 24 hours post-infection.[2]

    • This compound: Administered subcutaneously or orally at a dose intended to mimic human urinary concentrations (e.g., 1.25 mg twice daily for 3 days).[1]

    • Ciprofloxacin: Administered subcutaneously or orally with varying doses and frequencies to study pharmacokinetic/pharmacodynamic relationships (e.g., doses ranging from 1.75 to 28 mg/kg).[2]

  • Efficacy Evaluation:

    • At designated time points (e.g., 24 hours after the last treatment dose), mice are euthanized.[2]

    • Urine, bladder, and kidneys are aseptically harvested.[1]

    • The organs are homogenized, and serial dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per milliliter of urine or per gram of tissue.[1][2]

Mandatory Visualization

Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of this compound and Ciprofloxacin.

Sulfamethizole_Mechanism cluster_bacterial_cell Bacterial Cell PABA PABA (p-Aminobenzoic Acid) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->Dihydropteroate_Synthase Inhibits

Caption: Mechanism of action of this compound.

Ciprofloxacin_Mechanism cluster_bacterial_cell Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Bacterial_DNA->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Bacterial_DNA->Topoisomerase_IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Cell Division Topoisomerase_IV->Cell_Division Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topoisomerase_IV Inhibits

Caption: Mechanism of action of Ciprofloxacin.

Experimental Workflow

The following diagram outlines the general workflow for comparing the efficacy of antimicrobial agents in a murine UTI model.

Experimental_Workflow A Animal Acclimatization (Female Mice) C Induction of UTI (Transurethral Inoculation) A->C B Bacterial Culture (Uropathogenic E. coli) B->C D Treatment Groups C->D E1 Control (Vehicle) D->E1 E2 This compound D->E2 E3 Ciprofloxacin D->E3 F Treatment Administration (e.g., 3 days) E1->F E2->F E3->F G Euthanasia and Sample Collection (Urine, Bladder, Kidneys) F->G H Bacterial Load Quantification (CFU Counts) G->H I Data Analysis and Comparison H->I

Caption: General experimental workflow.

References

cross-validation of Sulfamethizole quantification between HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive cross-validation comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Sulfamethizole.

This document outlines the comparative performance of these methods, supported by experimental data, to aid in selecting the most appropriate technique for specific analytical needs. Detailed experimental protocols for both methods are also provided to ensure reproducibility.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS for this compound quantification often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level detection and analysis in complex biological matrices.

The following table summarizes the key performance parameters derived from established analytical methods for this compound and other sulfonamides, presenting a comparative overview of what can be expected from a cross-validation study.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.998≥ 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ~ 6 mg/L~ 0.25 µg/L
Limit of Quantification (LOQ) ~ 10 mg/L~ 0.80 µg/L
Run Time ~ 18 minutes~ 2.5 minutes

Experimental Workflows

The general workflow for the analysis of this compound using either HPLC-UV or LC-MS/MS involves sample preparation, chromatographic separation, and detection. The key difference lies in the detection method and the level of sample clean-up required.

This compound Quantification Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS cluster_data Data Analysis Sample Biological Matrix (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Sample->Extraction HPLC_UV_Col C18 Column Separation Extraction->HPLC_UV_Col Reconstitution LC_MS_Col C18 Column Separation Extraction->LC_MS_Col Reconstitution UV_Detect UV Detection (~265 nm) HPLC_UV_Col->UV_Detect Quant_UV Quantification (UV) UV_Detect->Quant_UV MS_Detect Tandem MS Detection (MRM) LC_MS_Col->MS_Detect Quant_MS Quantification (MS/MS) MS_Detect->Quant_MS CrossValidation Cross-Validation (Comparison of Results) Quant_UV->CrossValidation Quant_MS->CrossValidation

Caption: Workflow for this compound quantification and cross-validation.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for sulfonamide analysis and can be adapted for specific laboratory conditions and sample matrices.

HPLC-UV Method

This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not a primary requirement.

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and water (pH adjusted to 3.5 with phosphoric acid) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm.

    • Run Time: Approximately 10 minutes.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area of this compound against known concentrations. The concentration of this compound in the samples is then determined from this curve.

LC-MS/MS Method

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of this compound).

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with water to remove interferences.

      • Elute this compound with methanol.

    • Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A suitable gradient program should be developed to ensure optimal separation.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

  • Quantification:

    • A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against known concentrations. This ratiometric approach corrects for matrix effects and variations in instrument response.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound reveals distinct advantages for each technique. HPLC-UV is a reliable and economical choice for routine analysis of less complex samples. In contrast, LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for challenging matrices and applications requiring low detection limits. The selection of the appropriate method should be based on the specific requirements of the study, including the nature of the sample, the required level of sensitivity, and available resources.

Performance Showdown: A Comparative Guide to SPE Cartridges for Sulfamethizole Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of analytes from complex matrices is a critical step in the analytical workflow. This guide provides a comprehensive comparison of the performance of different Solid-Phase Extraction (SPE) cartridges for the extraction of Sulfamethizole, a widely used sulfonamide antibiotic. The data presented here is compiled from various studies to aid in the selection of the most suitable SPE cartridge for your specific application.

The choice of an appropriate SPE sorbent is paramount for achieving high recovery and clean extracts. The most common types of SPE cartridges used for the extraction of sulfonamides, including this compound, fall into three main categories: polymeric reversed-phase, silica-based reversed-phase, and mixed-mode cartridges.[1][2][3][4] Polymeric sorbents, such as the popular Oasis HLB, are often favored for their high recovery rates and ability to retain a broad range of compounds.[2]

Comparative Performance Data

The following table summarizes the recovery data for this compound and other sulfonamides using different SPE cartridges as reported in various studies. It is important to note that recovery can be influenced by the sample matrix, the specific protocol used, and the analytical instrumentation.

SPE Cartridge TypeSorbent ChemistryAnalyte(s)Sample MatrixAverage Recovery (%)Reference
Polymeric Reversed-Phase
Oasis HLBHydrophilic-Lipophilic Balanced17 SulfonamidesPure Water79 - 118%[5]
Oasis PRiME HLBHydrophilic-Lipophilic BalancedVarious Drugs (including acidic compounds)Plasma98 ± 8%[6][7]
CNW Poly-Sery HLBHydrophilic-Lipophilic BalancedSulfonamidesUltrapure Water47 - 72%
Agilent BondElut PPLStyrene Divinylbenzene19 SulfonamidesPure Water70 - 96%
Silica-Based Reversed-Phase
C18Octadecyl-bonded silicaSulfamethoxazole & TrimethoprimSerum>90% (inferred from comparison)[8]
CNWBOND LC-C18Octadecyl-bonded silicaSulfonamidesUltrapure Water0.47 - 14%
Mixed-Mode
CNW Poly-Sery MAXMixed-Mode Anion ExchangeSulfonamidesUltrapure Water6.0 - 49%
CNW Poly-Sery MCXMixed-Mode Cation ExchangeSulfonamidesUltrapure Water0.78 - 2.5%

Experimental Workflow

The general workflow for Solid-Phase Extraction involves a series of sequential steps to ensure the effective binding of the target analyte and removal of interfering substances. The following diagram illustrates a typical SPE procedure.

SPE_Workflow Condition 1. Conditioning Equilibrate 2. Equilibration Condition->Equilibrate Prepare sorbent Load 3. Sample Loading Equilibrate->Load Introduce sample matrix Wash 4. Washing Load->Wash Remove interferences Elute 5. Elution Wash->Elute Isolate analyte Collect Analyte Collection Elute->Collect

A typical 5-step Solid-Phase Extraction workflow.

A noteworthy development is the introduction of simplified protocols. For instance, the Oasis PRiME HLB cartridge allows for a 3-step "load-wash-elute" protocol, eliminating the need for conditioning and equilibration steps, which can significantly reduce processing time and solvent consumption.[6]

Detailed Experimental Protocols

Below are representative experimental protocols for different types of SPE cartridges.

Polymeric Reversed-Phase (Oasis HLB)

This protocol is a general representation for the extraction of sulfonamides from a water sample.

  • Conditioning: The Oasis HLB cartridge is conditioned with 5 mL of methanol.

  • Equilibration: The cartridge is then equilibrated with 5 mL of deionized water.

  • Sample Loading: The water sample, adjusted to an appropriate pH, is loaded onto the cartridge at a controlled flow rate.

  • Washing: The cartridge is washed with 5 mL of a weak organic solvent/water mixture to remove polar interferences.

  • Elution: The target analyte, this compound, is eluted with 5 mL of a strong organic solvent, such as methanol or acetonitrile, which may be acidified or basified to improve elution efficiency.[9]

Silica-Based Reversed-Phase (C18)

This protocol is a general procedure for the extraction of sulfonamides from a biological fluid like serum.

  • Sample Pre-treatment: Serum samples are often pre-treated by protein precipitation with a solvent like acetonitrile. The supernatant is then diluted before loading.[8]

  • Conditioning: The C18 cartridge is conditioned with 3 mL of methanol.

  • Equilibration: The cartridge is equilibrated with 3 mL of deionized water.

  • Sample Loading: The pre-treated and diluted sample is loaded onto the cartridge.

  • Washing: The cartridge is washed with 3 mL of a water/methanol mixture to remove hydrophilic interferences.

  • Elution: this compound is eluted with 2 mL of methanol or acetonitrile.

Conclusion

The selection of an SPE cartridge for this compound extraction is a critical decision that impacts the overall analytical performance. Based on the available data, polymeric reversed-phase cartridges, particularly the Oasis HLB and its variants, demonstrate high and consistent recoveries for sulfonamides across various matrices.[5][6][7] Silica-based C18 cartridges can also provide good recoveries, especially after appropriate sample pre-treatment.[8] However, polymeric sorbents often offer the advantage of being more robust to a wider pH range and less prone to drying out.[1] For high-throughput applications, the simplified protocols offered by newer generation polymeric cartridges can provide significant time and cost savings.[6] Researchers should always validate the chosen SPE method for their specific sample matrix and analytical requirements to ensure optimal performance.

References

Navigating the Validation of Sulfonamide Susceptibility Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reproducible antimicrobial susceptibility testing (AST) protocol is fundamental for accurate assessment of antimicrobial efficacy. This guide provides a framework for the inter-laboratory validation of a sulfonamide susceptibility testing protocol, with a specific focus on Sulfamethizole. However, due to a notable lack of extensive, publicly available inter-laboratory validation data specifically for this compound, this guide will use the closely related and well-documented compound, Sulfamethoxazole (often in combination with Trimethoprim), as a surrogate to illustrate the validation process, comparative methodologies, and data presentation.

The principles and protocols outlined here are derived from established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and can be adapted for the validation of susceptibility testing for other sulfonamide-class antibiotics.

Comparative Analysis of Susceptibility Testing Methods

Two primary methods are internationally recognized for quantitative antimicrobial susceptibility testing: broth microdilution (BMD) and disk diffusion (Kirby-Bauer). The validation of a new or modified protocol for this compound would necessitate a comparative study against these established methods.

Table 1: Comparison of Broth Microdilution and Disk Diffusion Methods

FeatureBroth Microdilution (BMD)Disk Diffusion (Kirby-Bauer)
Principle Determines the minimum inhibitory concentration (MIC) in a liquid medium.Measures the diameter of the zone of growth inhibition around an antibiotic-impregnated disk on an agar plate.
Result Quantitative (MIC value in µg/mL).Qualitative (Susceptible, Intermediate, Resistant) based on zone diameter, can be correlated to MIC.
Throughput High-throughput with automated systems.Lower throughput, more manual.
Advantages Provides a precise MIC value, considered the "gold standard".[1]Simple, cost-effective, and flexible.[1][2]
Disadvantages More labor-intensive and expensive for single tests.Results can be influenced by agar depth and inoculum density.[3]

An inter-laboratory validation study would typically involve multiple laboratories testing a panel of well-characterized bacterial isolates using both the proposed this compound protocol and a reference method (e.g., CLSI- or EUCAST-standardized broth microdilution for Sulfamethoxazole/Trimethoprim).

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of a successful inter-laboratory validation to ensure consistency and comparability of results across different sites.

Broth Microdilution Protocol (Adapted from CLSI and EUCAST guidelines)
  • Inoculum Preparation:

    • Select at least three to five well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution panel.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of this compound (or the reference sulfonamide) of known potency.

    • Perform serial twofold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation:

    • Incubate the inoculated microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. For sulfonamides, trailing endpoints can occur, and the MIC is often read as the lowest concentration with ≥80% growth inhibition.[1]

Disk Diffusion Protocol (Adapted from CLSI and EUCAST guidelines)
  • Inoculum Preparation:

    • Prepare a standardized inoculum as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Application of Antibiotic Disks:

    • Aseptically apply the this compound (or reference sulfonamide) disk to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters.

    • Interpret the results as Susceptible, Intermediate, or Resistant by comparing the zone diameter to the established interpretive criteria. For sulfonamides, slight growth within the zone of inhibition may be ignored.[4]

Quality Control

Rigorous quality control (QC) is essential for ensuring the accuracy and reproducibility of susceptibility testing. Standard QC strains with known susceptibility profiles must be tested concurrently with the clinical isolates in each laboratory.

Table 2: Quality Control Ranges for a Reference Sulfonamide (Trimethoprim-Sulfamethoxazole)

Quality Control StrainMethodAntimicrobial AgentConcentration/Disk PotencyAcceptable QC Range (MIC in µg/mL or Zone Diameter in mm)Reference
Escherichia coli ATCC® 25922Broth MicrodilutionTrimethoprim-Sulfamethoxazole1:19 ratio≤0.5/9.5CLSI M100
Escherichia coli ATCC® 25922Disk DiffusionTrimethoprim-Sulfamethoxazole1.25/23.75 µg23-29 mmCLSI M100
Staphylococcus aureus ATCC® 29213Broth MicrodilutionTrimethoprim-Sulfamethoxazole1:19 ratio0.12/2.38 - 1/19CLSI M100
Staphylococcus aureus ATCC® 25923Disk DiffusionTrimethoprim-Sulfamethoxazole1.25/23.75 µg24-32 mmCLSI M100
Haemophilus influenzae ATCC® 49247Broth MicrodilutionTrimethoprim-Sulfamethoxazole1:19 ratio0.03/0.59 - 0.25/4.75CLSI M100
Haemophilus influenzae ATCC® 49247Disk DiffusionTrimethoprim-Sulfamethoxazole1.25/23.75 µg20-28 mmCLSI M100
Streptococcus pneumoniae ATCC® 49619Broth MicrodilutionTrimethoprim-Sulfamethoxazole1:19 ratio0.25/4.75 - 1/19CLSI M100

Note: These ranges are for Trimethoprim-Sulfamethoxazole and are provided as an example. Specific QC ranges for this compound would need to be established during the validation process.

Visualizing the Workflow and Mechanism

Sulfonamide Mechanism of Action

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. By blocking this pathway, sulfonamides prevent the production of nucleotides and amino acids, leading to the cessation of bacterial growth.

Sulfonamide_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF pteridine precursor THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Nucleotides Nucleotides, Amino Acids THF->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound's competitive inhibition of dihydropteroate synthase.

Inter-Laboratory Validation Workflow

Validation_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase (Multiple Labs) cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase Protocol Develop Standardized Protocol Isolates Select & Distribute Isolate Panel Protocol->Isolates QC_Strains Define & Distribute QC Strains Isolates->QC_Strains Lab_Testing Perform Susceptibility Testing (Proposed & Reference Methods) QC_Strains->Lab_Testing QC_Testing Concurrent QC Testing QC_Strains->QC_Testing Data_Collection Collect & Collate Data Lab_Testing->Data_Collection QC_Testing->Data_Collection Inter_Intra_Assay Analyze Inter- & Intra-Lab Reproducibility Data_Collection->Inter_Intra_Assay Method_Comparison Compare Proposed vs. Reference Method Inter_Intra_Assay->Method_Comparison Report Generate Validation Report Method_Comparison->Report Criteria Establish Interpretive Criteria & QC Ranges Report->Criteria

Caption: Workflow for an inter-laboratory validation study.

Conclusion

The inter-laboratory validation of a this compound susceptibility testing protocol is a critical step in ensuring its reliability and utility in clinical and research settings. While specific data for this compound is sparse, the established frameworks for other sulfonamides, such as Sulfamethoxazole, provide a clear roadmap for such a validation study. By adhering to standardized protocols, employing rigorous quality control, and conducting thorough comparative analysis, researchers can confidently establish a robust and reproducible susceptibility testing method for this compound and other novel antimicrobial agents.

References

Environmental Persistence of Sulfamethizole and Other Sulfonamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The widespread use of sulfonamide antibiotics in human and veterinary medicine has led to their continuous release into the environment, raising concerns about their persistence and potential ecological impact. This guide provides a comparative analysis of the environmental persistence of sulfamethizole and other commonly used sulfonamides, supported by experimental data on their degradation and sorption characteristics. The information presented is intended for researchers, scientists, and drug development professionals engaged in environmental risk assessment and the development of more environmentally benign pharmaceuticals.

Comparative Degradation and Sorption Data

The environmental persistence of sulfonamides is influenced by a combination of factors, including their susceptibility to degradation processes (photodegradation and biodegradation) and their tendency to sorb to soil and sediment. The following table summarizes key quantitative data for this compound and other selected sulfonamides.

SulfonamideDegradation ProcessRate Constant / Half-lifeExperimental ConditionsSorption Coefficient (Kd) [L/kg]Soil/Sediment TypeReference(s)
This compound (SFZ) Photodegradation (UV/Na₂S₂O₈)0.0096 min⁻¹Initial conc. 20 mg/L, Oxidant conc. 5 mM0.8 - 2.5Various agricultural soils[1]
BiodegradationDegradation rate: 2.26 µM min⁻¹ g⁻¹ (dry weight)Resting cells of Microbacterium sp. strain BR1[2]
Sulfamethoxazole (SMX) Photodegradation (UV/Na₂S₂O₈)0.0283 min⁻¹Initial conc. 20 mg/L, Oxidant conc. 5 mM0.1 - 70.1Various agricultural soils[1][3]
Biodegradation (Lake Water)t½ = 10.5 - 12.9 daysFresh lake water, Initial conc. 100 µg/LLake sediment[4]
Biodegradation (Sediment)t½ = 9.6 - 16.7 days (non-sterile)Anaerobic conditionsLake sediment[4]
Sulfadiazine (SDZ) Photodegradation (UV/Na₂S₂O₈)0.0245 min⁻¹Initial conc. 20 mg/L, Oxidant conc. 5 mM0.3 - 5.2Various agricultural soils[1][3]
BiodegradationPractically non-biodegradable under aerobic conditionsActivated sludge suspension, 28 days[5]
Sulfathiazole (STZ) Photodegradation (UV/H₂O₂)-Initial conc. 20 mg/L, Oxidant conc. 5 mM0.4 - 3.1Various agricultural soils[1]
Biodegradation (Microalgae)86.15% removalC. sorokiniana[6]
Sulfamethazine (SMZ) Biodegradation (Soil)t½ = 18.6 daysSilt loam and sandy soils0.5 - 10.3Various agricultural soils[2][3]
Biodegradation (Microalgae)74.24% removalC. sorokiniana[6]

Experimental Protocols

The data presented in this guide are derived from various experimental studies. The following provides a general overview of the methodologies employed in these key experiments.

Photodegradation Studies

Photodegradation experiments are crucial for assessing the fate of sulfonamides in sunlit aquatic environments. A common protocol involves the following steps:

  • Sample Preparation: Solutions of the target sulfonamide (e.g., 20 mg/L) are prepared in deionized water or a buffered solution.

  • Irradiation: The solutions are exposed to a light source, typically a UV lamp (e.g., 365 nm) or a solar simulator, in a temperature-controlled reactor.[7] In advanced oxidation processes, an oxidant such as hydrogen peroxide (H₂O₂), persulfate (S₂O₈²⁻), or a photocatalyst like titanium dioxide (TiO₂) is added to enhance degradation.[1]

  • Sampling: Aliquots of the solution are collected at specific time intervals.

  • Analysis: The concentration of the parent sulfonamide and its degradation products is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.[8][9] The degradation kinetics are then calculated, often following pseudo-first-order kinetics.

Biodegradation Studies in Water and Sediment

Biodegradation assays evaluate the susceptibility of sulfonamides to microbial breakdown, a key process in their natural attenuation. A typical experimental setup for water-sediment systems includes:

  • Microcosm Setup: Microcosms are prepared using water and sediment collected from a relevant environmental source (e.g., a lake or river).[10]

  • Spiking: The microcosms are spiked with a known concentration of the sulfonamide (e.g., 100 µg/L in water or 10 mg/kg in sediment).[4]

  • Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, light/dark, aerobic/anaerobic). Sterile controls are often included to differentiate between biotic and abiotic degradation.[4]

  • Extraction and Analysis: At predetermined time points, samples of water and sediment are collected. The sulfonamides are extracted from the matrix using appropriate solvents and quantified by HPLC-MS/MS. The dissipation half-life (DT₅₀) is then calculated.

Degradation Pathways and Experimental Workflow

The environmental degradation of sulfonamides can proceed through various pathways, primarily involving transformations of the aniline moiety and cleavage of the sulfonamide bond. The following diagrams illustrate a generalized degradation pathway for sulfonamides and a typical experimental workflow for assessing their environmental persistence.

Sulfonamide Sulfonamide Aniline Moiety Transformation Aniline Moiety Transformation Sulfonamide->Aniline Moiety Transformation Biodegradation/ Photodegradation Sulfonamide Bond Cleavage Sulfonamide Bond Cleavage Sulfonamide->Sulfonamide Bond Cleavage Biodegradation/ Photodegradation Hydroxylation Hydroxylation Aniline Moiety Transformation->Hydroxylation Acetylation Acetylation Aniline Moiety Transformation->Acetylation Sulfanilic Acid Sulfanilic Acid Sulfonamide Bond Cleavage->Sulfanilic Acid Heterocyclic Amine Heterocyclic Amine Sulfonamide Bond Cleavage->Heterocyclic Amine Further Degradation Products Further Degradation Products Hydroxylation->Further Degradation Products Acetylation->Further Degradation Products Sulfanilic Acid->Further Degradation Products Heterocyclic Amine->Further Degradation Products

Caption: Generalized degradation pathways of sulfonamide antibiotics in the environment.

cluster_0 Experimental Setup cluster_1 Degradation Study cluster_2 Analysis cluster_3 Data Interpretation Sample_Collection Environmental Sample (Water/Soil/Sediment) Microcosm_Setup Microcosm Preparation (Spiking with Sulfonamide) Sample_Collection->Microcosm_Setup Incubation Controlled Incubation (Light/Dark, Temp, etc.) Microcosm_Setup->Incubation Sampling Time-series Sampling Incubation->Sampling Extraction Solid-Phase/Liquid-Liquid Extraction Sampling->Extraction Quantification HPLC-MS/MS Analysis Extraction->Quantification Kinetics Degradation Kinetics (Half-life Calculation) Quantification->Kinetics Products Identification of Degradation Products Quantification->Products

Caption: Workflow for assessing the environmental persistence of sulfonamides.

References

Unveiling Sulfamethizole Resistance: A Comparative Guide to sulII Gene Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the accurate and efficient detection of resistance genes is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of current methodologies for the validation of methods aimed at detecting sulfamethizole resistance genes, with a specific focus on the prevalent sulII gene.

Sulfonamide resistance, frequently mediated by the sulI and sulII genes, poses a significant challenge in clinical and environmental settings. These genes encode for a drug-resistant dihydropteroate synthase enzyme, rendering sulfonamide antibiotics ineffective. The dissemination of these genes is often facilitated by mobile genetic elements like plasmids and integrons, contributing to the spread of multidrug-resistant pathogens. Therefore, robust detection methods are crucial for surveillance and the development of new therapeutic strategies.[1][2]

This guide delves into a comparative analysis of commonly employed techniques, presenting their strengths and limitations through quantitative data, detailed experimental protocols, and illustrative workflows.

Comparative Analysis of sulII Detection Methods

The selection of an appropriate detection method depends on various factors, including the required sensitivity, specificity, turnaround time, and cost. Below is a summary of key performance indicators for the most widely used techniques.

MethodPrincipleSensitivitySpecificityThroughputCost per SampleTurnaround Time
Conventional PCR Amplification of a specific DNA target sequence.ModerateHighLow to MediumLow4-6 hours
Real-Time PCR (qPCR) Real-time monitoring of DNA amplification using fluorescent probes.HighHighHighMedium2-4 hours
Droplet Digital PCR (ddPCR) Partitioning of a PCR reaction into thousands of droplets for absolute quantification.Very HighHighMediumHigh4-6 hours
DNA Sequencing (Sanger & NGS) Determination of the precise nucleotide sequence of a DNA fragment.Very HighVery HighHigh (NGS)High1-3 days
Microarrays Hybridization of a target DNA to a large number of specific probes on a solid surface.HighHighVery HighMedium-High6-8 hours

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the core protocols for the key techniques discussed.

Conventional PCR for sulII Detection

This method is a foundational technique for confirming the presence of the sulII gene.

a. DNA Extraction:

  • Bacterial DNA can be extracted from pure cultures or environmental samples using commercial kits or standard protocols like the boiling method.[3]

b. PCR Amplification:

  • Reaction Mixture (25 µL):

    • 10x PCR Buffer: 2.5 µL

    • dNTPs (10 mM): 0.5 µL

    • Forward Primer (sulII-F): 1.0 µL (10 µM)

    • Reverse Primer (sulII-R): 1.0 µL (10 µM)

    • Taq DNA Polymerase: 0.25 µL (5 U/µL)

    • Template DNA: 1.0 µL (approx. 50 ng)

    • Nuclease-free water: to 25 µL

  • Primers:

    • sulII-F: 5'- GCGCTCAAGGCAGATGGCATT -3'[4]

    • sulII-R: 5'- GCGTTTGATACCGGCACCCGT -3'[4]

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 58°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

c. Gel Electrophoresis:

  • The amplified PCR products are visualized on a 1.5% agarose gel stained with a DNA-binding dye. The presence of a band of the expected size confirms the presence of the sulII gene.

Real-Time PCR (qPCR) for sulII Quantification

qPCR allows for the sensitive and specific quantification of the sulII gene.

a. DNA Extraction:

  • As described for conventional PCR.

b. qPCR Reaction:

  • Reaction Mixture (20 µL):

    • 2x qPCR Master Mix (containing SYBR Green or probe): 10 µL

    • Forward Primer (sulII-F): 0.5 µL (10 µM)

    • Reverse Primer (sulII-R): 0.5 µL (10 µM)

    • (Optional) Probe: 0.4 µL (10 µM)

    • Template DNA: 2.0 µL

    • Nuclease-free water: to 20 µL

  • Primers and Probes:

    • Primers can be the same as for conventional PCR. For probe-based qPCR, a specific fluorescently labeled probe that binds to the target sequence is also required. For example, a HEX-labeled probe: 5'- CGGTGCTTCTGTCTGTTTCGCGC -BHQ1[5]

  • qPCR Cycling Conditions:

    • Typically includes an initial denaturation step followed by 40 cycles of denaturation and annealing/extension. The fluorescence is measured at the end of each cycle.

c. Data Analysis:

  • The cycle threshold (Ct) value is used to determine the initial amount of target DNA. A standard curve is often used for absolute quantification.

Droplet Digital PCR (ddPCR) for Absolute Quantification of sulII

ddPCR provides highly precise and absolute quantification without the need for a standard curve.

a. DNA Extraction:

  • As described for conventional PCR.

b. ddPCR Workflow:

  • The PCR mixture, similar to qPCR, is partitioned into thousands of nanoliter-sized droplets.

  • PCR amplification is carried out in each droplet.

  • After amplification, the droplets are read to determine the fraction of positive (fluorescent) droplets.

  • Poisson statistics are applied to this fraction to determine the absolute concentration of the target DNA. A study on quadruple ddPCR for sulfonamide resistance genes reported limits of detection ranging from 3.98 to 6.16 copies/reaction.[5][6]

Alternative and Emerging Methods

Beyond the standard PCR-based techniques, several other methods offer unique advantages for the detection of antibiotic resistance genes.

  • Next-Generation Sequencing (NGS): NGS technologies allow for the simultaneous detection of numerous antibiotic resistance genes and provide valuable information about their genetic context, such as their location on mobile genetic elements. However, NGS can be complex and may miss target genes.[5][6]

  • Microarrays: This high-throughput method can detect a large number of resistance genes in a single assay by hybridizing target DNA to specific probes immobilized on a solid surface.[7]

  • Artificial Intelligence (AI): AI and machine learning algorithms are being developed to identify and classify antibiotic resistance genes from genomic data, offering the potential to discover novel resistance mechanisms.[8]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for conventional PCR and qPCR.

Conventional_PCR_Workflow cluster_0 Sample Preparation cluster_1 PCR Amplification cluster_2 Detection start Bacterial Culture or Environmental Sample dna_extraction DNA Extraction start->dna_extraction pcr_setup PCR Reaction Setup (Primers, dNTPs, Polymerase) dna_extraction->pcr_setup thermocycler Thermocycling pcr_setup->thermocycler gel_electrophoresis Agarose Gel Electrophoresis thermocycler->gel_electrophoresis visualization Visualization of Amplified DNA gel_electrophoresis->visualization

Caption: Workflow for sulII gene detection using conventional PCR.

qPCR_Workflow cluster_0 Sample Preparation cluster_1 qPCR Amplification & Detection cluster_2 Data Analysis start Bacterial Culture or Environmental Sample dna_extraction DNA Extraction start->dna_extraction qpcr_setup qPCR Reaction Setup (Primers, Probes/Dye) dna_extraction->qpcr_setup real_time_pcr Real-Time PCR (Amplification & Fluorescence Detection) qpcr_setup->real_time_pcr data_analysis Quantification using Ct Values real_time_pcr->data_analysis result Gene Copy Number Determination data_analysis->result

References

A Comparative Overview of Sulfamethizole Pharmacokinetics Across Various Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profile of Sulfamethizole, a sulfonamide antibiotic, in different animal species. The information presented herein is crucial for preclinical drug development, dose regimen design, and toxicological assessments. The data has been compiled from various scientific studies to offer an objective comparison of the drug's performance.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound and the closely related Sulfamethoxazole in several animal species. It is important to note that direct comparison should be approached with caution due to variations in experimental conditions across different studies.

ParameterDogCatRabbitRatPigChicken
Elimination Half-life (t½) ~8 h (Sulfamethoxazole)[1]~10 h (Sulfamethoxazole)[1]Variable, dose-dependent[2]-~3 h (Sulfamethoxazole)[1]2.83 h (Sulfamethoxazole)[3]
Volume of Distribution (Vd) --Vss = 0.14 + 1.86fp (L)[2]--0.62 L/kg (Sulfamethoxazole)[3]
Clearance (CL) No significant effect of plasma concentration on clearance rate.[4]-Total body clearances of 2.6 and 2.2 L/h at different plasma concentrations.[2]---
Primary Metabolic Pathway Hydroxylation[1][5]Acetylation[1][5]--Acetylation[5]-
Primary Excretion Route Renal[6]-Renal[7][8]Renal (Urine)[5][9]Renal (Urine)[5]Renal (Urine)[5]

Note: Data for Sulfamethoxazole is used as a surrogate for this compound where specific data was not available, and this is indicated. "-" indicates data not found in the searched literature.

Experimental Protocols

The methodologies employed in the cited pharmacokinetic studies generally adhere to the following framework:

1. Animal Models and Drug Administration:

  • Healthy, adult animals of the specified species were used. For example, studies on rats utilized Sprague-Dawley strain male rats.[9]

  • This compound or a related sulfonamide was administered, often intravenously (IV) for determining fundamental pharmacokinetic parameters, or orally (PO) to assess absorption and bioavailability.

  • Dosage varied between studies. For instance, in one study with rabbits, doses of 100, 300, and 1000 mg of this compound were infused.[2]

2. Sample Collection:

  • Blood samples were collected at predetermined time intervals post-drug administration.

  • Urine and feces were also collected over specified periods to determine the routes and extent of excretion.[5][9]

3. Bioanalytical Method:

  • The concentration of the drug and its metabolites in plasma, urine, and other biological matrices was typically determined using High-Performance Liquid Chromatography (HPLC).

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data was analyzed using pharmacokinetic modeling software.

  • Key parameters such as elimination half-life, volume of distribution, clearance, and area under the curve (AUC) were calculated to describe the drug's disposition.

Visualizing the Process

Experimental Workflow for a Comparative Pharmacokinetic Study

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase AnimalSelection Animal Species Selection (e.g., Rat, Dog, Rabbit) DoseAdministration Drug Administration (IV or Oral) AnimalSelection->DoseAdministration SampleCollection Biological Sample Collection (Blood, Urine, Feces) DoseAdministration->SampleCollection SampleProcessing Sample Processing and Storage SampleCollection->SampleProcessing Bioanalysis Bioanalytical Method (e.g., HPLC) SampleProcessing->Bioanalysis DataAcquisition Concentration-Time Data Acquisition Bioanalysis->DataAcquisition PK_Modeling Pharmacokinetic Modeling DataAcquisition->PK_Modeling ParameterCalculation Calculation of PK Parameters (t½, Vd, CL, AUC) PK_Modeling->ParameterCalculation ComparativeAnalysis Comparative Analysis Across Species ParameterCalculation->ComparativeAnalysis

Figure 1: A generalized workflow for conducting a comparative pharmacokinetic study of a drug in different animal species.

Logical Relationship in Comparative Pharmacokinetics

G cluster_input Input Factors cluster_process Pharmacokinetic Processes (ADME) cluster_output Outcome AnimalSpecies Animal Species (Physiological Differences) Distribution Distribution AnimalSpecies->Distribution Metabolism Metabolism AnimalSpecies->Metabolism Metabolic Pathways Vary Excretion Excretion AnimalSpecies->Excretion DrugDose Drug Dose & Route Absorption Absorption DrugDose->Absorption Absorption->Distribution PK_Profile Resulting Pharmacokinetic Profile (t½, Vd, CL) Absorption->PK_Profile Distribution->Metabolism Distribution->Excretion Distribution->PK_Profile Metabolism->Excretion Metabolism->PK_Profile Excretion->PK_Profile

Figure 2: The logical relationship illustrating how animal species and drug dosage influence the pharmacokinetic profile of a drug.

Discussion of Comparative Findings

The available data, though not exhaustive for this compound across all species, highlights significant inter-species variations in its pharmacokinetic profile.

  • Metabolism: A key differentiator is the primary metabolic pathway. Dogs predominantly utilize hydroxylation for sulfonamide metabolism, whereas cats, pigs, and ruminants favor acetylation.[1][5] This difference can significantly impact the drug's half-life and the nature of its metabolites. The inability of dogs to acetylate sulfonamides is a well-documented metabolic peculiarity.

  • Elimination: The elimination half-life of sulfonamides varies considerably among species. For instance, the half-life of sulfamethoxazole is approximately 8 hours in dogs and 10 hours in cats, but only about 3 hours in pigs and 2.83 hours in chickens.[1][3] These differences are critical for establishing appropriate dosing intervals to maintain therapeutic concentrations.

  • Distribution: The volume of distribution (Vd) provides insight into the extent of a drug's distribution into tissues. The Vd for sulfamethoxazole in chickens was found to be 0.62 L/kg.[3] In rabbits, a physiologically based pharmacokinetic model was used to describe the steady-state volume of distribution of this compound.[2]

  • Excretion: The primary route of excretion for this compound and its metabolites is via the kidneys.[5][6][7][8] Studies in rabbits have investigated the renal excretion mechanisms, including tubular secretion.[7]

References

Safety Operating Guide

Operational Protocol for Sulfamethizole Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of sulfamethizole is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures regulatory compliance and prevents the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.

This procedure outlines the necessary steps from waste generation to final disposal, ensuring safety and compliance with environmental regulations.

Step 1: Waste Characterization

Before disposal, this compound must be characterized as either hazardous or non-hazardous waste according to the Resource Conservation and Recovery Act (RCRA).[1] While pure this compound is not explicitly a P- or U-listed hazardous waste, it must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] As a best practice, always treat unused or expired chemicals as hazardous waste until a formal determination is made by your institution's Environmental Health & Safety (EHS) department.[3]

Step 2: Personal Protective Equipment (PPE)

Prior to handling this compound waste, personnel must wear appropriate PPE to prevent exposure.[4]

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]

  • Lab Coat: A standard lab coat or other protective clothing is required.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use an approved/certified respirator.[6]

Step 3: Waste Segregation and Containment

Proper segregation prevents accidental mixing of incompatible waste streams and ensures correct disposal.

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for this compound waste.[4] The container must be in good condition, with no leaks or cracks.

  • Collect Waste: Place all expired this compound, contaminated materials (e.g., weighing boats, gloves, absorbent pads), and spill cleanup debris into the designated container.[3]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, such as biological waste, sharps, or radioactive waste, unless specified by your institution's waste management plan.[7]

Step 4: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Label Contents: The container must be clearly labeled with the words "Hazardous Waste".[7]

  • Identify Constituents: List all chemical components within the container, specifying "this compound" as the primary constituent.

  • Date Accumulation: Mark the date when the first piece of waste was added to the container.[8]

  • Store Safely: Store the sealed container in a designated satellite accumulation area (SAA) that is within the line of sight of where the waste is generated.[7] The storage area should be well-ventilated.[9]

Step 5: Final Disposal

Final disposal must be conducted through approved channels.

  • Contact EHS: Arrange for pickup of the waste container through your institution's EHS department or a licensed hazardous waste contractor.[8]

  • Incineration: The preferred and most environmentally sound disposal method for pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility.[10][11]

  • Prohibited Actions: Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[4][8] The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[12]

Step 6: Spill Management

Immediate and correct response to spills minimizes hazards.

  • Evacuate and Secure: Alert others in the area and restrict access. Eliminate any ignition sources.[4]

  • Assess the Spill: Determine the extent of the spill and if you have the proper equipment and training to clean it up. For large or unknown spills, contact your EHS department immediately.

  • Cleanup: For small spills, use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[4][13]

  • Collect Debris: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area with water and collect the contaminated wash water for disposal as hazardous waste.[4][13]

  • Treat all spill cleanup materials as hazardous waste. [3]

Data Summary for this compound Disposal

The following table summarizes key parameters for the proper management of this compound waste.

ParameterGuideline / SpecificationSource Citation
Waste Classification Pharmaceutical Waste; must be evaluated for RCRA hazardous characteristics (Toxicity, Ignitability, Corrosivity, Reactivity).[1][3]
Primary Disposal Method Incineration via a licensed hazardous waste disposal facility.[10][11]
Prohibited Disposal Drain/Sewer Disposal, Regular Trash Disposal.[4][8][12]
Required PPE Chemical-resistant gloves, safety goggles, lab coat. Respirator if dust is generated.[4][5][6]
Waste Container Sealable, chemically compatible, and in good condition.[4][9]
Waste Labeling Must include "Hazardous Waste," chemical constituents, and accumulation start date.[7][8]
Spill Cleanup Material Inert absorbent (sand, diatomaceous earth). All cleanup materials are hazardous waste.[3][4][13]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfamethizole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Sulfamethizole, a sulfonamide antibacterial agent. Adherence to these procedures is critical to minimize exposure risks and ensure operational integrity.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls. The following table summarizes the recommended safety measures.

Control TypeEquipment/ProcedurePurpose
Engineering Controls Fume Hood or Local Exhaust VentilationTo keep airborne levels of this compound dust below recommended exposure limits.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and dust particles.[2] In dusty conditions, goggles are recommended.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact and potential allergic reactions.[3][4]
Laboratory coat or disposable gownTo protect personal clothing and skin from contamination.[1][4]
Respiratory Protection Dust respirator (approved/certified)To be used if ventilation is inadequate or if dust is generated during handling.[1]

Procedural Guidance for Handling and Storage

Handling:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Avoid Dust Generation: Handle this compound in a manner that minimizes the creation of dust.[5]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood or with local exhaust ventilation.[1][5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5] Do not breathe in the dust.[1][3]

  • Hygiene: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the handling area.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][3] If skin irritation or a rash occurs, seek medical advice.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.[1][3]
Inhalation Move the person to fresh air.[3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[1][3]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate: Clear the area of all personnel not involved in the cleanup.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use appropriate tools to carefully scoop the spilled solid material into a designated waste container, avoiding dust generation.[1][5]

  • Clean: Clean the spill area with water and dispose of the cleaning materials in the same waste container.[1]

Disposal:

This compound should be disposed of in accordance with all local, regional, and national regulations. As an antibiotic, it is crucial to prevent its release into the environment.

  • Do Not Flush: Unless specifically instructed by your institution or local authorities, do not flush this compound down the toilet or drain.

  • Trash Disposal:

    • Mix the this compound powder with an unpalatable substance such as used coffee grounds or cat litter.[6][7] This makes it less appealing to children and pets and helps to prevent diversion.

    • Place the mixture in a sealed container, such as a sealable plastic bag.[6][7]

    • Dispose of the sealed container in the regular trash.[6]

Quantitative Safety Data

Data PointValueSpecies
Oral LD50 3500 mg/kgRat[1]
Oral LD50 10000 mg/kgMouse[1]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Don Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Work in Ventilated Area (Fume Hood) B->C D Weigh/Handle this compound (Avoid Dust Generation) C->D E Clean Work Area D->E F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G H Mix Waste with Unpalatable Substance G->H I Seal in a Labeled Container H->I J Dispose in Accordance with Local Regulations I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfamethizole
Reactant of Route 2
Sulfamethizole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.